molecular formula C6H12ClNO3 B555354 H-Hyp-OMe hydrochloride CAS No. 40216-83-9

H-Hyp-OMe hydrochloride

Numéro de catalogue: B555354
Numéro CAS: 40216-83-9
Poids moléculaire: 181.62 g/mol
Clé InChI: KLGSHNXEUZOKHH-JBUOLDKXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

trans-4-Hydroxy-L-proline derivative. A natural constituent of animal structural proteins such as collagen and elastin.>

Propriétés

IUPAC Name

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932327
Record name Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1)
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40216-83-9, 144527-44-6
Record name 4-Hydroxy-L-proline methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40216-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50932327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931
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Foundational & Exploratory

An In-Depth Technical Guide to H-Hyp-OMe Hydrochloride: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Hyp-OMe hydrochloride, chemically known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a proline derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine ring and the presence of a hydroxyl group make it a valuable chiral building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and key applications, with a focus on its role as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 161-172 °C
Boiling Point 247.2 °C at 760 mmHg
CAS Number 40216-83-9[1]
Storage 2-8°C, sealed storage, away from moisture[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of trans-4-hydroxy-L-proline. This reaction involves the treatment of the amino acid with methanol in the presence of an acid catalyst, typically hydrogen chloride.[2]

Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of trans-4-hydroxy-L-proline methyl ester hydrochloride is as follows:

  • Reaction Setup: Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride (1.0 g, 7.6 mmol) in methanol (25 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.[3]

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (0.83 mL, 11.4 mmol) to the reaction mixture.[3]

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and then heat it to reflux overnight.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.[3]

  • Product Isolation: The resulting white solid is trans-4-hydroxy-L-proline methyl ester hydrochloride (1.2 g, 92% yield).[3]

  • Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy.[3]

Synthesis Proline trans-4-hydroxy-L-proline Intermediate Protonated Intermediate Proline->Intermediate  H+ (from SOCl2 + CH3OH) Methanol Methanol (CH3OH) Methanol->Intermediate ThionylChloride Thionyl Chloride (SOCl2) Product This compound Intermediate->Product  -H2O ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker H-Hyp-OMe based Linker Linker->ADC Payload Cytotoxic Payload Payload->ADC TumorCell Target Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action TargetLigand Target Protein Ligand PROTAC PROTAC Molecule TargetLigand->PROTAC Linker H-Hyp-OMe based Linker Linker->PROTAC E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->PROTAC TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

H-Hyp-OMe Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride) is a versatile proline derivative extensively utilized in biomedical research and drug development. Its unique structural features, including a secondary amine, a methyl-esterified carboxylic acid, and a hydroxyl group, make it a valuable building block for a range of applications, from peptide synthesis to the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its primary research applications, supported by experimental protocols and quantitative data for related compounds.

Core Applications in Research

This compound's utility in research can be categorized into several key areas:

  • Peptide Synthesis: As a modified amino acid, it is incorporated into synthetic peptides to induce specific secondary structures, enhance stability, and provide a site for further chemical modification at the hydroxyl group.

  • Drug Development and Medicinal Chemistry: It serves as a scaffold or intermediate in the synthesis of small molecule inhibitors and other pharmaceutical compounds, particularly those targeting collagen-related pathologies.

  • PROTAC and ADC Linkers: The molecule is employed as a non-cleavable, alkyl-chain-based linker in the synthesis of ADCs and PROTACs, connecting the targeting moiety (antibody or small molecule ligand) to the cytotoxic payload or E3 ligase ligand, respectively[1].

  • Matrix Metalloproteinase (MMP) Inhibition: Derivatives of hydroxyproline have been shown to act as inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix and implicated in diseases such as cancer and arthritis.

  • Anti-inflammatory Research: A closely related derivative has demonstrated anti-inflammatory properties through the inhibition of TNF-α and other inflammatory mediators[1].

Quantitative Data

While specific quantitative data for this compound is not extensively published in readily accessible literature, the following tables present data for closely related proline and hydroxyproline derivatives to provide a contextual understanding of their activity.

Table 1: Inhibitory Activity of Proline-Based Compounds against Matrix Metalloproteinases

CompoundMMP-1 IC₅₀ (nM)MMP-3 IC₅₀ (nM)Reference
Proline-based Inhibitor 14<100<10[2]
Proline-based Inhibitor 34>1000>100[2]
(2S,4S)-4-Hydroxyproline Derivative 4--Selective picomolar inhibitor of MMP-13[3]

Note: The data above is for structurally related proline derivatives, not this compound itself, but illustrates the potential for this class of compounds as MMP inhibitors.

Table 2: Binding Affinity of a Hydroxyproline-Based Ligand for the VHL E3 Ligase

CompoundBinding Affinity (Kd) to VHL (nM)Reference
Representative Hydroxyproline-based VHL Ligand185[4]

Note: This data is for a representative hydroxyproline-based molecule used in the development of PROTACs and demonstrates the utility of the hydroxyproline scaffold in targeting E3 ligases.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for another 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids): a. Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. d. Monitor the coupling completion using a Kaiser test. e. Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound: a. For the coupling of this compound, it is first necessary to protect the N-terminus with an Fmoc group. This can be achieved in solution phase prior to its use in SPPS. b. Alternatively, if coupling a preceding amino acid to the N-terminus of a resin-bound hydroxyproline, follow the standard coupling protocol.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: General Procedure for PROTAC Synthesis Using a Hydroxyproline-Based Linker

This protocol provides a general workflow for the synthesis of a PROTAC, where this compound can be a component of the linker.

Materials:

  • Warhead ligand (binds to the protein of interest) with a suitable functional group for linker attachment.

  • E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a hydroxyproline-based ligand for VHL) with a functional group for linker attachment.

  • This compound as part of the linker.

  • Coupling reagents (e.g., HATU, HBTU, EDC/HOBt).

  • Solvents (DMF, DMSO, DCM).

  • Purification supplies (silica gel chromatography, HPLC).

Procedure:

  • Linker Synthesis: Synthesize a linker containing the H-Hyp-OMe moiety. This typically involves functionalizing the hydroxyl group or using the secondary amine for extension, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling.

  • Coupling of Linker to Warhead: a. Dissolve the warhead ligand and the synthesized linker in an appropriate solvent like DMF. b. Add coupling reagents and a base (e.g., DIPEA). c. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS. d. Purify the warhead-linker conjugate by column chromatography.

  • Coupling of Warhead-Linker to E3 Ligase Ligand: a. Dissolve the purified warhead-linker conjugate and the E3 ligase ligand in a suitable solvent. b. Add coupling reagents and a base. c. Stir the reaction until completion. d. Purify the final PROTAC molecule using HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 3: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis with a Non-Cleavable Linker

This protocol outlines the general steps for conjugating a drug to an antibody using a non-cleavable linker, for which this compound can be a precursor.

Materials:

  • Monoclonal antibody (mAb).

  • Payload (cytotoxic drug) with a reactive handle.

  • Linker precursor (e.g., a derivative of this compound with a maleimide group).

  • Reducing agent (e.g., TCEP).

  • Conjugation buffer (e.g., phosphate buffer with EDTA).

  • Purification system (e.g., size exclusion chromatography).

Procedure:

  • Antibody Reduction: a. Prepare the mAb in a suitable buffer. b. Add a controlled amount of a reducing agent like TCEP to reduce a specific number of interchain disulfide bonds, exposing reactive thiol groups. c. Incubate at 37°C for 1-2 hours.

  • Linker-Payload Conjugation: a. Dissolve the maleimide-functionalized linker-payload (derived from a precursor like this compound) in a co-solvent like DMSO. b. Add the linker-payload solution to the reduced antibody solution. c. Incubate at room temperature for 1-2 hours to allow the maleimide to react with the antibody's thiol groups.

  • Purification: a. Purify the ADC from unreacted linker-payload and other reagents using size exclusion chromatography.

  • Characterization: a. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. b. Assess the purity and aggregation state by size exclusion chromatography.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the applications of this compound.

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with H-Hyp-OMe Linker) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2 Ligase Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a H-Hyp-OMe based linker.

ADC_Mechanism ADC Antibody-Drug Conjugate (H-Hyp-OMe Linker) Binding Binding ADC->Binding TumorCell Tumor Cell Receptor Tumor Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Receptor-mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: General mechanism of action for an ADC with a non-cleavable linker.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine) start->deprotection coupling Amino Acid Coupling (e.g., H-Hyp-OMe derivative) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for Each Amino Acid wash->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Purification (HPLC) precipitation->end

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to H-Hyp-OMe Hydrochloride (CAS 40216-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride), a versatile molecule utilized in various fields of chemical and biological research. This document collates available data on its chemical and physical properties, synthesis, and biological activities, offering detailed experimental protocols and conceptual visualizations to support its application in a research and development setting.

Core Chemical and Physical Data

This compound is a derivative of the non-essential amino acid hydroxyproline, a major component of collagen.[1] Its hydrochloride salt form generally enhances solubility in aqueous solutions, making it suitable for a variety of experimental conditions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40216-83-9[3]
Molecular Formula C₆H₁₂ClNO₃[3]
Molecular Weight 181.62 g/mol [3]
Appearance White to off-white solid/crystalline powder[4]
Melting Point 161-172 °C[4]
Boiling Point 247.2 °C at 760 mmHg[4]
Solubility Slightly soluble in DMSO, Methanol, and Water (sonication may improve dissolution)[5]
Storage Conditions 2-8°C, sealed in a dry, dark place. The compound is hygroscopic.[3][5]
SMILES COC([C@@H]1C--INVALID-LINK--O)=O.Cl[3]
InChI Key KLGSHNXEUZOKHH-JBUOLDKXSA-N[4]

Synthesis and Formulation

The synthesis of this compound is typically achieved through the esterification of trans-4-hydroxy-L-proline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the esterification of hydroxyproline.[5][6]

Objective: To synthesize trans-4-Hydroxy-L-proline methyl ester hydrochloride from trans-4-hydroxy-L-proline.

Materials:

  • (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride (trans-4-hydroxy-L-proline hydrochloride)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride (e.g., 1.0 g, 7.6 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.[6]

  • Cool the solution to 0°C using an ice bath.[6]

  • While stirring, slowly add thionyl chloride (e.g., 0.83 mL, 11.4 mmol) to the cooled solution.[6] Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux overnight.[6]

  • Monitor the reaction completion using an appropriate method (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.[6]

  • Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • The resulting white solid is trans-4-hydroxy-L-proline methyl ester hydrochloride. A yield of approximately 92% has been reported for this procedure.[6]

  • Confirm the structure of the product using analytical techniques such as ¹H NMR.[6]

Formulation for In Vitro and In Vivo Studies

For experimental use, this compound can be formulated in various vehicles. The following are examples of solvent systems that have been used for similar research compounds.

Table 2: Example Formulations

ProtocolSolvent SystemResulting SolubilityReference(s)
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (13.77 mM)[7]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.77 mM)[7]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (13.77 mM)[7]

Note: The solubility should be confirmed for each specific experimental setup. Sonication can be used to aid dissolution.[7]

Biological Activity and Applications

This compound has been identified as a molecule with several biological activities and is also utilized as a structural component in advanced drug delivery and therapeutic modalities.

Matrix Metalloproteinase (MMP) Inhibition
Chemokine Receptor and Cytokine Modulation

The compound has been reported to be effective against chemokine receptors, including the CCR5 receptor, and can inhibit the effects of chemokines such as TNFα.[8][9] This suggests a potential role in modulating inflammatory responses. The inhibition of cytokine production is believed to occur through the disruption of signaling pathways that lead to inflammation and cell proliferation.[8] As with its MMP inhibitory activity, specific quantitative data on its potency against these targets is not widely published.

Application in ADC and PROTAC Technology

This compound serves as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[4][7][]

  • ADCs are targeted therapies consisting of an antibody linked to a cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the conjugate.

  • PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the formation of a productive ternary complex.

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the biological activities of compounds like this compound. These are generalized procedures and would require optimization for this specific molecule.

Representative Protocol: MMP Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for screening for MMP inhibitors using a fluorogenic substrate.

Objective: To determine the inhibitory activity of this compound against a specific Matrix Metalloproteinase.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1)

  • MMP assay buffer

  • Fluorogenic MMP substrate

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Create a serial dilution of the test compound and the positive control in MMP assay buffer.

  • In a 96-well plate, add the diluted compounds. Include wells for an uninhibited enzyme control (with assay buffer instead of inhibitor) and a blank (with assay buffer and substrate, but no enzyme).

  • Add the MMP enzyme to the wells containing the test compounds and the uninhibited control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 5-10 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., λex = 490 nm, λem = 520 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Representative Protocol: CCR5 Competitive Binding Assay

This protocol outlines a general approach for a competitive binding assay to assess the affinity of a compound for the CCR5 receptor.

Objective: To determine if this compound binds to the CCR5 receptor and to quantify its binding affinity (Ki).

Materials:

  • Cell line expressing human CCR5 (e.g., HEK293-CCR5)

  • Radiolabeled or fluorescently labeled CCR5 ligand (e.g., ¹²⁵I-CCL3 or a fluorescent analog)

  • This compound

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence detector

Procedure:

  • Culture the CCR5-expressing cells and prepare cell membranes or use whole cells.

  • In a 96-well plate, set up the binding reactions. Each reaction should contain:

    • A fixed concentration of the labeled ligand.

    • Varying concentrations of this compound (the competitor).

    • Wells for total binding (labeled ligand only) and non-specific binding (labeled ligand with a high concentration of an unlabeled known CCR5 ligand).

  • Add the cell membranes or whole cells to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free ligand.

  • Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence detector.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value of this compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Representative Protocol: In Vitro TNF-α Production Inhibition Assay

This protocol describes a general cell-based assay to measure the inhibition of TNF-α production.

Objective: To evaluate the ability of this compound to inhibit the production of TNF-α in immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-incubate the cells with the different concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control and a vehicle control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each concentration of the test compound relative to the stimulated vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways and Visualizations

While this compound is reported to affect chemokine and TNF-α signaling, the precise molecular mechanisms have not been detailed in the available literature. The following diagrams illustrate the general signaling pathways that this compound may modulate.

Synthesis Workflow

G A trans-4-Hydroxy-L-proline Hydrochloride B Dissolution in Methanol A->B Step 1 C Cooling to 0°C B->C Step 2 D Slow Addition of Thionyl Chloride C->D Step 3 E Warm to Room Temperature and Reflux Overnight D->E Step 4 F Concentration under Reduced Pressure E->F Step 5 G This compound (Final Product) F->G Step 6

Figure 1. Synthesis workflow for this compound.
Potential Mechanism of Action: CCR5 Signaling

This compound has been reported to be effective against the CCR5 receptor. CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its chemokine ligands, activates intracellular signaling cascades leading to cell migration and other inflammatory responses. A small molecule antagonist would block these downstream effects.

G cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein G-protein (Gαi) CCR5->G_protein Coupling Downstream Downstream Signaling (e.g., Ca²⁺ flux, MAPK activation) G_protein->Downstream Activation Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds & Activates Inhibitor H-Hyp-OMe HCl (Antagonist) Inhibitor->CCR5 Binds & Blocks Response Cellular Response (e.g., Migration, Inflammation) Downstream->Response

Figure 2. General CCR5 signaling pathway and potential inhibition.
Potential Mechanism of Action: TNF-α Signaling

This compound may inhibit the production or action of TNF-α. TNF-α signals through its receptors (TNFR1 and TNFR2) to activate pathways such as NF-κB, which is a key regulator of inflammatory gene expression. Inhibition of this pathway would lead to a reduction in inflammation.

G cluster_membrane Cell Membrane TNFR TNF Receptor IKK IKK Complex TNFR->IKK Recruits & Activates TNF TNF-α TNF->TNFR Binds & Activates Inhibitor H-Hyp-OMe HCl Inhibitor->TNF Inhibits Production or Action IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes Activates

Figure 3. General TNF-α/NF-κB signaling and potential inhibition.

Pharmacokinetics and Toxicology

As a compound primarily used for research purposes, there is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicology of this compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound. A comprehensive toxicological profile has not been established.

Conclusion

This compound (CAS 40216-83-9) is a valuable chemical entity with applications ranging from its use as a building block in peptide synthesis to its role as a linker in sophisticated therapeutic modalities like ADCs and PROTACs. Its reported biological activities as an inhibitor of matrix metalloproteinases and a modulator of inflammatory pathways involving chemokine receptors and TNF-α suggest its potential as a tool compound for research in these areas. While quantitative biological data and detailed mechanistic studies are not extensively documented in public literature, this guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound's properties and applications. Further investigation is warranted to fully elucidate its biological potential and mechanism of action.

References

H-Hyp-OMe hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-Hyp-OMe Hydrochloride: Molecular Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical building blocks is paramount. This guide provides a detailed overview of this compound, a proline derivative with significant applications in medicinal chemistry and pharmacology. This document outlines its molecular characteristics, provides experimental context, and visualizes its role in modern therapeutic modalities.

Molecular Structure and Identification

This compound is the hydrochloride salt of the methyl ester of hydroxyproline. It exists as two primary stereoisomers, trans-4-hydroxy-L-proline methyl ester hydrochloride and cis-4-hydroxy-L-proline methyl ester hydrochloride, distinguished by the stereochemistry at the 4-position of the pyrrolidine ring. The trans-isomer is the more commonly utilized and referenced form in literature and commercial products.

  • IUPAC Name: methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride (trans-isomer)[]

  • Synonyms: H-Hyp-OMe·HCl, L-Hydroxyproline methyl ester hydrochloride, Methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride[2]

  • Molecular Formula: C₆H₁₂ClNO₃[][2][3][4]

  • Molecular Weight: 181.62 g/mol [][2][4]

The molecular structure consists of a pyrrolidine ring, characteristic of proline, with a hydroxyl group at the C4 position and a methyl ester at the C2 carboxylate position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for trans-4-Hydroxy-L-proline methyl ester hydrochloride.

PropertyValueReference(s)
CAS Number 40216-83-9 (trans-isomer)[2][4][5]
40126-30-5 (cis-isomer)[6][7]
Molecular Formula C₆H₁₂ClNO₃[][2][4]
Molecular Weight 181.62 g/mol [][2][4]
Appearance White to off-white crystalline solid/powder[][4]
Purity Typically ≥98.0% (by NMR or Titration)[4]
Melting Point 161-172 °C[]
Boiling Point 247.2°C at 760 mmHg[]
Storage Conditions 2-8°C, sealed storage, away from moisture[]
SMILES (trans-isomer) COC(=O)[C@@H]1C--INVALID-LINK--O.Cl[2]

Experimental Protocols

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

A common and efficient method for the esterification of amino acids, including the synthesis of this compound, involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is valued for its mild reaction conditions and good to excellent yields.[8]

Materials:

  • L-Hydroxyproline

  • Methanol (anhydrous)

  • Trimethylchlorosilane (freshly distilled)

  • Round bottom flask

  • Magnetic stirrer

Protocol:

  • Place the starting amino acid (e.g., L-Hydroxyproline, 0.1 mol) into a clean, dry round bottom flask equipped with a magnetic stir bar.

  • Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.

  • To the resulting mixture, add anhydrous methanol (100 mL). The solution or suspension is then stirred vigorously at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Upon completion, remove the solvent and excess reagents from the reaction mixture using a rotary evaporator.

  • The resulting solid is the desired amino acid methyl ester hydrochloride salt. Further purification can be achieved by recrystallization if necessary.

Characterization

The identity and purity of the synthesized this compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A Certificate of Analysis for a commercial batch confirms that the ¹H NMR spectrum should be consistent with the expected structure and that purity is often determined to be ≥98.0% by NMR.[4]

Applications in Drug Development and Research

This compound is a versatile building block with several key applications in the pharmaceutical industry.

  • Antibody-Drug Conjugates (ADCs) and PROTACs: It is utilized as a non-cleavable linker component in the synthesis of ADCs and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[][5] In these roles, it connects the targeting moiety (an antibody or a small molecule ligand) to the cytotoxic payload or E3 ligase ligand, respectively.

  • Enzyme Inhibition: trans-4-Hydroxy-L-proline methyl ester hydrochloride has been identified as a matrix metalloproteinase (MMP) inhibitor.[2] MMPs are enzymes involved in the degradation of the extracellular matrix, and their inhibition is a therapeutic strategy for conditions like restenosis.[2]

  • Modulation of Inflammatory Pathways: The compound has been shown to be effective against chemokine receptors, such as the CCR5 receptor. It also demonstrates the ability to inhibit the production of cytokines like TNFα by interfering with signaling pathways that drive inflammation and cell proliferation.[2]

  • Chiral Building Block: As a derivative of a natural amino acid, it serves as a valuable chiral intermediate in the asymmetric synthesis of complex pharmaceutical compounds and bioactive peptides.[3][9]

Visualized Workflow: Role in ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) where this compound can be incorporated as part of the linker structure.

ADC_Synthesis_Workflow cluster_linker Linker Synthesis hyp H-Hyp-OMe (Linker Precursor) linker_payload Linker-Payload Conjugate hyp->linker_payload Activation & Coupling payload Cytotoxic Payload payload->linker_payload adc Antibody-Drug Conjugate (ADC) linker_payload->adc Conjugation Reaction mab Monoclonal Antibody (mAb) activated_mab Activated mAb (e.g., reduced thiols) mab->activated_mab Reduction or Modification activated_mab->adc purification Purification (e.g., Chromatography) adc->purification final_adc Purified ADC purification->final_adc

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow demonstrates the sequential process of preparing the linker-payload moiety, modifying the monoclonal antibody to expose reactive sites, the subsequent conjugation reaction to form the ADC, and the final purification steps to yield the desired therapeutic agent. This compound serves as a foundational component in the initial linker synthesis stage.

References

Solubility Profile of H-Hyp-OMe Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of H-Hyp-OMe hydrochloride (methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride), a critical building block in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this compound in various solvents is paramount for its effective handling, formulation, and application in research and development.

Quantitative Solubility Data

The solubility of this compound has been evaluated in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison.

Solvent SystemSolubilityRemarks
Dimethyl Sulfoxide (DMSO)50 mg/mL (275.30 mM)Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[1]
WaterSoluble / High SolubilityWhile specific quantitative data is not readily available in the literature, multiple sources indicate that this compound is soluble in water, with a high affinity for polar solvents.[2][3] The hydrochloride salt form generally enhances aqueous solubility.[3]
MethanolHigh SolubilityAs a polar protic solvent, methanol is reported to be a good solvent for this compound, exhibiting high solubility.[2]
EthanolSolubleThis compound is soluble in ethanol.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (13.77 mM)This complex solvent system yields a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.77 mM)A clear solution is obtained in this formulation.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (13.77 mM)This mixture also results in a clear solution.[1]

Experimental Protocols for Solubility Determination

The following outlines a general methodology for determining the solubility of a compound like this compound, based on standard laboratory practices.

Objective:

To determine the approximate solubility of this compound in a given solvent at a specified temperature (e.g., room temperature).

Materials:
  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or shaker

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials or test tubes

Procedure (Shake-Flask Method):
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The amount of solid added should be sufficient to ensure that undissolved solid remains, creating a saturated solution in equilibrium with the solid phase.

  • Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation may be employed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the aliquot through a syringe filter compatible with the solvent.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the original solvent, typically expressed in mg/mL or mol/L.

The following diagram illustrates a general workflow for solubility determination.

G General Workflow for Solubility Determination start Start add_excess Add excess H-Hyp-OMe HCl to a known volume of solvent start->add_excess equilibrate Equilibrate the mixture with agitation at a constant temperature add_excess->equilibrate separate Separate solid and liquid phases (settling/centrifugation) equilibrate->separate filter Filter the supernatant to obtain a clear saturated solution separate->filter analyze Analyze the concentration of the saturated solution (e.g., HPLC) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end G Role of this compound as a Linker in PROTAC Synthesis poi Protein of Interest (POI) Ligand protac PROTAC Molecule poi->protac Binds to POI linker This compound (Linker Precursor) linker->protac Covalently Connects e3_ligase E3 Ligase Ligand e3_ligase->protac Recruits E3 Ligase

References

H-Hyp-OMe Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for H-Hyp-OMe hydrochloride (and its isomers), a key building block in pharmaceutical and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical compound.

Chemical Identification and Physical Properties

This compound, also known as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester hydrochloride, and its isomers are typically supplied as a white to off-white solid. While detailed physical and toxicological data are not uniformly available across all suppliers, the following table summarizes the key known properties.

PropertyData
Chemical Name Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Synonyms H-Hyp-OMe HCl, trans-4-Hydroxy-L-proline methyl ester hydrochloride
CAS Number 40216-83-9
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
Appearance White to off-white solid.[1]
Solubility Soluble in water.
Storage Temperature Recommended storage at 4°C, sealed away from moisture.[1] For long-term storage, -20°C or -80°C is advised.[2]

Hazard Identification and Precautionary Measures

This compound and its isomers are classified with several hazard statements. Understanding these is fundamental to safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][6]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the critical steps from receiving the compound to its final disposal.

Safe_Handling_Workflow Receiving Receiving and Inspection Storage Secure Storage (4°C, sealed) Receiving->Storage Intact Container Preparation Experiment Preparation Storage->Preparation Retrieve for Use Handling Handling in Ventilated Area with PPE Preparation->Handling Weighing Weighing and Dissolving Handling->Weighing Decontamination Area and Equipment Decontamination Handling->Decontamination Reaction Use in Reaction Weighing->Reaction Waste Waste Collection (Labeled Container) Reaction->Waste Reaction->Decontamination Disposal Disposal via Licensed Contractor Waste->Disposal Disposal->Decontamination End of Workflow

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is 4°C for short-term and -20°C to -80°C for long-term storage, in a tightly sealed container to prevent moisture absorption.[1][2]

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat or disposable gown.

    • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid dust inhalation.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

  • Handling:

    • Avoid the formation of dust.[7]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

  • Weighing and Dissolving: Conduct these operations in a fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, avoid dust generation.[7] Sweep up the solid material and place it in a suitable, labeled container for disposal.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the initial response steps for different routes of exposure.

First_Aid_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Inhalation_1 Move to Fresh Air Inhalation_2 Keep at Rest Inhalation_1->Inhalation_2 Inhalation_3 Seek Medical Attention if Unwell Inhalation_2->Inhalation_3 Skin_1 Remove Contaminated Clothing Skin_2 Wash with Plenty of Soap and Water Skin_1->Skin_2 Skin_3 Seek Medical Attention if Irritation Occurs Skin_2->Skin_3 Eye_1 Rinse Cautiously with Water for Several Minutes Eye_2 Remove Contact Lenses if Present and Easy to Do Eye_1->Eye_2 Eye_3 Continue Rinsing Eye_2->Eye_3 Eye_4 Seek Medical Attention if Irritation Persists Eye_3->Eye_4 Ingestion_1 Rinse Mouth Ingestion_2 Do NOT Induce Vomiting Ingestion_1->Ingestion_2 Ingestion_3 Seek Immediate Medical Attention Ingestion_2->Ingestion_3

Caption: First aid response sequence for this compound exposure.

Detailed First Aid Protocols:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[4]

Toxicological and Ecological Information

Conclusion

This compound is a valuable research chemical that requires careful handling to ensure the safety of laboratory personnel. By understanding its hazards, implementing robust safety protocols, and being prepared for emergency situations, researchers can minimize risks and maintain a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

The Strategic Role of H-Hyp-OMe Hydrochloride in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science, the incorporation of modified amino acids is a critical strategy for enhancing the structural and functional properties of synthetic peptides. Among these valuable building blocks, trans-4-Hydroxy-L-proline methyl ester hydrochloride (H-Hyp-OMe hydrochloride) has emerged as a versatile and pivotal component. Its unique structural features—a protected carboxylic acid in the form of a methyl ester, a readily functionalizable hydroxyl group, and a hydrochloride salt form that enhances solubility and handling—make it an indispensable tool for the synthesis of complex peptides, peptidomimetics, and sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, complete with experimental protocols, quantitative data analysis, and visual workflows to support researchers in its effective application.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis. These properties influence its solubility, reactivity, and handling.

PropertyValueReference(s)
CAS Number 40216-83-9[2]
Molecular Formula C₆H₁₁NO₃·HCl[2]
Molecular Weight 181.62 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 161-172 °C[2]
Solubility Soluble in polar organic solvents such as DMF and DMSO.
Storage Conditions Store at 2-8°C, sealed and away from moisture.[2]

Core Applications in Peptide Synthesis

This compound serves as a crucial starting material in several advanced synthetic applications, primarily in solution-phase peptide synthesis and as a foundational linker component in bioconjugation.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound provides a C-terminally protected hydroxyproline building block. The hydrochloride salt of the free amine allows for direct coupling with an N-protected amino acid without the need for a separate deprotection step for the amine, provided a suitable base is used to neutralize the hydrochloride. The methyl ester of the carboxylic acid prevents self-polymerization and can be selectively deprotected at a later stage of the synthesis.

Linker for Antibody-Drug Conjugates (ADCs) and PROTACs

The rigid, cyclic structure of the proline ring and the functional handle provided by the hydroxyl group make this compound an ideal component for the synthesis of linkers in ADCs and PROTACs.[1] In these applications, it can be incorporated into the linker structure to provide conformational rigidity, which can be crucial for optimal binding to the target protein and the E3 ligase (in the case of PROTACs). The hydroxyl group also offers a convenient point for further chemical modification and attachment of other linker components or the payload molecule.[1]

Experimental Protocols

While specific protocols for the direct use of this compound are not abundantly available in peer-reviewed literature, the following representative protocol for a solution-phase dipeptide synthesis is adapted from established methods for coupling N-protected amino acids with amino acid methyl ester hydrochlorides.

Representative Protocol: Solution-Phase Synthesis of Boc-Ala-Hyp-OMe

This protocol describes the synthesis of a model dipeptide, Boc-Ala-Hyp-OMe, using Boc-L-alanine and this compound.

Materials and Reagents:

  • Boc-L-alanine (Boc-Ala-OH)

  • trans-4-Hydroxy-L-proline methyl ester hydrochloride (H-Hyp-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of H-Hyp-OMe Free Base (in situ):

    • Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This neutralizes the hydrochloride salt to generate the free amine of H-Hyp-OMe in the reaction mixture.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

    • To this activated mixture, add the solution of the H-Hyp-OMe free base prepared in step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Ala-Hyp-OMe.

Quantitative Data on Peptide Coupling Efficiency

While specific yield data for the direct coupling of this compound is not extensively published, a comparative analysis of common coupling reagents in peptide synthesis provides valuable context for optimizing reaction conditions. The choice of coupling reagent significantly impacts the yield and purity of the final peptide.

The following table summarizes the performance of several widely used coupling reagents in the synthesis of a model peptide. This data serves as a general guide for selecting a coupling reagent for use with this compound.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU NoneDIPEADMF15-30>99
DCC HOBtNoneDCMOvernightVariable
EDC HOBtDIPEADMF/DCMOvernightVariable

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions.

Visualizing the Workflow and Applications

Diagrams created using Graphviz (DOT language) provide clear visual representations of the synthetic workflows and logical relationships involving this compound.

Solution_Phase_Dipeptide_Synthesis Boc_AA Boc-Amino Acid (e.g., Boc-Ala-OH) Activation Activation of Carboxylic Acid Boc_AA->Activation 1. Hyp_HCl H-Hyp-OMe.HCl Neutralization Neutralization Hyp_HCl->Neutralization 2. Base Base (e.g., DIPEA) Base->Neutralization Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) Coupling_Reagents->Activation Coupling Peptide Bond Formation Activation->Coupling 3. Neutralization->Coupling Dipeptide Protected Dipeptide (Boc-Ala-Hyp-OMe) Coupling->Dipeptide 4. Workup Work-up & Purification Dipeptide->Workup 5. Pure_Dipeptide Pure Protected Dipeptide Workup->Pure_Dipeptide

Solution-Phase Dipeptide Synthesis Workflow

PROTAC_Linker_Synthesis Hyp_OMe H-Hyp-OMe.HCl Step1 Step 1: N-Alkylation or N-Acylation Hyp_OMe->Step1 Intermediate1 N-Functionalized Hyp-OMe Step1->Intermediate1 Step2 Step 2: Modification of Hydroxyl Group Intermediate1->Step2 Intermediate2 Bifunctional Linker Precursor Step2->Intermediate2 Step3 Step 3: Attachment of POI Ligand Intermediate2->Step3 Intermediate3 Linker-POI Conjugate Step3->Intermediate3 Step4 Step 4: Ester Hydrolysis & Attachment of E3 Ligase Ligand Intermediate3->Step4 PROTAC Final PROTAC Molecule Step4->PROTAC

Conceptual Workflow for PROTAC Linker Synthesis

Conclusion

This compound is a valuable and versatile building block in the field of peptide synthesis. Its pre-protected C-terminus and the presence of a functionalizable hydroxyl group make it particularly well-suited for the construction of modified peptides and as a rigid scaffold in the synthesis of complex linkers for ADCs and PROTACs. While the direct use of this compound in solid-phase peptide synthesis is less common, its application in solution-phase synthesis provides a reliable method for the incorporation of hydroxyproline into peptide chains. The provided protocols and data, while generalized, offer a strong starting point for researchers to develop and optimize their synthetic strategies. As the demand for more sophisticated and potent peptide-based therapeutics continues to grow, the strategic use of specialized building blocks like this compound will undoubtedly play an increasingly important role in advancing drug discovery and development.

References

H-Hyp-OMe Hydrochloride: A Proline Analogue for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

H-Hyp-OMe hydrochloride, also known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride or trans-4-Hydroxy-L-proline methyl ester hydrochloride, is a versatile proline analogue that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining the rigidity of the proline ring with a hydroxyl group and a methyl-esterified carboxylate, make it a valuable building block for a variety of applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications, with a focus on its role as a proline analogue in peptide synthesis, as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and as a bioactive molecule with potential therapeutic effects.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form generally enhances its solubility in aqueous solutions, making it suitable for a range of experimental conditions.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40216-83-9[1]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white crystalline solid[1]
Purity (by NMR) ≥98.0%[3]
Storage 4°C, sealed storage, away from moisture. For solutions: -80°C (6 months), -20°C (1 month)[4]
Solubility Soluble in polar organic solvents such as DMSO and DMF.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of trans-4-hydroxy-L-proline. A common and efficient method involves the use of thionyl chloride in methanol.

Experimental Protocol: Synthesis of this compound

Materials:

  • trans-4-Hydroxy-L-proline hydrochloride

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Dissolve trans-4-hydroxy-L-proline hydrochloride in methanol and cool the solution to 0°C.

  • Slowly add thionyl chloride to the stirred solution at 0°C.

  • Allow the reaction mixture to gradually warm to room temperature and then heat to reflux. The reaction is typically monitored for completion (e.g., overnight).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The resulting white solid is this compound. The structure can be confirmed by ¹H NMR spectroscopy.

A representative workflow for the synthesis is depicted in the following diagram:

G cluster_synthesis Synthesis of this compound start Start with trans-4-Hydroxy-L-proline HCl dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_socl2 Slowly add Thionyl Chloride cool->add_socl2 reflux Warm to RT and Reflux add_socl2->reflux concentrate Concentrate under reduced pressure reflux->concentrate product This compound (White Solid) concentrate->product G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle resin Resin with N-Fmoc-Amino Acid deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents, DIPEA) wash1->coupling Add next Fmoc-AA-OH wash2 Wash (DMF) coupling->wash2 elongated_peptide Elongated Peptide on Resin wash2->elongated_peptide elongated_peptide->deprotection Repeat cycle G cluster_protac General PROTAC Synthesis Workflow linker H-Hyp-OMe derived linker (with reactive handles) coupling1 Coupling Reaction 1 linker->coupling1 poi_ligand Target Protein (POI) Ligand poi_ligand->coupling1 e3_ligand E3 Ligase Ligand coupling2 Coupling Reaction 2 e3_ligand->coupling2 intermediate Linker-POI Ligand Conjugate coupling1->intermediate intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac G cluster_mmp Matrix Metalloproteinase (MMP) Inhibition Pathway mmp Active MMP binding Binding to Active Site mmp->binding substrate Extracellular Matrix (e.g., Collagen) mmp->substrate Cleavage inhibitor MMP Inhibitor (e.g., H-Hyp-OMe derivative) inhibitor->binding inactive_complex Inactive MMP-Inhibitor Complex binding->inactive_complex no_degradation No Degradation inactive_complex->no_degradation Prevents

References

Methodological & Application

Application Notes and Protocols for the Use of H-Hyp-OMe Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline (Hyp) is a non-proteinogenic amino acid crucial for the structural integrity of collagen, the most abundant protein in mammals.[1][2][3] Its incorporation into synthetic peptides can enhance thermal stability, influence conformation, and improve metabolic resistance, making it a valuable building block in drug discovery and biomaterial development.[4] While Fmoc-Hyp(tBu)-OH is the standard derivative for incorporating hydroxyproline in Fmoc-based solid-phase peptide synthesis (SPPS), its precursor, trans-4-Hydroxy-L-proline methyl ester hydrochloride (H-Hyp-OMe HCl), presents a cost-effective starting material.

This document provides a comprehensive protocol for the conversion of H-Hyp-OMe HCl into a suitable derivative for Fmoc-SPPS and its subsequent use in peptide synthesis.

Core Principles and Strategy

H-Hyp-OMe hydrochloride cannot be directly used in a standard Fmoc-SPPS workflow due to its unprotected N-terminus, free hydroxyl side-chain, and C-terminal methyl ester. The following three-step conversion is required to synthesize the SPPS-compatible building block, Fmoc-Hyp(tBu)-OH .

  • N-α-Fmoc Protection: The secondary amine of the proline ring is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • C-terminal Saponification: The methyl ester is hydrolyzed to a free carboxylic acid to enable subsequent activation and coupling during SPPS.

  • Side-Chain Protection: The hydroxyl group is protected with an acid-labile tert-butyl (tBu) group to prevent potential side reactions during peptide synthesis.

This prepared Fmoc-Hyp(tBu)-OH can then be used in standard Fmoc-SPPS protocols.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Hyp(tBu)-OH from H-Hyp-OMe HCl

This protocol outlines the conversion of H-Hyp-OMe HCl to the SPPS-ready building block, Fmoc-Hyp(tBu)-OH.

Part A: N-α-Fmoc Protection (Synthesis of Fmoc-Hyp-OMe)

  • Dissolution: Dissolve H-Hyp-OMe HCl (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.5 equivalents) portion-wise while stirring. Ensure the pH is basic (pH 8-9).

  • Fmocylation: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equivalents) in dioxane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield Fmoc-Hyp-OMe.

Part B: C-terminal Saponification (Synthesis of Fmoc-Hyp-OH)

Mild conditions are crucial to prevent premature deprotection of the Fmoc group.

  • Dissolution: Dissolve the Fmoc-Hyp-OMe from Part A (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Cool the solution to 0°C and add lithium hydroxide (LiOH, 1.2 equivalents) as a solid or an aqueous solution.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with cold 1 M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield Fmoc-Hyp-OH.

Part C: Side-Chain Hydroxyl Protection (Synthesis of Fmoc-Hyp(tBu)-OH)

  • Dissolution: Dissolve Fmoc-Hyp-OH from Part B (1 equivalent) in anhydrous dichloromethane (DCM).

  • tert-Butylation: Add a catalytic amount of a strong acid (e.g., sulfuric acid) followed by a large excess of isobutylene under pressure in a sealed vessel.

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Work-up: Carefully quench the reaction with a saturated solution of NaHCO₃. Separate the organic layer, wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product, Fmoc-Hyp(tBu)-OH, can be purified by crystallization or column chromatography.[6]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hyp(tBu)-OH

This protocol describes a standard manual Fmoc-SPPS cycle for incorporating the synthesized Fmoc-Hyp(tBu)-OH into a peptide chain.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add N,N-diisopropylethylamine (DIEA, 2 equivalents relative to the activating agent).

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours.

  • To confirm reaction completion, perform a qualitative ninhydrin (Kaiser) test. A yellow/brown bead color indicates a complete reaction, while a blue/purple color signifies incomplete coupling, requiring a recoupling step.

  • Wash the resin with DMF (3-5 times).

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize typical parameters and expected outcomes for the synthesis of the Fmoc-Hyp(tBu)-OH building block and its use in SPPS. Note that actual yields may vary depending on the specific reaction conditions and peptide sequence.

Table 1: Typical Reaction Parameters for Fmoc-Hyp(tBu)-OH Synthesis

StepKey ReagentsSolventTypical Reaction TimeTypical Yield
N-α-Fmoc Protection Fmoc-Cl, NaHCO₃Dioxane/Water4-6 hours85-95%
Saponification LiOHTHF/Water2-4 hours>90%
Side-Chain Protection Isobutylene, H₂SO₄Dichloromethane24-48 hours70-85%

Table 2: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentAdvantagesDisadvantages
HBTU/HATU High coupling efficiency, fast reaction times.Can cause racemization, especially with sensitive amino acids.
HCTU Similar to HBTU but often faster.More expensive than HBTU.
DIC/Oxyma Low racemization, cost-effective.Slower than uronium/aminium-based reagents.

Table 3: Expected Purity and Yield in SPPS

ParameterTypical RangeFactors Influencing Outcome
Crude Peptide Purity 60-90%Peptide sequence (e.g., aggregation-prone sequences), coupling efficiency, side reactions.
Overall Yield 10-50%Peptide length, number of difficult couplings, purification losses.

Visualizations

The Role of Hydroxyproline in Collagen Stability

Hydroxyproline residues, primarily in the Yaa position of the repeating Gly-Xaa-Yaa sequence, are critical for the stability of the collagen triple helix. The hydroxyl group participates in a hydrogen-bonding network, often mediated by water molecules, which helps to lock the three polypeptide chains into their characteristic right-handed supercoil.[3][7]

collagen_stability cluster_collagen Collagen Triple Helix cluster_stabilization Stabilizing Interactions chain1 Polypeptide Chain 1 (Gly-Xaa-Yaa)n hyp Hydroxyproline (Hyp) in Yaa Position chain2 Polypeptide Chain 2 (Gly-Xaa-Yaa)n chain3 Polypeptide Chain 3 (Gly-Xaa-Yaa)n water Water Molecule Bridge hyp->water H-bonds via -OH group h_bond Inter-chain H-Bonding Network h_bond->chain1 h_bond->chain2 h_bond->chain3 water->h_bond contributes to

Caption: Role of Hydroxyproline in Collagen Triple Helix Stability.

Workflow: From H-Hyp-OMe HCl to Peptide Synthesis

The following diagram illustrates the overall workflow, from the initial starting material to its incorporation into a peptide via SPPS.

spss_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Start: H-Hyp-OMe HCl step1 Step 1: N-α-Fmoc Protection (Fmoc-Cl, NaHCO₃) start->step1 intermediate1 Fmoc-Hyp-OMe step1->intermediate1 step2 Step 2: Saponification (LiOH) intermediate1->step2 intermediate2 Fmoc-Hyp-OH step2->intermediate2 step3 Step 3: Side-Chain Protection (Isobutylene, H⁺) intermediate2->step3 building_block SPPS Building Block: Fmoc-Hyp(tBu)-OH step3->building_block spps_coupling Coupling (HBTU/DIEA) building_block->spps_coupling spps_deprotection Fmoc Deprotection (20% Piperidine/DMF) spps_deprotection->spps_coupling spps_wash Wash (DMF) spps_coupling->spps_wash spps_wash->spps_deprotection final_peptide Final Peptide on Resin spps_wash->final_peptide cleavage Cleavage from Resin (TFA Cocktail) final_peptide->cleavage purified_peptide Purified Peptide cleavage->purified_peptide

Caption: Workflow for preparing and using H-Hyp-OMe HCl in SPPS.

References

Application Notes and Protocols for Incorporating H-Hyp-OMe Hydrochloride into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structural and functional properties. H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride) is a valuable building block in peptide synthesis, offering a unique combination of a secondary amine, a hydroxyl group for further modification, and a protected carboxylic acid.[1] Its integration can enhance peptide stability, influence conformation, and provide a handle for conjugation, making it a key component in the development of novel therapeutics, peptidomimetics, and research tools.[1][[“]]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using both solid-phase and solution-phase synthesis techniques. Additionally, we present data on the effects of hydroxyproline on peptide stability and illustrate the key signaling pathways influenced by hydroxyproline-containing peptides.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms L-Hyp-OMe·HCl, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride[[“]]
CAS Number 40216-83-9[[“]]
Molecular Formula C₆H₁₁NO₃·HCl[[“]]
Molecular Weight 181.6 g/mol [[“]]
Appearance White to off-white crystalline powder[[“]]
Melting Point 161-172 °C[[“]]
Storage 0-8 °C[[“]]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for preparing peptides in a laboratory setting.[3] The following protocol is a general guideline for incorporating this compound into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis:

spss_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (H-Hyp-OMe·HCl) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Repeat Repeat Cycle Washing2->Repeat for next amino acid Capping->Repeat for next amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage and Deprotection Repeat->Cleavage after final residue Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

  • Diisopropylethylamine (DIPEA)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine and byproducts.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5-3 eq.), a coupling agent such as DIC (1.5-3 eq.), and an additive like OxymaPure® (1.5-3 eq.) in DMF.

    • Add DIPEA (1.5-3 eq.) to neutralize the hydrochloride salt.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The efficiency of the coupling can be monitored using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin and treat it with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

Solution-phase synthesis is suitable for large-scale production of shorter peptides. The following is a general protocol for the synthesis of a dipeptide using this compound.

Workflow for Solution-Phase Dipeptide Synthesis:

solution_phase_workflow Activation Activate Fmoc-AA-OH Coupling Coupling Reaction Activation->Coupling Neutralization Neutralize H-Hyp-OMe·HCl Neutralization->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification Workup->Purification

Caption: General workflow for solution-phase dipeptide synthesis.

Materials:

  • This compound

  • N-terminally protected amino acid (e.g., Boc-Ala-OH)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Protocol:

  • Activation of the N-protected Amino Acid: Dissolve the N-protected amino acid (1 eq.), coupling agent (1 eq.), and an additive (if required) in an anhydrous solvent.

  • Neutralization of this compound: In a separate flask, dissolve this compound (1 eq.) in the same anhydrous solvent and add DIPEA (1.1 eq.) to neutralize the hydrochloride salt.

  • Coupling: Add the activated amino acid solution to the neutralized H-Hyp-OMe solution and stir the reaction mixture at room temperature overnight.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude protected dipeptide.

  • Purification: The crude product can be purified by flash column chromatography.

Quantitative Data: Effect of Hydroxyproline on Peptide Stability

The incorporation of hydroxyproline can significantly impact the thermal stability of peptides, particularly in collagen-like triple helices.

Table 2: Melting Temperatures (Tm) of Collagen-Like Peptides

Peptide SequenceTm (°C)Effect of HypReference
(Pro-Pro-Gly)₁₀~24-[4]
(Pro-Hyp-Gly)₁₀~58Stabilizing[4]
(Pro-4-Hyp-Gly)₇43.5Stabilizing[5]
(Pro-4-Hyp-Gly)₃-Pro-Pro-Gly-(Pro-4-Hyp-Gly)₃34.0-[5]
(Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃33.0Destabilizing (minor)[5]
(Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃25.5Destabilizing (major)[5]

Note: The stability effect is compared to a proline residue at the same position.

Table 3: Effect of O-Acylation of Hyp on Triple Helix Stability

Peptide SequenceTm (°C)Effect of ModificationReference
(Pro-Hyp-Gly)₁₀~58-[6]
(Pro-Hyp(OAc)-Gly)₁₀35Destabilizing[6]

Signaling Pathways

Collagen-derived peptides containing hydroxyproline have been shown to exert biological effects by modulating various cellular signaling pathways.[[“]][[“]] These peptides can influence processes such as cell proliferation, differentiation, and extracellular matrix remodeling.

TGF-β/Smad Signaling Pathway:

Collagen peptides can activate the TGF-β/Smad pathway, which plays a crucial role in collagen synthesis and tissue repair.[[“]][[“]]

tgf_beta_smad cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR1 TGF-β Receptor I Smad2_3 Smad2/3 TGFBR1->Smad2_3 phosphorylates TGFBR2 TGF-β Receptor II TGFBR2->TGFBR1 activates Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., Collagen) Smad_complex->Transcription translocates to nucleus and initiates Hyp_Peptide Hydroxyproline- containing Peptide Hyp_Peptide->TGFBR2 binds

Caption: Activation of the TGF-β/Smad pathway by hydroxyproline-containing peptides.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is involved in cell proliferation, survival, and growth, and can be modulated by collagen peptides.[1][[“]]

pi3k_akt_mtor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Hyp_Peptide Hydroxyproline- containing Peptide Hyp_Peptide->Receptor binds

Caption: Modulation of the PI3K/Akt/mTOR pathway by hydroxyproline-containing peptides.

Conclusion

This compound is a versatile and valuable building block for the synthesis of modified peptides. Its incorporation can be achieved through standard solid-phase and solution-phase methodologies. The presence of the hydroxyproline moiety can significantly enhance the thermal stability of peptides and influence their biological activity through the modulation of key cellular signaling pathways. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their peptide-based drug discovery and development programs.

References

Application Notes and Protocols for H-Hyp-OMe Hydrochloride as a Non-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Non-cleavable linkers, which release the cytotoxic drug upon lysosomal degradation of the antibody, are known for their high plasma stability, potentially leading to an improved therapeutic window and reduced off-target toxicity.[1][2]

H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride) is a proline derivative that can be utilized as a component of a non-cleavable linker in the synthesis of ADCs.[3] Its incorporation into the linker backbone can influence the physicochemical properties of the resulting ADC. These application notes provide a comprehensive overview of the use of this compound as a non-cleavable ADC linker, including detailed experimental protocols for conjugation, characterization, and evaluation.

Mechanism of Action of Non-Cleavable ADCs

ADCs employing non-cleavable linkers, such as those potentially derived from this compound, exert their cytotoxic effect through a multi-step process. This process is initiated by the binding of the ADC to a specific antigen on the surface of a cancer cell.

Non-cleavable_ADC_MoA ADC ADC (Non-cleavable Linker) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic   Degradation Release Payload-Linker- Amino Acid Complex Release Degradation->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target 5. Target   Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death ADC_Conjugation_Workflow Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (Free Thiols) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Payload Maleimide-Activated Payload-Linker Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC Xenograft_Workflow Tumor_Cells Tumor Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Tumor_Cells->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment ADC Administration (e.g., Intravenous) Grouping->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight) Monitoring->Endpoint

References

Application Notes and Protocols for PROTAC Synthesis Utilizing an H-Hyp-OMe Hydrochloride Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3]

The linker plays a critical role in PROTAC design, influencing the stability and efficacy of the ternary complex.[1] The H-Hyp-OMe hydrochloride ((2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride) linker is a valuable building block for PROTAC synthesis, offering a semi-rigid scaffold that can properly orient the two ligands for effective ternary complex formation. This application note provides detailed protocols and data for the synthesis of PROTACs using this versatile linker.

Signaling Pathway of PROTAC Action

The mechanism of action for a PROTAC involves redirecting the ubiquitin-proteasome system to degrade a specific target protein. The key steps are the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub-E2 Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis and evaluation of a PROTAC is a multi-step process that begins with the synthesis of the individual components, followed by their assembly and subsequent biological characterization of the final PROTAC molecule.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: - POI Ligand - E3 Ligase Ligand - H-Hyp-OMe linker Step1 Step 1: Couple E3 Ligand to H-Hyp-OMe linker Start->Step1 Purify1 Purification 1 (e.g., Column Chromatography) Step1->Purify1 Characterize1 Characterization 1 (NMR, MS) Purify1->Characterize1 Step2 Step 2: Couple POI Ligand to Linker-E3 Ligand Conjugate Characterize1->Step2 Purify2 Purification 2 (e.g., HPLC) Step2->Purify2 Characterize2 Characterization 2 (NMR, MS, Purity) Purify2->Characterize2 Final_PROTAC Final PROTAC Molecule Characterize2->Final_PROTAC Treatment PROTAC Treatment (Dose-Response) Final_PROTAC->Treatment Cell_Culture Cell Culture (Target Cell Line) Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis: - DC50 Calculation - Dmax Determination Western_Blot->Data_Analysis Conclusion Conclusion on PROTAC Efficacy Data_Analysis->Conclusion

Caption: Workflow for PROTAC synthesis and biological testing.

Quantitative Data Summary

The following table summarizes representative data for a hypothetical PROTAC synthesized using a hydroxyproline-based linker. The data is compiled from various studies on PROTACs with similar structural motifs and is intended for illustrative purposes.

ParameterValueMethod of DeterminationReference
Synthesis
Yield (Step 1: Linker-E3 Ligand)65%Gravimetric analysisHypothetical
Yield (Step 2: Final PROTAC)40%Gravimetric analysisHypothetical
Final Purity>98%HPLCHypothetical
Biological Activity
DC5050 nMWestern Blot[4]
Dmax90%Western Blot[4]
Cell LineCancer Cell Line (e.g., VCaP)-[4]
Treatment Time24 hours-[5]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of Linker-E3 Ligand Conjugate

This protocol describes the coupling of the this compound linker to a commercially available E3 ligase ligand (e.g., a derivative of pomalidomide with a carboxylic acid handle).

Materials:

  • This compound

  • Pomalidomide-linker precursor (with a terminal carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • To a solution of the pomalidomide-linker precursor (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.5 eq) to neutralize the hydrochloride salt.

  • Add the H-Hyp-OMe solution to the activated pomalidomide solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to afford the desired linker-E3 ligand conjugate.

  • Characterize the purified product by ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of the Final PROTAC Molecule

This protocol details the coupling of the purified Linker-E3 Ligand conjugate to a target protein ligand (e.g., a BET inhibitor derivative with a carboxylic acid handle).

Materials:

  • Linker-E3 Ligand conjugate (from Protocol 1)

  • POI ligand with a carboxylic acid handle (e.g., JQ1-acid)

  • HATU

  • DIPEA

  • DMF, anhydrous

  • DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., HPLC grade acetonitrile and water with 0.1% TFA)

Procedure:

  • To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the Linker-E3 Ligand conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>98%).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Western Blot Analysis for PROTAC Efficacy

This protocol outlines the procedure to determine the DC50 and Dmax of the synthesized PROTAC in a relevant cancer cell line.

Materials:

  • Synthesized PROTAC

  • Target cancer cell line

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the target cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO and then further dilute in cell culture medium to the final desired concentrations (e.g., ranging from 1 nM to 10 µM). Treat the cells with the different concentrations of the PROTAC for 24 hours. Include a DMSO-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the PROTAC concentration.

    • Calculate the DC50 and Dmax values from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The this compound linker is a valuable and versatile building block for the synthesis of potent PROTACs. The semi-rigid nature of the hydroxyproline scaffold can facilitate the formation of a stable and productive ternary complex, leading to efficient degradation of the target protein. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of PROTACs utilizing this linker, enabling researchers to further explore the potential of targeted protein degradation in drug discovery.

References

Application Notes and Protocols for Coupling Reactions with H-Hyp-OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Hyp-OMe hydrochloride, or (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a versatile building block in modern synthetic chemistry, particularly in the fields of peptide synthesis, drug discovery, and biotechnology. As a derivative of hydroxyproline, an essential component of collagen, it offers a rigid pyrrolidine scaffold. Its applications are prominent in the construction of peptidomimetics, as well as in its role as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] This document provides detailed application notes and standardized protocols for the use of this compound in common coupling reactions.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 40216-83-9
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
Appearance White to off-white crystalline solid
Storage Store at 2-8°C, sealed, away from moisture. For long-term storage, -20°C or -80°C is recommended.[1]

Applications

This compound is a key reagent in several advanced applications:

  • Peptide Synthesis: It serves as a foundational unit for incorporating hydroxyproline moieties into peptide chains, which can influence the peptide's secondary structure and biological activity.

  • PROTACs: This molecule is utilized as a linker component to connect a target protein binder and an E3 ligase ligand, facilitating targeted protein degradation.[1]

  • Antibody-Drug Conjugates (ADCs): It can be integrated into the linker connecting an antibody to a cytotoxic payload, contributing to the stability and efficacy of the ADC.[1]

Experimental Protocols

The following are detailed protocols for common coupling reactions involving this compound. These protocols are based on standard peptide coupling methodologies and may require optimization for specific substrates and scales.

Protocol 1: Solution-Phase Peptide Coupling of an Fmoc-Protected Amino Acid to this compound using HATU

This protocol describes the formation of a dipeptide, for example, Fmoc-Ala-Hyp-OMe.

Materials:

  • Fmoc-Ala-OH

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of H-Hyp-OMe: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Activation of Fmoc-Amino Acid: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir the solution at room temperature for 15-20 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the neutralized H-Hyp-OMe solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.

Quantitative Data (Representative):

ParameterValue
Yield 85-95% (typical for standard amino acids)
Purity (post-chromatography) >95% (as determined by HPLC)
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of an Amino Acid onto a Resin-Bound Hydroxyproline

This protocol outlines the coupling of a second amino acid to a resin where the first amino acid is hydroxyproline, which could have been initially loaded as a derivative of H-Hyp-OMe. This is a representative workflow for chain elongation.

Materials:

  • Fmoc-Hyp-Wang resin (or similar)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagent: HBTU/HOBt or HATU

  • Base: DIPEA or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-Hyp-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HOBt (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction). Once complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

Quantitative Data (Representative):

ParameterValue
Coupling Efficiency per Step >99% (monitored by Kaiser test or HPLC of cleaved peptide)
Overall Yield (for a short peptide) Dependent on the number of coupling cycles

Visualizations

Experimental Workflow: Solution-Phase Dipeptide Synthesis

Solution_Phase_Synthesis cluster_activation Activation cluster_neutralization Neutralization Fmoc_AA Fmoc-Amino Acid HATU_DIPEA HATU / DIPEA in DMF Fmoc_AA->HATU_DIPEA Activated_Ester Activated Ester HATU_DIPEA->Activated_Ester Coupling Coupling Activated_Ester->Coupling Hyp_HCl H-Hyp-OMe Hydrochloride DIPEA DIPEA in DMF Hyp_HCl->DIPEA Free_Amine Free Amine DIPEA->Free_Amine Free_Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide Pure Dipeptide Purification->Dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Signaling Pathway: Role of Hydroxyproline in Collagen Synthesis and Cellular Function

Collagen_Pathway cluster_synthesis Intracellular Collagen Synthesis cluster_extracellular Extracellular Matrix Formation & Signaling Proline Proline Procollagen Procollagen Chain Proline->Procollagen Translation Prolyl_Hydroxylase Prolyl-4-hydroxylase (Vitamin C dependent) Hydroxyproline Hydroxyproline Residue Prolyl_Hydroxylase->Hydroxyproline Procollagen->Prolyl_Hydroxylase Procollagen->Hydroxyproline Post-translational Modification Triple_Helix Procollagen Triple Helix Assembly Hydroxyproline->Triple_Helix Stabilizes Tropocollagen Tropocollagen Triple_Helix->Tropocollagen Secretion & Cleavage Collagen_Fibril Collagen Fibril Tropocollagen->Collagen_Fibril Self-assembly ECM Extracellular Matrix (ECM) Collagen_Fibril->ECM Integrin Integrin Receptors ECM->Integrin Binds to Cell_Signaling Intracellular Signaling (e.g., MAPK/ERK pathway) Integrin->Cell_Signaling Activates Gene_Expression Gene Expression (e.g., Cell Proliferation, Differentiation) Cell_Signaling->Gene_Expression Modulates

Caption: The role of hydroxyproline in collagen synthesis and its impact on cell signaling.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex peptides and bioconjugates. The protocols provided here offer a foundation for its use in both solution-phase and solid-phase synthesis. Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields and purity for specific target molecules. The biological significance of the hydroxyproline moiety, particularly in collagen structure and function, underscores the importance of this building block in the design of novel therapeutics and research tools.

References

Application Notes and Protocols: Protecting Group Strategies for H-Hyp-OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2S,4R)-4-hydroxyprolinate hydrochloride (H-Hyp-OMe • HCl) is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing a secondary amine and a secondary hydroxyl group, necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. This document provides detailed application notes and experimental protocols for the strategic protection of the amine and hydroxyl functionalities of H-Hyp-OMe.

The selection of an appropriate protecting group strategy is paramount for the successful synthesis of target molecules. Key considerations include the stability of the protecting group under various reaction conditions, the ease and selectivity of its removal (deprotection), and its compatibility with other functional groups present in the molecule. Orthogonal protection strategies, where one protecting group can be removed selectively in the presence of another, are particularly powerful in multi-step syntheses.

This guide outlines protocols for the installation and removal of common amine- and hydroxyl-protecting groups, including tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) for the amine, and tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) for the hydroxyl group.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected. This is crucial for the stepwise functionalization of H-Hyp-OMe. A common orthogonal strategy involves the use of an acid-labile group for the amine (e.g., Boc) and a fluoride-labile group for the hydroxyl (e.g., TBDMS).

Caption: Orthogonal protection of H-Hyp-OMe.

Amine Protection Strategies

The secondary amine of the pyrrolidine ring is typically the more nucleophilic and reactive site in H-Hyp-OMe. Its protection is often the first step in a synthetic sequence.

N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability to a broad range of reagents and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of H-Hyp-OMe • HCl

  • Reaction Setup: Suspend H-Hyp-OMe • HCl (1 equivalent) in dichloromethane (CH2Cl2, approx. 10 mL per gram of starting material).

  • Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (Et3N, 2.2 equivalents) dropwise with stirring.

  • Boc Anhydride Addition: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) in CH2Cl2.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-Hyp-OMe.

ParameterValueReference
Yield 95-100%[1][2]
Reaction Time 2-16 hours[1][2]
Temperature 0 °C to Room Temperature[1][2]
N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group, particularly in peptide synthesis. It is stable to acidic conditions but readily cleaved by treatment with a mild base, such as piperidine.

Experimental Protocol: N-Fmoc Protection of H-Hyp-OMe • HCl

  • Reaction Setup: Dissolve H-Hyp-OMe • HCl (1 equivalent) in a 10% aqueous solution of sodium carbonate (Na2CO3).

  • Fmoc-Cl Addition: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equivalents) in dioxane dropwise with vigorous stirring.

  • Reaction: Continue stirring at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

ParameterValue (General)Reference
Yield >90%[3][4]
Reaction Time 5-7 hours[3]
Temperature 0 °C to Room Temperature[3]
N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.

Experimental Protocol: N-Cbz Protection of H-Hyp-OMe • HCl

  • Reaction Setup: Suspend H-Hyp-OMe • HCl (1 equivalent) in a mixture of water and dioxane (1:1).

  • Basification: Cool the mixture to 0 °C and add sodium bicarbonate (NaHCO3, 2.5 equivalents).

  • Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

ParameterValue (General)Reference
Yield >90%[5][6]
Reaction Time 14-18 hours[6]
Temperature 0 °C to Room Temperature[6]

Hydroxyl Protection Strategies

After the protection of the amine, the secondary hydroxyl group can be protected if necessary for subsequent reactions.

O-TBDMS Protection

The tert-butyldimethylsilyl (TBDMS) group is a bulky silyl ether that is stable to a wide range of reaction conditions but can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Experimental Protocol: O-TBDMS Protection of N-Boc-Hyp-OMe

  • Reaction Setup: Dissolve N-Boc-Hyp-OMe (1 equivalent) in anhydrous dichloromethane (CH2Cl2).

  • Reagent Addition: Add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction with CH2Cl2 and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The product can be purified by silica gel chromatography.

ParameterValue (General)Reference
Yield High[7]
Reaction Time 12-24 hours[7]
Temperature Room Temperature[7]
O-Benzyl Protection

The benzyl (Bn) group is a robust hydroxyl protecting group that is stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.

Experimental Protocol: O-Benzyl Protection of N-Fmoc-Hyp-OMe

  • Reaction Setup: Dissolve N-Fmoc-Hyp-OMe (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Benzyl Bromide Addition: After gas evolution ceases, add benzyl bromide (BnBr, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Work-up: Carefully quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product by column chromatography.

ParameterValue (General)Reference
Yield High[8]
Reaction Time 16-24 hours[8]
Temperature 0 °C to Room Temperature[8]

Deprotection Protocols

The selective removal of protecting groups is a critical step in any synthetic strategy.

Deprotection_Workflow cluster_N_Protected N-Protected Intermediates cluster_O_Protected O-Protected Intermediates N_Boc N-Boc-Hyp-OMe Deprotected_Amine Free Amine N_Boc->Deprotected_Amine TFA or HCl N_Fmoc N-Fmoc-Hyp-OMe N_Fmoc->Deprotected_Amine Piperidine N_Cbz N-Cbz-Hyp-OMe N_Cbz->Deprotected_Amine H2, Pd/C O_TBDMS N-Protected-Hyp(TBDMS)-OMe Deprotected_Hydroxyl Free Hydroxyl O_TBDMS->Deprotected_Hydroxyl TBAF O_Bn N-Protected-Hyp(Bn)-OMe O_Bn->Deprotected_Hydroxyl H2, Pd/C

References

Application Notes and Protocols for the Analytical Characterization of Peptides Incorporating 4-Hydroxyproline Methyl Ester (H-Hyp-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as 4-hydroxyproline methyl ester (H-Hyp-OMe), into peptide sequences is a key strategy in modern drug discovery and development. This modification can impart desirable physicochemical properties, including enhanced stability, improved cell permeability, and controlled conformation. Consequently, robust analytical methodologies are essential for the comprehensive characterization of these modified peptides to ensure identity, purity, and structural integrity.

These application notes provide a detailed overview of the primary analytical techniques and protocols for the successful characterization of synthetic peptides containing H-Hyp-OMe. The methodologies cover peptide synthesis, purification, and in-depth structural analysis using mass spectrometry and nuclear magnetic resonance spectroscopy.

Peptide Synthesis and Purification

The synthesis of peptides containing H-Hyp-OMe is typically achieved through solid-phase peptide synthesis (SPPS). The purification of the crude peptide is a critical step to remove impurities generated during synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Peptides incorporating H-Hyp-OMe can be synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on an automated peptide synthesizer.[1] The process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support resin.[1][2]

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying synthetic peptides.[3] The separation is based on the hydrophobicity of the peptide.[3]

Experimental Protocol: Peptide Purification by Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (ACN) and water. For hydrophobic peptides, a higher concentration of organic solvent may be necessary.[4]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used. An example gradient is 5-65% B over 30 minutes. The optimal gradient should be developed on an analytical scale first.[5]

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[5]

Characterization by Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and sequence of synthetic peptides.[6] Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the detection power of MS.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution.

  • Column: A C18 reversed-phase column suitable for peptide analysis.

  • Mobile Phase A: 0.1% Formic acid (FA) in water. (Note: FA is preferred over TFA for MS analysis as it causes less ion suppression).[8]

  • Mobile Phase B: 0.1% Formic acid (FA) in acetonitrile (ACN).

  • Gradient: A typical gradient would be from 5% to 95% B over a set time, for example, 15 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is ideal.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is standard for peptides.

  • Data Acquisition: Acquire full scan MS data to determine the parent ion mass and tandem MS (MS/MS) data for sequence confirmation.

Data Presentation: Expected LC-MS Data for a Model Peptide (e.g., Ac-Gly-Hyp(OMe)-Ala-NH2)

ParameterExpected Value
Monoisotopic Mass 315.1590 g/mol
[M+H]+ (m/z) 316.1663
[M+Na]+ (m/z) 338.1482
Retention Time Dependent on the specific LC conditions, but expected to be in a reproducible range.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural characterization of peptides in solution.[9] It provides information on the peptide's conformation, including the cis/trans isomerization of the amide bond preceding the proline ring and the ring pucker of the hydroxyproline residue.[1]

1D and 2D NMR Spectroscopy

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For exchangeable protons, a mixture of 90% H₂O/10% D₂O can be used.[10][11]

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

  • Experiments:

    • 1D ¹H NMR: Provides an overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies coupled spin systems within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the 3D structure.[12]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

Data Presentation: Representative ¹H NMR Data for Ac-Hyp-OMe in CDCl₃ [13]

ProtonChemical Shift (ppm)Multiplicity
4.52dd
2.15-2.40m
4.42-4.49m
3.57-3.73m
OCH₃ 3.77, 3.79s (two rotamers)
N-Ac CH₃ 2.02, 2.10s (two rotamers)

Note: The presence of two sets of signals for the methyl groups indicates the presence of both cis and trans rotamers around the acetyl-proline amide bond.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the overall experimental workflow for characterizing peptides with H-Hyp-OMe.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Solid-Phase Peptide Synthesis (SPPS) with H-Hyp-OMe cleavage Cleavage from Resin synthesis->cleavage purification Preparative RP-HPLC cleavage->purification lyophilization Lyophilization purification->lyophilization purified_peptide Purified Peptide lyophilization->purified_peptide Yields lcms LC-MS Analysis (Molecular Weight & Identity) ms_data Mass Spectrometry Data (m/z, Fragmentation) lcms->ms_data nmr NMR Spectroscopy (Structure & Conformation) nmr_data NMR Data (Chemical Shifts, NOEs) nmr->nmr_data purified_peptide->lcms purified_peptide->nmr final_report Comprehensive Characterization Report ms_data->final_report nmr_data->final_report

Caption: Overall experimental workflow for the synthesis and characterization of peptides containing H-Hyp-OMe.

logical_relationship cluster_physicochemical Physicochemical Properties cluster_analytical Analytical Techniques peptide Peptide with H-Hyp-OMe stability Enhanced Stability peptide->stability Influences conformation Controlled Conformation peptide->conformation Influences permeability Improved Permeability peptide->permeability Influences hplc RP-HPLC (Purity) peptide->hplc Analyzed by ms Mass Spectrometry (Identity) peptide->ms Analyzed by nmr NMR Spectroscopy (Structure) peptide->nmr Analyzed by purity_assessment Purity Assessment hplc->purity_assessment Provides identity_confirmation Identity Confirmation ms->identity_confirmation Provides structural_elucidation Structural Elucidation nmr->structural_elucidation Provides

Caption: Logical relationship between H-Hyp-OMe incorporation, resulting properties, and analytical characterization techniques.

References

H-Hyp-OMe Hydrochloride: Enhancing Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Hyp-OMe hydrochloride, the methyl ester of 4-hydroxy-L-proline in its hydrochloride salt form, is a valuable building block in the development of therapeutic peptides. Its incorporation into peptide sequences can significantly enhance conformational stability, improve enzymatic resistance, and modulate receptor binding affinity. The hydroxyl group provides a site for further functionalization, while the methyl ester protects the carboxylic acid during synthesis. This document provides detailed application notes and experimental protocols for the utilization of this compound in therapeutic peptide research and development.

Application Notes

The incorporation of hydroxyproline and its derivatives into peptides can impart favorable physicochemical and biological properties. While specific quantitative data for this compound is emerging, the well-documented effects of hydroxyproline provide a strong basis for its application.

Impact on Peptide Stability

The rigid pyrrolidine ring of hydroxyproline restricts the conformational flexibility of the peptide backbone, leading to enhanced stability. This is particularly evident in collagen-like peptides, where hydroxyproline is crucial for the formation and stability of the triple helix.

Table 1: Thermal Stability of Collagen-Like Peptides with 3(S)-Hydroxyproline Substitution

Peptide SequenceNumber of 3(S)-Hyp ResiduesMelting Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Transition Entropy (ΔS) (cal/mol·K)
H-(Gly-Pro-4(R)Hyp)₉-OH052.01.85.5
H-(Gly-Pro-4(R)Hyp)₄-(Gly-3(S)Hyp-4(R)Hyp)₁-(Gly-Pro-4(R)Hyp)₄-OH153.51.75.2
H-(Gly-Pro-4(R)Hyp)₃-(Gly-3(S)Hyp-4(R)Hyp)₂-(Gly-Pro-4(R)Hyp)₄-OH254.51.64.9
H-(Gly-Pro-4(R)Hyp)₃-(Gly-3(S)Hyp-4(R)Hyp)₃-(Gly-Pro-4(R)Hyp)₃-OH355.01.54.6
H-(Gly-Pro-4(R)Hyp)₁-(Gly-3(S)Hyp-4(R)Hyp)₇-(Gly-Pro-4(R)Hyp)₁-OH756.01.34.0
H-(Gly-3(S)Hyp-4(R)Hyp)₉-OH956.51.23.7

Data adapted from a study on 3(S)-hydroxyproline in collagen model peptides. While not identical to the 4-hydroxyproline derivative, this data illustrates the trend of increasing thermal stability with a higher number of hydroxyproline residues[1].

Incorporating H-Hyp-OMe is expected to confer similar or enhanced stability due to the protective methyl ester group.

Influence on Enzymatic Degradation

Peptides containing unnatural amino acids like hydroxyproline often exhibit increased resistance to enzymatic degradation. The modified proline residue can hinder recognition by proteases that typically cleave at proline-containing sequences.

Table 2: Hypothetical Enzymatic Stability of a Model Peptide

PeptideModificationHalf-life in Human Serum (t½, min)
Model Peptide (P-G-A-V-L)None15
Model Peptide with HypProline replaced with Hydroxyproline45
Model Peptide with Hyp-OMeProline replaced with H-Hyp-OMe>60 (projected)

This table presents hypothetical data to illustrate the expected trend. Actual values will vary depending on the peptide sequence and the specific enzymes present.

Modulation of Receptor Binding Affinity

The conformational constraints imposed by H-Hyp-OMe can pre-organize a peptide into a bioactive conformation, leading to enhanced receptor binding affinity. The hydroxyl group can also participate in additional hydrogen bonding with the receptor.

Table 3: Hypothetical Receptor Binding Affinity of a Model Peptide

PeptideModificationDissociation Constant (Kd) (nM)
Native Ligand Peptide-50
Peptide with Hyp substitutionIntroduction of a Hydroxyproline residue25
Peptide with Hyp-OMe substitutionIntroduction of a H-Hyp-OMe residue15 (projected)

This table presents hypothetical data to illustrate the expected trend. The actual impact on binding affinity is highly dependent on the specific receptor and the position of the modification.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into peptides and the subsequent analysis of their properties.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual incorporation of an Fmoc-protected H-Hyp-OMe building block into a peptide sequence on a solid support.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, H-Hyp-OMe, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue sequence Cleavage Cleavage from Resin & Deprotection Washing2->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification

Fig 1. Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Hyp(tBu)-OH or other suitably protected hydroxyproline methyl ester precursor

  • This compound

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and allow to pre-activate for 5 minutes.

    • Add this solution to the resin.

    • Add DIPEA (6 eq) and agitate the reaction vessel for 2-4 hours.

  • Incorporation of H-Hyp-OMe:

    • For coupling of the subsequent amino acid to the newly incorporated H-Hyp-OMe, treat the resin-bound peptide with the pre-activated Fmoc-amino acid as described in step 4. Neutralization of the hydrochloride salt of H-Hyp-OMe is achieved by the addition of DIPEA during the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide containing H-Hyp-OMe in human serum.

Enzymatic_Stability_Workflow Peptide_Prep Peptide Solution Preparation Serum_Incubation Incubation with Human Serum (37°C) Peptide_Prep->Serum_Incubation Time_Points Aliquots at Time Points Serum_Incubation->Time_Points Quenching Quench Reaction (e.g., Acetonitrile) Time_Points->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Analysis LC-MS Analysis of Supernatant Centrifugation->Analysis Half_Life Calculate Half-life (t½) Analysis->Half_Life Receptor_Binding_Workflow Receptor_Prep Receptor Preparation (Cell Lysate or Purified) Radioligand_Incubation Incubation with Radiolabeled Ligand Receptor_Prep->Radioligand_Incubation Competitor_Addition Addition of Unlabeled Test Peptide (H-Hyp-OMe) Radioligand_Incubation->Competitor_Addition Equilibrium Incubation to Reach Equilibrium Competitor_Addition->Equilibrium Separation Separation of Bound and Free Ligand Equilibrium->Separation Quantification Quantification of Bound Radioligand Separation->Quantification IC50_Kd Calculate IC50 and Kd Quantification->IC50_Kd

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in H-Hyp-OMe Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in coupling reactions involving 4-hydroxy-L-proline methyl ester hydrochloride (H-Hyp-OMe·HCl). This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in H-Hyp-OMe·HCl coupling reactions?

Low yields can stem from several factors, including incomplete activation of the carboxylic acid, poor nucleophilicity of the H-Hyp-OMe·HCl, steric hindrance from the proline ring, side reactions, and suboptimal reaction conditions. Solubility issues with H-Hyp-OMe·HCl can also play a significant role.

Q2: How does the hydrochloride salt affect the coupling reaction?

The hydrochloride salt of H-Hyp-OMe neutralizes the amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), must be added in at least an equimolar amount to liberate the free amine for the coupling reaction to proceed.

Q3: Is H-Hyp-OMe prone to racemization during coupling?

While all amino acids can be susceptible to racemization under certain coupling conditions, the rigid cyclic structure of proline derivatives like H-Hyp-OMe generally makes them less prone to racemization compared to many other amino acids. However, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is still recommended to minimize this risk.

Q4: What is the typical solubility of H-Hyp-OMe·HCl?

H-Hyp-OMe·HCl is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.[1] Its solubility in other common coupling solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) may be more limited, which can impact reaction efficiency. If precipitation is observed, gentle heating or sonication may aid dissolution.[1]

Q5: Can the hydroxyl group on the proline ring interfere with the reaction?

The secondary hydroxyl group of hydroxyproline is generally not reactive under standard amide coupling conditions and typically does not require protection. However, in sensitive or complex syntheses, side reactions such as O-acylation are possible, though rare.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in H-Hyp-OMe·HCl coupling reactions.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Incomplete Amine Neutralization Ensure at least one equivalent of a non-nucleophilic base (e.g., DIEA, NMM) is added to neutralize the hydrochloride salt. For solution-phase couplings, 1.0 to 1.1 equivalents are common.
Inactive Coupling Reagents Use fresh, high-quality coupling reagents. Carbodiimides like EDC are moisture-sensitive and should be stored properly.
Poor Solubility of H-Hyp-OMe·HCl Consider using a co-solvent system (e.g., DCM/DMF) to improve solubility.[2] Gentle warming or sonication can also help dissolve the starting material.[1]
Suboptimal pH The reaction should be maintained at a slightly basic pH (around 8) to ensure the amine remains deprotonated and nucleophilic.[3]
Steric Hindrance The rigid structure of the proline ring can sterically hinder the coupling reaction.[4] Consider using a more potent activating agent like HATU or extending the reaction time.
Issue 2: Presence of Unreacted Starting Materials
Potential Cause Suggested Solution
Insufficient Equivalents of Reactants Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the H-Hyp-OMe·HCl.
Incomplete Reaction Increase the reaction time (e.g., from a few hours to overnight). Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Low Reaction Temperature While starting the reaction at 0°C is common to control the initial exotherm, allowing the reaction to warm to room temperature can improve the reaction rate and overall conversion.
Issue 3: Formation of Significant Impurities
Potential Cause Suggested Solution
Side Reactions of Activated Carboxylic Acid The O-acylisourea intermediate formed with carbodiimides can rearrange to an inactive N-acylurea. The addition of HOBt or Oxyma Pure forms a more stable active ester, minimizing this side reaction.[5]
Epimerization Use racemization-suppressing additives like HOBt or Oxyma Pure. Maintain a low reaction temperature, especially during the activation step.
Byproducts from Coupling Reagents If using DCC in solution-phase, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Using a water-soluble carbodiimide like EDC simplifies purification through aqueous workup.[5]

Performance of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield of the reaction. While specific comparative data for H-Hyp-OMe·HCl is limited, the following table provides an overview of expected performance based on general peptide coupling literature.

Coupling Reagent CombinationTypical Yield RangeKey Advantages & Disadvantages
EDC/HOBt Good (70-90%)Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents.
EDC/Oxyma Pure High (>90%)Advantages: High reactivity, low racemization, safer alternative to HOBt. Disadvantages: Higher cost than HOBt.
HBTU/DIEA High (>90%)Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.
HATU/DIEA High (>90%)Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids. Disadvantages: Higher cost compared to other reagents.

Note: The yield and racemization levels are illustrative and can vary depending on the specific reaction conditions, including solvent, base, temperature, and reaction time.

Experimental Protocols

General Protocol for EDC/Oxyma Pure Mediated Coupling of a Carboxylic Acid with H-Hyp-OMe·HCl

This protocol is adapted from a procedure for coupling with a similar amino acid hydrochloride salt.[2]

Materials:

  • Carboxylic Acid (1.0 eq)

  • H-Hyp-OMe·HCl (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0 eq)

  • Oxyma Pure (1.0 eq)

  • Diisopropylethylamine (DIEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve EDC·HCl (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF. Stir the solution at room temperature for approximately 20 minutes to ensure complete dissolution, then cool the flask in an ice bath to 0°C.

  • Activation: To the cold solution, add the carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) as solids. Stir the mixture at 0°C.

  • Coupling: After 2 minutes of pre-activation, add H-Hyp-OMe·HCl (1.0 eq) as a solid to the reaction mixture. Immediately following, add DIEA (1.0 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of starting materials.

  • Workup:

    • Remove the solvent by rotary evaporation.

    • Dilute the crude residue with an organic solvent such as ethyl acetate.

    • Wash the organic solution sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Relationships

General Workflow for H-Hyp-OMe·HCl Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Carboxylic Acid\n& Coupling Reagents Dissolve Carboxylic Acid & Coupling Reagents Combine Solutions\n(Pre-activation may be needed) Combine Solutions (Pre-activation may be needed) Dissolve Carboxylic Acid\n& Coupling Reagents->Combine Solutions\n(Pre-activation may be needed) Dissolve H-Hyp-OMe.HCl\n& Base Dissolve H-Hyp-OMe.HCl & Base Dissolve H-Hyp-OMe.HCl\n& Base->Combine Solutions\n(Pre-activation may be needed) Stir at RT or 0C to RT Stir at RT or 0C to RT Combine Solutions\n(Pre-activation may be needed)->Stir at RT or 0C to RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT or 0C to RT->Monitor by TLC/LC-MS Quench & Solvent Extraction Quench & Solvent Extraction Monitor by TLC/LC-MS->Quench & Solvent Extraction If complete Dry & Concentrate Dry & Concentrate Quench & Solvent Extraction->Dry & Concentrate Purify (e.g., Chromatography) Purify (e.g., Chromatography) Dry & Concentrate->Purify (e.g., Chromatography) Final Product Final Product Purify (e.g., Chromatography)->Final Product

Caption: General experimental workflow for H-Hyp-OMe·HCl coupling reactions.

Troubleshooting Low Yield: A Decision Tree

G Start Start Low Yield Observed Low Yield Observed Start->Low Yield Observed Check Starting Materials Check Starting Materials Low Yield Observed->Check Starting Materials Analyze crude LC-MS Use Fresh Reagents Use Fresh Reagents Check Starting Materials->Use Fresh Reagents Degradation suspected Confirm Stoichiometry Confirm Stoichiometry Check Starting Materials->Confirm Stoichiometry Reagents seem fine Check Reaction Conditions Check Reaction Conditions Ensure Adequate Base Ensure Adequate Base Check Reaction Conditions->Ensure Adequate Base Unreacted amine Increase Reaction Time/Temp Increase Reaction Time/Temp Check Reaction Conditions->Increase Reaction Time/Temp Incomplete reaction Improve Solubility (Co-solvent) Improve Solubility (Co-solvent) Check Reaction Conditions->Improve Solubility (Co-solvent) Precipitation observed Optimize Coupling Reagents Optimize Coupling Reagents Switch to HATU/HBTU Switch to HATU/HBTU Optimize Coupling Reagents->Switch to HATU/HBTU Steric hindrance suspected Add HOBt/Oxyma Add HOBt/Oxyma Optimize Coupling Reagents->Add HOBt/Oxyma Side products observed Confirm Stoichiometry->Check Reaction Conditions Increase Reaction Time/Temp->Optimize Coupling Reagents Re-evaluate & Analyze Re-evaluate & Analyze Switch to HATU/HBTU->Re-evaluate & Analyze Add HOBt/Oxyma->Re-evaluate & Analyze

Caption: A decision tree for troubleshooting low yields in H-Hyp-OMe·HCl couplings.

References

Technical Support Center: H-Hyp-OMe Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of trans-4-Hydroxy-L-proline methyl ester hydrochloride (H-Hyp-OMe • HCl) in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Diketopiperazine (DKP) Formation

Q1: I am observing a significant amount of a low molecular weight byproduct, and my peptide synthesis yield is unexpectedly low, especially after the second amino acid coupling. What could be the cause?

A1: This is a classic sign of diketopiperazine (DKP) formation. DKP formation is a common side reaction in peptide synthesis, particularly when proline or its derivatives, like H-Hyp-OMe, are in the C-terminal or penultimate (second) position of the growing peptide chain. The reaction involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and the formation of a stable six-membered ring. This side reaction is especially prevalent when using resins like Wang resin, where the ester linkage is more susceptible to nucleophilic attack.

Troubleshooting Workflow for DKP Formation:

DKP_Troubleshooting start Problem: Low Yield & DKP Formation check_position Is H-Hyp-OMe at position 1 or 2? start->check_position yes_pos Yes check_position->yes_pos Yes no_pos No, investigate other side reactions check_position->no_pos No strategy1 Strategy 1: Change Resin yes_pos->strategy1 strategy2 Strategy 2: Modify Coupling Protocol yes_pos->strategy2 strategy3 Strategy 3: Use Dipeptide Coupling yes_pos->strategy3 resin_details Use 2-Chlorotrityl chloride (2-CTC) resin. Its steric hindrance inhibits DKP formation. strategy1->resin_details coupling_details Couple the third amino acid immediately after deprotection of the second. Minimize time the N-terminal amine is free. strategy2->coupling_details dipeptide_details Couple a pre-synthesized Fmoc-Xaa-Hyp(tBu)-OH dipeptide to the resin. strategy3->dipeptide_details

Caption: Troubleshooting workflow for DKP formation.

Detailed Mitigation Strategies:

  • Choice of Resin: The use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin is highly recommended when H-Hyp-OMe is the C-terminal amino acid. The bulky trityl group physically obstructs the intramolecular cyclization required for DKP formation.

  • Optimized Coupling Protocol: If using other resins like Wang resin, it is crucial to minimize the time the deprotected N-terminal amine of the dipeptide is available for cyclization. This can be achieved by immediately coupling the third amino acid after the deprotection and washing steps.

  • Dipeptide Coupling: An alternative strategy is to synthesize the first two amino acids as a dipeptide (e.g., Fmoc-Xaa-Hyp(tBu)-OH) in solution and then couple this dipeptide to the resin. This bypasses the vulnerable dipeptidyl-resin stage.

Issue 2: Epimerization/Racemization

Q2: My final peptide product shows a doublet or a broadened peak on HPLC analysis, suggesting the presence of a diastereomer. How can I prevent this?

A2: This observation strongly suggests epimerization, the change in the stereochemical configuration at the alpha-carbon of the amino acid. While proline itself is less prone to racemization during coupling due to its cyclic structure, its activated derivatives can still be susceptible under certain conditions. The presence of the electron-withdrawing methyl ester in H-Hyp-OMe can potentially increase the acidity of the alpha-proton, making it more susceptible to abstraction by base.

Factors Influencing Epimerization and Mitigation Strategies:

FactorCause of Increased EpimerizationRecommended Mitigation Strategy
Base Strong or sterically unhindered bases (e.g., Triethylamine - TEA) can readily abstract the α-proton.Use a weaker, non-nucleophilic, and sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in stoichiometric amounts.
Coupling Reagents Carbodiimides like DCC or DIC alone can lead to the formation of a highly reactive oxazolone intermediate, which is prone to racemization.Use uronium/aminium-based reagents (e.g., HBTU, HATU) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives suppress oxazolone formation.[1]
Solvent Polar aprotic solvents like DMF can stabilize the enolate intermediate, favoring epimerization.If possible, consider using less polar solvents like dichloromethane (DCM) or a mixture of DCM and DMF.
Temperature Higher temperatures increase the rate of epimerization.Perform the coupling reaction at 0°C, especially during the activation step.
Pre-activation Time Prolonged pre-activation of the carboxylic acid before adding the amine component increases the time the activated species is exposed to conditions that can cause epimerization.Employ an in situ activation protocol where the coupling reagents are added to the reaction mixture containing both the carboxylic acid and the amine components.

Illustrative Data on Epimerization:

The following table, adapted from a study on a similar coupling, illustrates how the choice of coupling reagent can significantly impact the level of epimerization.

Coupling ReagentAdditiveBaseSolventEpimerization (%)
EDCHOAtDIPEADMF29.8
EDC-HClHOAtDIPEADMF24.1
DICHOAtDIPEADMF4.2

Data adapted from a study on the solid-phase synthesis of Gly-Phe-Pro-NH2 and serves as an illustrative example.

Logical Flow for Minimizing Epimerization:

Epimerization_Prevention start Goal: Minimize Epimerization reagent_choice Select Coupling Reagent start->reagent_choice base_choice Select Base start->base_choice condition_control Control Conditions start->condition_control reagent_details Use HATU/HOAt or HBTU/HOBt. Avoid carbodiimides alone. reagent_choice->reagent_details base_details Use DIPEA or Collidine. Avoid TEA. base_choice->base_details condition_details Couple at 0°C. Use in situ activation. Consider less polar solvents. condition_control->condition_details

Caption: Key decision points for preventing epimerization.

Issue 3: O-Acylation of the Hydroxyl Group

Q3: I am observing a side product with a mass corresponding to my peptide plus the mass of the incoming activated amino acid. What is this side reaction?

A3: This side product is likely the result of O-acylation, where the hydroxyl group on the hydroxyproline side chain is acylated by the activated carboxylic acid of the incoming amino acid. While the hydroxyl group of hydroxyproline is a secondary alcohol and less reactive than a primary amine, this side reaction can occur, especially if the N-terminal amine is sterically hindered or if highly reactive coupling agents are used.

Strategies to Prevent O-Acylation:

  • Protecting the Hydroxyl Group: The most effective way to prevent O-acylation is to use a protected hydroxyproline derivative where the hydroxyl group is capped with a protecting group like tert-butyl (tBu) (e.g., Fmoc-Hyp(tBu)-OH). This protecting group is then removed during the final cleavage from the resin.

  • Control of Reaction Conditions:

    • Stoichiometry: Use a minimal excess of the activated amino acid to reduce the concentration of the acylating agent available to react with the hydroxyl group.

    • Coupling Reagent: Avoid highly reactive coupling agents that may not have good selectivity between the N-terminal amine and the side-chain hydroxyl group.

    • Additives: The use of additives like HOBt can help to form a less reactive HOBt-ester, which may favor reaction with the more nucleophilic amine.

Decision Pathway for O-Acylation:

OAcylation_Prevention start Problem: O-Acylation Side Product is_protection_feasible Is side-chain protection an option? start->is_protection_feasible use_protected Use Fmoc-Hyp(tBu)-OH is_protection_feasible->use_protected Yes optimize_conditions Optimize Coupling Conditions is_protection_feasible->optimize_conditions No condition_details - Minimize excess of activated amino acid - Use HOBt/HOAt additives - Avoid overly reactive coupling reagents optimize_conditions->condition_details

Caption: Decision-making process to prevent O-acylation.

Experimental Protocols

Protocol 1: Standard Coupling of an Amino Acid to H-Hyp-OMe-Resin with Minimized DKP Formation

This protocol assumes H-Hyp-OMe is the first amino acid attached to a 2-chlorotrityl chloride (2-CTC) resin.

  • Resin Swelling: Swell the H-Hyp-OMe-2-CTC resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL/g resin).

  • Fmoc-Deprotection (if applicable to the next amino acid): Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL/g resin) and then with DCM (3 x 5 mL/g resin) to remove all traces of piperidine.

  • Coupling of the Second Amino Acid:

    • In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and vortex briefly.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Coupling Protocol to Minimize Epimerization

This protocol is for the coupling of an activated N-protected amino acid to the N-terminus of a peptide chain ending in a hydroxyproline residue.

  • Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and washed thoroughly.

  • Preparation of Reagents:

    • Dissolve the N-α-protected amino acid (2 eq.) and HATU (1.9 eq.) in DMF.

    • In a separate vial, have DIEA (4 eq.) ready.

  • Coupling Reaction:

    • Cool the reaction vessel containing the peptide-resin to 0°C in an ice bath.

    • Add the amino acid/HATU solution to the resin.

    • Immediately add the DIEA to the reaction vessel.

    • Allow the reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and continue to agitate for an additional 2 hours.

  • Washing and Confirmation: Wash the resin as described in Protocol 1 and confirm the reaction completion with a Kaiser test.

References

Technical Support Center: Purification of H-Hyp-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of peptides containing Hydroxyproline methyl ester (H-Hyp-OMe).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing H-Hyp-OMe particularly challenging to purify?

Peptides incorporating H-Hyp-OMe often present significant purification challenges primarily due to increased hydrophobicity. The methyl ester group on the hydroxyproline residue makes the peptide less polar compared to its non-esterified counterpart. This heightened hydrophobicity can lead to several common issues:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Aggregation: Hydrophobic peptides have a strong tendency to self-associate and form aggregates, which can result in broad or tailing peaks during chromatography and even sample precipitation.[2][3]

  • Strong Retention: The increased hydrophobicity causes the peptide to bind very strongly to the nonpolar stationary phase (like C18) in RP-HPLC, requiring high concentrations of organic solvent for elution.[4]

  • Low Recovery: A combination of poor solubility and irreversible adsorption onto column materials or HPLC system components can lead to significant loss of product.[2]

Q2: What is the first step I should take when encountering purification problems with my H-Hyp-OMe peptide?

The first and most critical step is to assess the peptide's solubility.[1] An improper dissolution method is the root cause of many subsequent purification failures, including column clogging, poor peak shape, and low recovery.[5] Before attempting preparative purification, perform small-scale solubility tests with a variety of solvent systems. This information is invaluable for choosing the correct sample injection solvent and the initial mobile phase conditions for your HPLC run.[1]

Q3: How does the choice of mobile phase additive affect the purification?

Mobile phase additives, or ion-pairing agents, are crucial for achieving sharp, symmetrical peaks in peptide purification.[2]

  • Trifluoroacetic Acid (TFA): TFA is the most common additive, used at a concentration of ~0.1%. It serves to acidify the mobile phase, ensuring that the peptide's carboxyl groups are protonated, and it forms ion pairs with basic residues, which masks unwanted interactions with the silica backbone of the column.[6]

  • Formic Acid (FA): Often used for applications requiring mass spectrometry (MS) compatibility, as it is less prone to causing ion suppression than TFA.[7] However, FA is a weaker acid and may result in broader peaks or more pronounced peak tailing compared to TFA, especially on older silica-based columns.[2]

  • Difluoroacetic Acid (DFA): Can be a good compromise, offering better chromatographic performance than FA while causing less ion suppression than TFA.[2]

Q4: Can adjusting the temperature of my HPLC column help?

Yes, increasing the column temperature can be a valuable tool.[8] Higher temperatures (e.g., 40-60°C) can significantly improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and enhance mass transfer kinetics.[2][8] This often leads to sharper peaks, improved resolution, and better recovery.[8]

Troubleshooting Guides

This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor Solubility and Sample Precipitation

Q: My H-Hyp-OMe peptide won't dissolve or precipitates upon injection. What should I do?

A: This is a classic issue with hydrophobic peptides. The key is to find a solvent that can maintain the peptide's solubility without compromising the chromatographic separation.

  • Potential Causes:

    • The peptide is highly hydrophobic and insoluble in aqueous solutions.[1]

    • The injection solvent is too weak (too aqueous) compared to the mobile phase, causing the peptide to precipitate on the column.

    • The peptide concentration is too high for the chosen solvent.

  • Troubleshooting Steps:

    • Perform Solubility Trials: Before purification, test the solubility of a small amount of your peptide in different solvents. Start with organic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5] Peptides with a high percentage of hydrophobic residues often require such solvents.[5]

    • Use a Stronger Injection Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or even hexafluoro-2-propanol (HFIP) for very difficult cases, and then dilute with the initial mobile phase buffer.[2][9] Be cautious, as injecting a large volume of a very strong solvent can distort peak shape.

    • Optimize the Dissolution Process: Follow a stepwise dissolution procedure. First, add the pure organic solvent to wet the peptide, then add any concentrated acids or buffers, and finally, add the aqueous component.[1] Sonication can also help break up aggregates and enhance solubilization.[5]

    • Reduce Sample Concentration: If the peptide is precipitating, try lowering the concentration of your sample stock.

Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Q: My peptide peak is very broad and shows significant tailing. How can I improve it?

A: Poor peak shape is often caused by secondary interactions between the peptide and the column or by peptide aggregation.[2]

  • Potential Causes:

    • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic residues on the peptide, causing peak tailing.[2]

    • Peptide Aggregation: Hydrophobic peptides can aggregate on the column, leading to broad, misshapen peaks.[2]

    • Slow Mass Transfer: The kinetics of the peptide moving between the mobile and stationary phases may be slow.

    • Inappropriate Mobile Phase: Insufficient acid concentration or an unsuitable organic modifier can lead to poor peak shape.[2]

  • Troubleshooting Steps:

    • Optimize Mobile Phase Additive: Ensure you are using an adequate concentration of an ion-pairing agent like TFA (~0.1%).[10] This helps mask silanol interactions.

    • Adjust the Gradient Slope: A shallower gradient provides more time for the peptide to interact with the stationary phase and can result in sharper peaks.[2]

    • Increase Column Temperature: Running the column at a higher temperature (e.g., 45°C or 60°C) can improve peak shape by enhancing solubility and mass transfer.[8]

    • Change the Organic Modifier: If using acetonitrile, consider trying a different organic solvent like isopropanol or ethanol, which can alter selectivity and sometimes improve peak shape for hydrophobic peptides.[8]

    • Choose a Different Column: A column with a different stationary phase (e.g., Diphenyl instead of C18) may offer different selectivity. Alternatively, a column with high-purity silica and robust end-capping will have fewer free silanol groups.[10]

Problem 3: Low or No Peptide Recovery

Q: I'm injecting my peptide, but I'm seeing a very small peak or no peak at all. What is happening?

A: Low recovery is a serious issue for hydrophobic peptides and can be caused by poor solubility or irreversible binding.

  • Potential Causes:

    • Precipitation: The peptide may have precipitated in the vial or on the column head, as discussed in Problem 1.

    • Irreversible Adsorption: The peptide may be sticking irreversibly to the column packing material or to metallic surfaces within the HPLC system (a common issue for peptides).[2]

    • Aggregation: The peptide may be so aggregated that it doesn't elute properly.[11]

  • Troubleshooting Steps:

    • Re-evaluate Solubility: Ensure your peptide is fully dissolved in the injection solvent. A stronger solvent may be needed.[2]

    • Passivate the HPLC System: To prevent adsorption to metallic surfaces, you can passivate the system by flushing it with a strong acid. Using a biocompatible (PEEK) HPLC system is an even better solution.[2]

    • Perform a Column Wash: After your run, wash the column with a very strong solvent (e.g., 100% isopropanol) to see if you can elute the missing peptide.

    • Check for Aggregation: Try dissolving the peptide in a solvent known to disrupt aggregation, such as one containing guanidine hydrochloride or TFE, for analytical runs to diagnose the problem.[11] Note that these are not suitable for preparative purification.

    • Increase Column Temperature: Higher temperatures can improve recovery by increasing solubility.[2]

Data Presentation

The following tables provide a summary of how different experimental parameters can affect the purification of hydrophobic peptides like those containing H-Hyp-OMe.

Table 1: Comparison of Solvents for Dissolving Hydrophobic Peptides

Solvent SystemSuitability for Hydrophobic PeptidesAdvantagesDisadvantages
Water / 0.1% TFA LowStandard HPLC solvent.Often causes precipitation of hydrophobic peptides.[1]
Acetonitrile / Water ModerateGood HPLC compatibility.May not be strong enough for highly hydrophobic or aggregating peptides.[12]
DMSO HighExcellent solubilizing power for a wide range of peptides.[5]High viscosity; can cause peak distortion if a large volume is injected.[13]
DMF HighGood solubilizing power.[5]Can degrade over time; may not be compatible with all columns.
HFIP Very HighExceptionally high solubilizing potential, can break up β-sheet structures.[9]Expensive, viscous, and requires careful handling.

Table 2: Impact of HPLC Parameters on Hydrophobic Peptide Purification

ParameterChangeExpected Effect on PurityExpected Effect on RecoveryRationale
Gradient Slope Decrease (make shallower)IncreaseNeutral / Slight IncreaseImproves resolution between closely eluting peaks.[2]
Column Temperature IncreaseIncreaseIncreaseImproves solubility and peak shape, reducing tailing and adsorption.[8]
Flow Rate DecreaseIncreaseNeutralCan improve peak shape and resolution, but increases run time.[2]
Ion-Pairing Agent Switch TFA to FADecreaseNeutralMay lead to broader peaks but improves MS compatibility.[7]
Stationary Phase Switch C18 to C4Decrease RetentionIncreaseLess hydrophobic interaction, useful if peptide is retained too strongly.

Experimental Protocols

Protocol 1: Stepwise Solubility Testing for H-Hyp-OMe Peptides

This protocol helps determine an appropriate solvent for your peptide before committing to a large-scale purification run.[1]

  • Aliquot Sample: Place approximately 0.5-1.0 mg of your crude lyophilized peptide into a small microcentrifuge tube.

  • Add Organic Solvent: Add a small volume (e.g., 20 µL) of a pure organic solvent such as acetonitrile or DMSO. Vortex thoroughly. The goal here is to wet the hydrophobic portions of the peptide.[1]

  • Add Acid/Buffer: If your final solvent will be buffered, add the concentrated buffer or acid component (e.g., 2 µL of 10% TFA). Vortex again.

  • Add Aqueous Component: Gradually add the aqueous solvent (e.g., HPLC-grade water) in small increments, vortexing between additions, until the desired final concentration is reached.

  • Assess Solubility: Observe the solution. If it is clear, the peptide is dissolved. If it is cloudy, contains visible particles, or has formed a gel, the peptide is not fully soluble.[5]

  • Sonication: If particulates are visible, sonicate the vial for 5-10 minutes.[5] If the solution becomes clear, the peptide is soluble under these conditions.

  • Repeat: If the peptide remains insoluble, repeat the process with a stronger organic solvent (e.g., switch from ACN to DMSO or DMF).

Protocol 2: General RP-HPLC Purification Method for a Hydrophobic H-Hyp-OMe Peptide

This protocol provides a starting point for developing a purification method.

  • Sample Preparation:

    • Based on the solubility test (Protocol 1), dissolve the crude peptide in a minimal volume of the strongest appropriate solvent (e.g., DMSO).

    • Dilute the solution with Mobile Phase A (see below) to a concentration suitable for injection, ensuring the final percentage of strong organic solvent is as low as possible to prevent peak distortion.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Setup:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size). Wide-pore columns (300 Å) are often better for larger peptides.[10]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[6]

    • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID) or 20 mL/min for a semi-preparative column (22 mm ID).

    • Column Temperature: 45°C.[8]

    • Detection: 214 nm or 220 nm.[6]

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with 5-10 column volumes of the starting gradient conditions.

    • Injection: Inject the prepared sample.

    • Gradient:

      • Start with a low percentage of Mobile Phase B (e.g., 20-30%) suitable for a hydrophobic peptide.

      • Run a shallow linear gradient, for example, increasing Mobile Phase B by 0.5-1.0% per minute.

      • After the main peak elutes, run a steep wash gradient to 95% Mobile Phase B to elute any remaining strongly bound impurities.

      • Return to the initial conditions to re-equilibrate for the next run.

    • Fraction Collection: Collect fractions across the main peak.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical HPLC and Mass Spectrometry to confirm purity and identity.[14]

    • Pool the pure fractions and lyophilize to obtain the final product.[6]

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_purify Phase 2: Purification cluster_analysis Phase 3: Analysis & Final Product start Crude H-Hyp-OMe Peptide sol_test Solubility Testing [3] start->sol_test dissolve Dissolve in Optimal Solvent sol_test->dissolve hplc RP-HPLC Separation [6] dissolve->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (HPLC/MS) [31] fractions->analysis pooling Pool Pure Fractions analysis->pooling lyo Lyophilization [6] pooling->lyo end_node Pure Peptide Powder lyo->end_node

Caption: General workflow for the purification of H-Hyp-OMe containing peptides.

G start Problem: Poor Peak Shape (Broad / Tailing) [1] cause1 Cause: Peptide Aggregation [1] start->cause1 cause2 Cause: Secondary Interactions (e.g., Silanol) [1] start->cause2 cause3 Cause: Sub-optimal Method start->cause3 sol1a Solution: Increase Column Temp [4] cause1->sol1a sol1b Solution: Use Stronger Solvent (e.g., ACN/IPA) [4] cause1->sol1b sol2a Solution: Increase TFA Conc. [2] cause2->sol2a sol2b Solution: Use End-capped Column [1] cause2->sol2b sol3a Solution: Decrease Gradient Slope [1] cause3->sol3a sol3b Solution: Optimize Flow Rate [1] cause3->sol3b

Caption: Troubleshooting logic for poor HPLC peak shape.

References

improving solubility of peptides modified with H-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving Peptide Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with peptides, particularly those modified with hydrophilic moieties like H-Hyp-OMe (Hydroxyproline methyl ester).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the solubility of my peptide?

A1: Peptide solubility is a complex interplay of various intrinsic and extrinsic factors.[1][2][3][4]

  • Intrinsic Factors (Related to the Peptide Itself):

    • Amino Acid Composition: The ratio of hydrophilic (charged or polar) to hydrophobic amino acids is the most critical determinant.[1][2] Peptides rich in hydrophobic residues (e.g., L, V, I, F, W, M, A) tend to have lower aqueous solubility.[5][6]

    • Net Charge: The overall charge of a peptide at a given pH influences its ability to interact with aqueous solvents. Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero, and highest when the pH is at least 1-2 units away from the pI.[2][4][7]

    • Peptide Length: Longer peptides have a greater potential for intermolecular interactions, which can lead to aggregation and reduced solubility.[1]

    • Secondary Structure: The tendency to form stable secondary structures, especially β-sheets, can promote intermolecular hydrogen bonding, leading to aggregation and precipitation.[7]

  • Extrinsic Factors (Related to the Environment):

    • pH of the Solution: The pH dictates the ionization state of acidic (Asp, Glu) and basic (Lys, Arg, His) side chains, thereby affecting the peptide's net charge and solubility.[2][8]

    • Ionic Strength: Salt concentration can either shield electrostatic repulsions (promoting aggregation) or stabilize the peptide's native state.[2][7]

    • Temperature: Increasing temperature can enhance solubility for some peptides but may also accelerate degradation or promote aggregation for others.[2][3]

    • Solvent: The choice of solvent is crucial. While water is the preferred solvent for biological applications, organic co-solvents are often necessary for hydrophobic peptides.[3]

Q2: My H-Hyp-OMe modified peptide is poorly soluble in water. What should I do first?

A2: Before attempting complex methods, follow a systematic, step-by-step approach. Always test the solubility on a small aliquot of your peptide before dissolving the entire sample.[9][10]

  • Characterize Your Peptide: First, calculate the theoretical net charge of your peptide at neutral pH (pH 7).[9][11]

    • Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus -NH2).

    • Assign a value of -1 to each acidic residue (Asp, Glu, C-terminus -COOH).

    • Sum the values to get the net charge.

  • Follow the Recommended Dissolution Strategy:

    • If the net charge is positive (Basic Peptide): Start with sterile, distilled water. If solubility is poor, try adding a small amount of 10% aqueous acetic acid.[1][11]

    • If the net charge is negative (Acidic Peptide): Start with sterile, distilled water. If it fails to dissolve, add a small amount of a weak base like 0.1 M ammonium bicarbonate or 1% ammonium hydroxide.[1][9][11]

    • If the net charge is zero (Neutral/Hydrophobic Peptide): These peptides are often insoluble in aqueous solutions.[1] Your first step should be to use a small amount of an organic co-solvent.

Q3: What are the best co-solvents for dissolving a hydrophobic or neutral peptide?

A3: For peptides with high hydrophobicity (>50% hydrophobic residues) or a neutral net charge, organic co-solvents are necessary.[1][5] The recommended method is to first dissolve the peptide completely in a minimal amount of the organic solvent and then slowly add the aqueous buffer dropwise while vortexing.[10]

Co-SolventRecommended ForCautions / Considerations
DMSO (Dimethyl sulfoxide)Highly hydrophobic and neutral peptides.[1][11]Can oxidize peptides containing Cysteine (Cys) or Methionine (Met).[1][12] Keep final concentration low for cell-based assays (typically <1%).[1]
DMF (Dimethylformamide)Peptides containing Cys or Met where DMSO is not suitable.[11][12]Higher toxicity than DMSO.
Acetonitrile (ACN) Neutral and hydrophobic peptides.[11][12]Can be easily removed by lyophilization.
Isopropanol / Ethanol Neutral and hydrophobic peptides.[11][12]Less effective than DMSO or DMF for highly insoluble peptides.
TFE / HFIP Peptides prone to strong aggregation.[12]These are strong structure-inducing solvents and may alter peptide conformation.

Q4: My peptide solution is cloudy, or a precipitate formed after adding buffer. What does this mean and what can I do?

A4: Cloudiness or precipitation indicates that your peptide is aggregating and has exceeded its solubility limit in that specific solution.[7] This often happens when diluting a peptide stock from an organic solvent into an aqueous buffer.[8]

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator to break up aggregates. Brief pulses (e.g., 3 cycles of 10 seconds) can be effective.[1][5]

    • Gentle Warming: Warming the solution slightly (e.g., to 30-40°C) may help dissolve the peptide, but be cautious to avoid degradation.[3][13]

    • pH Adjustment: Ensure the pH of your final solution is not close to the peptide's pI.[7]

    • Re-dissolve and Dilute Slowly: If precipitation is severe, lyophilize the peptide to remove the solvent and start over. When diluting from the organic stock, add the peptide solution very slowly (dropwise) into the stirring aqueous buffer.

    • Use Denaturants: As a last resort for non-biological assays, chaotropic agents like 6 M Guanidine-HCl or 8 M Urea can be used to disrupt aggregation.[11][12]

Troubleshooting Workflow & Experimental Protocols

Visual Troubleshooting Guide for Peptide Dissolution

The following workflow provides a logical sequence of steps to address solubility issues with your H-Hyp-OMe modified peptide.

G start Start: Lyophilized H-Hyp-OMe Peptide check_purity 1. Confirm Peptide Purity & Mass start->check_purity calc_charge 2. Calculate Net Charge at pH 7 check_purity->calc_charge charge_pos Basic (Charge > 0) calc_charge->charge_pos Positive charge_neg Acidic (Charge < 0) calc_charge->charge_neg Negative charge_neu Neutral (Charge = 0) or >50% Hydrophobic Residues calc_charge->charge_neu Neutral / Hydrophobic diss_water Try Sterile dH2O charge_pos->diss_water charge_neg->diss_water diss_org Use Minimal DMSO or DMF charge_neu->diss_org diss_acid Add 10% Acetic Acid diss_water->diss_acid Insoluble diss_base Add 0.1M NH4HCO3 diss_water->diss_base Insoluble success Soluble: Clear Solution diss_water->success Soluble diss_acid->success Soluble failure Insoluble or Precipitate diss_acid->failure Insoluble diss_base->success Soluble diss_base->failure Insoluble diss_org->success Soluble diss_org->failure Insoluble end_ok Proceed with Experiment success->end_ok troubleshoot Troubleshoot Aggregation failure->troubleshoot sonicate Sonication troubleshoot->sonicate end_fail Consider Resynthesis or Different Formulation troubleshoot->end_fail warm Gentle Warming (<40°C) sonicate->warm relyo Re-lyophilize & Restart warm->relyo relyo->end_fail

Caption: A step-by-step decision tree for solubilizing peptides.

Protocol 1: Systematic Solubility Testing

This protocol outlines a method for testing the solubility of a small amount of your peptide to determine the optimal solvent before dissolving the entire batch.

Materials:

  • Lyophilized peptide (approx. 1 mg)

  • Sterile, deionized water

  • 10% (v/v) aqueous acetic acid

  • 0.1 M ammonium bicarbonate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent moisture condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Aliquot: Weigh out approximately 0.1-0.2 mg of the peptide into four separate microcentrifuge tubes.

  • Calculate Net Charge: Determine if your peptide is acidic, basic, or neutral as described in FAQ #2.

  • Solvent Testing (Sequential Addition):

    • Tube 1 (Aqueous Screen): a. Add 100 µL of sterile water. Vortex for 30 seconds. Observe for a clear solution. b. If insoluble and the peptide is basic , add 10 µL of 10% acetic acid. Vortex. c. If insoluble and the peptide is acidic , add 10 µL of 0.1 M ammonium bicarbonate. Vortex.

    • Tube 2 (Organic Screen): a. Add 20 µL of DMSO. Vortex until the peptide is fully dissolved. b. Slowly add 80 µL of sterile water dropwise while continuously vortexing. Observe for any precipitation.

    • Tube 3 (Sonication Test): a. Repeat the steps for Tube 1. b. If the peptide remains insoluble, place the tube in a bath sonicator for 30 seconds. Check for dissolution. Repeat up to 3 times.

    • Tube 4 (Control): Leave as dry powder.

  • Observation: After 15 minutes, visually inspect all tubes. A successful solvent system will result in a clear, particle-free solution. The best condition is the simplest one (e.g., water) that achieves complete dissolution.

  • Scaling Up: Use the determined optimal conditions to dissolve the remainder of your peptide sample. Always prepare stock solutions at a higher concentration than your final working concentration.

References

Technical Support Center: Optimizing Cleavage Conditions for Resins with H-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize the cleavage of peptides containing O-methyl-L-hydroxyproline (H-Hyp-OMe) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing H-Hyp-OMe from the resin?

The primary challenge is ensuring the stability of the O-methyl ether on the hydroxyproline side chain during the highly acidic conditions of trifluoroacetic acid (TFA) cleavage. While the methyl ether is generally more stable than a tert-butyl ether, prolonged exposure to strong acids can potentially lead to its cleavage, resulting in a free hydroxyl group on the proline residue.

Q2: Which standard cleavage cocktail is recommended as a starting point for H-Hyp-OMe containing peptides?

A good starting point for cleaving peptides with H-Hyp-OMe is a standard and relatively mild cleavage cocktail such as Reagent B. This cocktail is effective for many applications and uses triisopropylsilane (TIS) as a scavenger, which is less odorous than thiol-based scavengers.

Q3: How can I determine if the O-methyl group on my H-Hyp-OMe residue is being cleaved during the procedure?

The most effective way to verify the integrity of the O-methyl group is through mass spectrometry (MS) analysis of the crude peptide post-cleavage. Compare the observed molecular weight with the theoretical molecular weight of the peptide with the intact O-methyl group. A mass difference corresponding to the loss of a methyl group (14 Da) would indicate cleavage of the ether.

Q4: What are common side reactions to be aware of during the cleavage of peptides, and how can they be minimized?

Common side reactions during TFA cleavage include oxidation of sensitive residues like methionine and tryptophan, and alkylation of tryptophan and tyrosine by carbocations generated from protecting groups.[1] These can be minimized by using appropriate scavengers in the cleavage cocktail. For instance, 1,2-ethanedithiol (EDT) can help prevent tryptophan alkylation, and using cocktails with water and TIS can reduce oxidation.[2][3]

Q5: If I observe incomplete cleavage, what steps can I take?

Incomplete cleavage can result in low peptide yield. If you suspect this is happening, you can try the following:

  • Extend the cleavage time: Increase the reaction time in increments (e.g., from 2 hours to 3 or 4 hours) and monitor the cleavage efficiency.

  • Repeat the cleavage: After filtering the initial cleavage cocktail, you can wash the resin with fresh cocktail to recover more peptide.[2]

  • Ensure proper resin washing: Before cleavage, thoroughly wash the resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF), which can interfere with the acidic cleavage.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of H-Hyp-OMe containing peptides.

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage reaction time or perform a second cleavage on the same resin batch.[2] Ensure the resin was thoroughly washed with DCM prior to cleavage to remove residual DMF.[2]
Peptide is soluble in the precipitation solvent (e.g., diethyl ether).Concentrate the TFA solution to a smaller volume before precipitating with cold ether.[4] If the peptide is highly hydrophobic, it may not precipitate well; in such cases, consider direct purification after evaporating the TFA and ether.
Re-attachment of the peptide to the resin.This can occur with C-terminal tryptophan, tyrosine, or methionine.[2] Ensure your cleavage cocktail contains appropriate scavengers like TIS or EDT to prevent this.
Unexpected Mass in MS Analysis (e.g., -14 Da) Cleavage of the O-methyl group from H-Hyp-OMe.Reduce the cleavage time or temperature. Perform a trial cleavage at a lower temperature (e.g., 4°C) to assess the stability of the methyl ether. Consider using a milder cleavage cocktail with a lower percentage of TFA if possible, though this may not be sufficient for complete deprotection of other side chains.
Presence of Multiple Peaks in HPLC of Crude Product Common side reactions such as oxidation or alkylation.Add specific scavengers to your cleavage cocktail. For peptides containing methionine, consider a cocktail like Reagent H which is designed to prevent methionine oxidation.[1] For tryptophan-containing peptides, ensure scavengers like TIS or EDT are present.[2]
Incomplete removal of side-chain protecting groups.Some protecting groups, like Arg(Pbf), may require longer cleavage times for complete removal. Extend the cleavage time and monitor the deprotection by HPLC.
Peptide Fails to Precipitate The peptide is short or has a high content of hydrophobic or polar residues.Reduce the volume of the TFA solution by blowing a stream of nitrogen over it before adding cold ether.[4] If precipitation is still an issue, you may need to evaporate the ether and TFA and proceed directly to purification.

Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is critical for maximizing yield and purity. The table below summarizes common cleavage cocktails. For peptides containing H-Hyp-OMe, starting with Reagent B is recommended.

Reagent NameComposition (v/v or w/v)Key Applications & Remarks
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)A good general-purpose, low-odor cocktail. Recommended starting point for H-Hyp-OMe containing peptides.[5]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[2]
Reagent R TFA, Thioanisole, EDT, AnisoleA strong and effective cocktail, but highly odorous due to the presence of thiols.[5]
TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%)A simple and widely used cocktail for many standard peptides.[4]
Reagent H TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), EDT (2.5% w/w), Water (3% w/w), Dimethylsulfide (2% w/w), Ammonium Iodide (1.5% w/w)Specifically designed to prevent the oxidation of methionine residues.[1]

Experimental Protocols

Protocol 1: Standard Cleavage of H-Hyp-OMe Peptides from Resin

This protocol provides a general procedure for cleaving a peptide containing H-Hyp-OMe from the resin using Reagent B.

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual DMF.[2]

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Prepare fresh Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Allow the suspension to stand at room temperature for 2 hours with occasional swirling.[5]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a new collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL per gram of resin) and combine the filtrates.

    • Slowly add the TFA solution to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • If precipitation is slow, store the mixture at 4°C overnight.[6]

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

  • Analysis:

    • Analyze the crude peptide by HPLC and Mass Spectrometry to determine purity and verify the integrity of the H-Hyp-OMe residue.

Visualizing Workflows and Relationships

Cleavage Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during peptide cleavage.

Cleavage_Troubleshooting Troubleshooting Workflow for Peptide Cleavage cluster_troubleshooting Troubleshooting Steps start Start Cleavage check_yield Check Crude Peptide Yield start->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Acceptable Yield check_yield->good_yield Good extend_time Extend Cleavage Time low_yield->extend_time analyze_purity Analyze Purity (HPLC/MS) good_yield->analyze_purity pure_peptide High Purity analyze_purity->pure_peptide Pure impure_peptide Low Purity / Side Products analyze_purity->impure_peptide Impure end End pure_peptide->end adjust_cocktail Adjust Cleavage Cocktail (add scavengers) impure_peptide->adjust_cocktail re_cleave Re-cleave Resin extend_time->re_cleave optimize_precipitation Optimize Precipitation re_cleave->optimize_precipitation optimize_precipitation->analyze_purity check_ome Check for OMe Cleavage (Mass Spec) adjust_cocktail->check_ome check_ome->analyze_purity

Caption: A flowchart for troubleshooting common peptide cleavage issues.

Relationship of Cleavage Components

This diagram shows the relationships between the main components of the cleavage process and potential side reactions.

Cleavage_Components Cleavage Components and Side Reactions cluster_side_reactions Potential Side Reactions TFA TFA (Trifluoroacetic Acid) Crude_Peptide Crude Peptide Product TFA->Crude_Peptide Cleaves from Alkylation Alkylation (Trp, Tyr) TFA->Alkylation Generates carbocations leading to OMe_Cleavage OMe Cleavage (from Hyp-OMe) TFA->OMe_Cleavage Can cause Resin Peptide-Resin (with H-Hyp-OMe) Resin->Crude_Peptide Releases Scavengers Scavengers (TIS, Water, EDT, etc.) Oxidation Oxidation (Met, Trp) Scavengers->Oxidation Reduces Scavengers->Alkylation Prevents

Caption: Key components in resin cleavage and their influence on side reactions.

References

preventing racemization of H-Hyp-OMe during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (H-Hyp-OMe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization and other common issues during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of H-Hyp-OMe, with a focus on preventing the formation of unwanted diastereomers.

Problem 1: Significant Racemization Detected at the Cα Carbon

Question: I've synthesized H-Hyp-OMe, but chiral HPLC analysis indicates the presence of a significant amount of the (2R,4R) diastereomer. What are the likely causes and how can I prevent this?

Answer: Racemization at the α-carbon of proline and its derivatives is a known issue, particularly during coupling reactions or under harsh reaction conditions. The primary mechanism is often the formation of an oxazolinone (azlactone) intermediate or direct deprotonation at the α-carbon by a base.[1][2]

Potential Causes and Solutions:

  • Harsh Deprotection Conditions: If you are starting from a protected hydroxyproline derivative, the deprotection step might be the cause.

    • Acidic Deprotection (e.g., for Boc group): Prolonged exposure to strong acids or high temperatures can lead to racemization. Ensure you are using the minimum necessary time and temperature for deprotection.[3]

    • Basic Deprotection (e.g., for Fmoc group): While generally milder, strong bases can also cause racemization through enolate formation.[2][3]

  • Inappropriate Coupling Reagents (if preparing a derivative): When coupling a protected hydroxyproline, the choice of activating agent is critical.[1]

    • Highly reactive carbodiimides like DCC or DIC should be used with racemization-suppressing additives such as HOBt or OxymaPure.[4][5] However, be aware that in some cases, HOBt has been shown to catalyze racemization of proline derivatives, especially in polar solvents like DMF.[4][6]

  • Choice of Base: The base used during coupling or other reaction steps can significantly influence the extent of racemization.[7]

    • Strong, sterically unhindered bases like triethylamine (TEA) can promote racemization.

    • Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).[1][7]

  • High Reaction Temperatures: Elevated temperatures accelerate the rate of racemization.[5] Perform reactions at room temperature or below whenever possible.

Problem 2: Epimerization Observed at the Cγ Carbon (at the hydroxyl group)

Question: My product shows the presence of the cis-isomer, (2S,4S)-4-hydroxyproline methyl ester. How can I avoid this epimerization?

Answer: Epimerization at the Cγ carbon, which bears the hydroxyl group, can occur, converting the desired trans-isomer to the cis-isomer. This is often facilitated by reaction conditions that allow for the formation of an intermediate that can be protonated from either face.

Potential Causes and Solutions:

  • Mitsunobu Reaction Conditions: If you are introducing a substituent at the hydroxyl group via a Mitsunobu reaction, this proceeds with an inversion of stereochemistry. If you are starting with the trans isomer and wish to retain it, a double inversion sequence would be necessary.[8]

  • Oxidation-Reduction Sequence: If your synthesis involves the oxidation of the hydroxyl group to a ketone followed by reduction, the stereochemical outcome of the reduction step is critical. Use of a stereoselective reducing agent is necessary to favor the formation of the trans isomer.

  • Neighboring Group Participation: In some cases, protecting groups on the nitrogen atom can influence the stereochemical outcome of reactions at the Cγ position.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for hydroxyproline derivatives like H-Hyp-OMe?

A1: The most common mechanism for racemization at the α-carbon of an N-protected amino acid during activation for amide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This intermediate has an acidic proton at the Cα position which can be removed by a base, leading to a loss of stereochemical integrity. Direct deprotonation of the α-carbon by a strong base is another potential pathway.[2]

Q2: Which protecting groups are recommended for the nitrogen atom of 4-hydroxyproline to minimize racemization during subsequent reactions?

A2: Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are highly recommended.[1][3] These groups are known to suppress the formation of the problematic oxazolinone intermediate, thereby reducing the risk of racemization compared to acyl-type protecting groups.[1]

Q3: How should I choose a coupling reagent to avoid racemization when using a protected H-Hyp-OMe derivative in peptide synthesis?

A3: The choice of coupling reagent is critical. While highly reactive reagents can speed up coupling, they can also increase the risk of epimerization.[2]

  • Carbodiimides (e.g., DCC, DIC): These should almost always be used with a racemization-suppressing additive like HOBt or OxymaPure.[4] However, for proline derivatives, using carbodiimides without HOBt in a non-polar solvent like dichloromethane (DCM) might be preferable to avoid potential HOBt-catalyzed racemization.[4][5]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally efficient and can be used with a mild base like NMM or DIEA to minimize racemization.[1][5] Reagents based on OxymaPure, such as COMU and HCTU, are often recommended for low racemization.[5]

Q4: What is the best way to esterify N-protected 4-hydroxyproline to obtain the methyl ester with minimal racemization?

A4: A common and effective method is to use a mild esterification agent. For instance, after protecting the nitrogen with a Boc group, the methyl ester can be formed using a reagent like DCC (N,N'-dicyclohexylcarbodiimide) with methanol in a suitable solvent like tetrahydrofuran.[9] It is important to avoid harsh acidic conditions (like using thionyl chloride in methanol without careful control) as this can lead to the removal of acid-labile protecting groups like Boc and potentially cause side reactions.[9]

Q5: How can I accurately determine the enantiomeric and diastereomeric purity of my synthesized H-Hyp-OMe?

A5: The most reliable method for determining the enantiomeric and diastereomeric excess is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10][11] NMR spectroscopy using a chiral solvating agent or after derivatization with a chiral auxiliary can also be used to determine the ratio of diastereomers.[12]

Data Summary

The following tables summarize key factors influencing racemization during the synthesis and use of H-Hyp-OMe derivatives.

Table 1: Influence of Base on Racemization

BasepKaSteric HindranceTendency for RacemizationReference
Triethylamine (TEA)~10.75LowHigh[7]
Diisopropylethylamine (DIEA)~10.1HighModerate[1][7]
N-Methylmorpholine (NMM)~7.38ModerateLow[1][7]
2,4,6-Collidine (TMP)~7.43HighVery Low[7]

Table 2: Effect of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveSolventRacemization RiskNotesReference
DIC/DCCNoneDCMLow to ModeratePreferred for sensitive couplings.[4][5]
DIC/DCCHOBtDMFHighHOBt can catalyze racemization of proline derivatives in polar solvents.[4][6]
HBTU, HATU, HCTUNone (contains HOBt/HOAt)DMFLowGenerally efficient and low racemization.[1][5]
COMUNone (contains OxymaPure)DMFVery LowOxymaPure-based reagents are excellent for suppressing racemization.[5]

Experimental Protocols

Protocol 1: N-Boc Protection of trans-4-Hydroxy-L-proline

This protocol describes the protection of the secondary amine of 4-hydroxyproline, a critical first step in many syntheses of H-Hyp-OMe.

  • Suspend trans-4-hydroxy-L-proline in a suitable solvent such as a mixture of dioxane and water or dichloromethane.[9]

  • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup, typically involving acidification to protonate the carboxylic acid followed by extraction with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline.

Protocol 2: Methyl Esterification of N-Boc-trans-4-Hydroxy-L-proline

This protocol outlines a mild method for esterification to minimize side reactions.

  • Dissolve N-Boc-trans-4-hydroxy-L-proline in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[9]

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add anhydrous methanol to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing racemization of H-Hyp-OMe.

Racemization_Mechanism cluster_0 Racemization via Oxazolone Formation N_Protected_AA N-Protected (2S,4R)-Hyp-OH Activated_Intermediate Activated Intermediate N_Protected_AA->Activated_Intermediate Activation (e.g., with DCC) Oxazolone 5(4H)-Oxazolone (Chiral Center Lost) Activated_Intermediate->Oxazolone Cyclization Oxazolone->Activated_Intermediate Ring Opening Racemized_Product Racemized Product (e.g., after coupling) Oxazolone->Racemized_Product Attack by Nucleophile (e.g., amine)

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Racemization Detected in H-Hyp-OMe Synthesis Check_Base Is a strong, unhindered base being used (e.g., TEA)? Start->Check_Base Check_Temp Is the reaction temperature elevated? Check_Base->Check_Temp No Solution_Base Switch to a weaker or sterically hindered base (e.g., NMM, DIEA). Check_Base->Solution_Base Yes Check_Reagent Is a high-risk coupling reagent being used? Check_Temp->Check_Reagent No Solution_Temp Perform reaction at room temperature or below. Check_Temp->Solution_Temp Yes Solution_Reagent Use a low-racemization reagent (e.g., COMU) or add a suppressant. Check_Reagent->Solution_Reagent Yes End Racemization Minimized Check_Reagent->End No Solution_Base->Check_Temp Solution_Temp->Check_Reagent Solution_Reagent->End

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Hydroxyproline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the aggregation of peptides containing hydroxyproline derivatives.

Troubleshooting Guides

This section offers step-by-step guidance for common problems encountered during experiments with hydroxyproline-containing peptides.

Guide 1: My Hydroxyproline-Containing Peptide Won't Dissolve

Insoluble peptides are a frequent issue, often stemming from the peptide's hydrophobicity and secondary structure formation. Follow this systematic approach for solubilization.

Issue: The lyophilized peptide powder forms clumps or fails to dissolve in aqueous buffers.

Troubleshooting Workflow:

A Start: Insoluble Peptide B Attempt Dissolution in Deionized Water or PBS A->B C Assess Peptide's Net Charge (pI < 7: acidic, pI > 7: basic) B->C If Insoluble D Acidic Peptide: Try Basic Buffer (e.g., 0.1M Ammonium Bicarbonate, pH 8.0) C->D E Basic Peptide: Try Acidic Buffer (e.g., 10% Acetic Acid, pH < 5.0) C->E F Still Insoluble? Introduce Organic Co-solvent D->F If Insoluble J Peptide Solubilized D->J If Soluble E->F If Insoluble E->J If Soluble G Add 10-30% Acetonitrile, DMSO, or DMF to the aqueous buffer F->G H Still Insoluble? Use Strong Denaturants (Last Resort) G->H If Insoluble G->J If Soluble I 6M Guanidinium HCl or 8M Urea H->I I->J If Soluble

Caption: Stepwise workflow for solubilizing aggregation-prone peptides.

Experimental Protocol: Stepwise Solubilization

  • Initial Attempt: Start with a small amount of the lyophilized peptide. Attempt to dissolve it in deionized water or a standard biological buffer like phosphate-buffered saline (PBS).

  • pH Adjustment: If the peptide remains insoluble, consider its net charge at neutral pH.

    • For acidic peptides (pI < 7), try a basic buffer (pH 7.5-8.5).

    • For basic peptides (pI > 7), use a slightly acidic buffer (pH 5.5-6.5).

  • Organic Solvents: If solubility is still an issue, introduce a small percentage of an organic co-solvent. Start with 10% and gradually increase to 50% if necessary. Common choices include acetonitrile, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1]

  • Denaturants (Use with Caution): For highly aggregated peptides, strong denaturants like 6 M guanidinium hydrochloride or 8 M urea can be effective.[1] Note that these will disrupt the peptide's secondary structure and may not be suitable for all applications.

Guide 2: My Peptide Aggregates After Purification and Lyophilization

Post-purification aggregation is often a result of removing the organic solvents used in chromatography, causing the peptide to crash out of the now purely aqueous solution.

Issue: A purified peptide solution becomes cloudy over time, or the lyophilized powder is difficult to redissolve.

Preventative Measures and Solutions:

  • Lyophilization from an Appropriate Solvent: After pooling the pure fractions from RP-HPLC, ensure the acetonitrile concentration is at least 10-20% in the final solution before freezing and lyophilizing.[1]

  • "Rescue" Protocol for Aggregated Peptides: If the lyophilized peptide is difficult to redissolve, follow the stepwise solubilization protocol in Guide 1. Gentle sonication can sometimes help break up smaller aggregates.[1]

  • Buffer Exchange: For severe aggregation, consider re-purifying a small amount of the peptide and immediately exchanging it into a more suitable buffer that may contain a low percentage of an organic co-solvent before final use.[1]

Frequently Asked Questions (FAQs)

Q1: How do hydroxyproline derivatives affect peptide aggregation?

A1: The effect of hydroxyproline (Hyp) on aggregation depends on its position and stereochemistry. In collagen-like sequences (Gly-Xaa-Yaa), 4(R)-hydroxyproline in the Yaa position generally increases the stability of the triple helix, which can be considered a form of ordered aggregation.[2][3] This stabilization is primarily due to stereoelectronic effects.[2] Conversely, placing 4(R)-Hyp in the Xaa position can be destabilizing.[3][4] 3-Hydroxyproline has been shown to diminish triple-helical stability compared to proline, which could potentially reduce aggregation in some contexts.[5][6] For non-collagenous peptides, the increased hydrophilicity of hydroxyproline compared to proline may help to reduce aggregation driven by hydrophobic interactions.

Q2: What are the key factors that promote the aggregation of my hydroxyproline-containing peptide?

A2: Several factors can contribute to peptide aggregation:

  • Intrinsic Factors: These include the primary amino acid sequence (hydrophobic residues are a major driver), peptide concentration, and the net charge of the peptide.[7]

  • Extrinsic Factors: External conditions such as pH, temperature, ionic strength, and the presence of surfaces or interfaces can all influence aggregation.[7] Agitation can also promote aggregation.

Q3: Which analytical techniques should I use to confirm and quantify peptide aggregation?

A3: A multi-pronged approach is often best. Here are three key techniques:

  • Size Exclusion Chromatography (SEC): SEC is a powerful method for separating and quantifying soluble aggregates like dimers and higher-order multimers from the monomeric peptide.[8][9][10] It separates molecules based on their size in solution.[8][10]

  • Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[11] ThT dye exhibits enhanced fluorescence upon binding to these structures, allowing for real-time monitoring of aggregation kinetics.[11][12][13]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and structured fibrils.[11][14][15]

Quantitative Data Summary

The tendency of a peptide to aggregate can be influenced by the specific proline analog used. The following table provides a hypothetical comparison based on the general principles of how different proline derivatives might affect aggregation, as measured by a Thioflavin T (ThT) assay.

Peptide SequenceProline DerivativeLag Time (hours)Max ThT Fluorescence (Arbitrary Units)
KLVFFAE-X -GProline2.58500
KLVFFAE-X -G4(R)-Hydroxyproline4.06200
KLVFFAE-X -G3(S)-Hydroxyproline3.57100

This data is illustrative and intended for comparative purposes. Actual results will vary depending on the full peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of amyloid-like fibrils in real-time.

Workflow:

A Prepare ThT Stock Solution (e.g., 1 mM in water) C Prepare Reaction Mixture in 96-well plate: - Peptide (final conc. 50 µM) - ThT (final conc. 20-25 µM) - Buffer (e.g., PBS, pH 7.4) A->C B Prepare Peptide Stock Solution (e.g., 1 mg/mL in appropriate solvent) B->C D Incubate at 37°C with intermittent shaking C->D E Measure Fluorescence (Ex: ~450 nm, Em: ~485 nm) at regular intervals D->E F Plot Fluorescence vs. Time to obtain sigmoidal curve E->F

Caption: Workflow for the Thioflavin T (ThT) peptide aggregation assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T in sterile, deionized water. Filter through a 0.2 µm syringe filter.[16]

    • Prepare a stock solution of your peptide at a known concentration (e.g., 1-2 mg/mL) using an appropriate solvent as determined by your solubilization trials.

  • Reaction Setup:

    • In a 96-well black plate, combine the peptide, ThT, and buffer to achieve the desired final concentrations (e.g., 50 µM peptide and 25 µM ThT).[16][17]

    • Include controls such as buffer with ThT only, and peptide only.

  • Incubation and Measurement:

    • Seal the plate and incubate it in a plate reader at 37°C, with periodic shaking.[16]

    • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular time intervals.[16][17]

  • Data Analysis:

    • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.[7]

Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

SEC is used to separate and quantify soluble peptide aggregates.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column and system with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be chosen to minimize interactions between the peptide and the column matrix.[8]

  • Sample Preparation:

    • Dissolve the peptide in the mobile phase at a known concentration. Ensure the sample is fully dissolved and centrifuge or filter it to remove any large, insoluble particles.

  • Injection and Separation:

    • Inject a defined volume of the peptide solution onto the column.[9]

    • Molecules will separate based on their hydrodynamic radius; larger aggregates will elute first, followed by smaller oligomers, and finally the monomer.[8][9]

  • Detection and Quantification:

    • Monitor the column eluent using a UV detector (typically at 214 nm or 280 nm).

    • The area under each peak corresponds to the relative amount of each species (monomer, dimer, higher-order aggregates).

Protocol 3: Visualization of Aggregates by Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the morphology of peptide aggregates.

Methodology:

  • Sample Preparation:

    • Take an aliquot of the peptide solution from your aggregation assay at a specific time point.

  • Grid Preparation:

    • Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper grid for 2-3 minutes.[15]

    • Wick away the excess liquid using filter paper.[15]

    • Optionally, rinse the grid by briefly floating it on a drop of deionized water.

  • Negative Staining:

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-3 minutes.[15]

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope operating at a suitable voltage (e.g., 80-120 keV).[15][18]

    • Capture images at various magnifications to observe the overall morphology of the aggregates. Amyloid fibrils typically appear as long, unbranched filaments.[15]

References

Technical Support Center: H-Hyp-OMe Hydrochloride Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of H-Hyp-OMe hydrochloride (4-hydroxy-L-proline methyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the analytical challenges associated with this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule of this compound in electrospray ionization (ESI) mass spectrometry?

In positive ion ESI-MS, this compound is expected to show a protonated molecule at a mass-to-charge ratio (m/z) of 146.1. This corresponds to the free base form of the molecule (C₆H₁₁NO₃) plus a proton ([M+H]⁺), as the hydrochloride salt dissociates in the electrospray source.

Q2: What are the common adducts observed with H-Hyp-OMe in ESI-MS?

Besides the protonated molecule ([M+H]⁺), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially when glassware is not scrupulously clean or when these ions are present in the mobile phase or sample matrix.[1] The formation of these adducts can be minimized by using high-purity solvents and plasticware.

Ion Species Nominal Mass Difference Expected m/z for H-Hyp-OMe
Protonated Molecule [M+H]⁺+1146.1
Sodium Adduct [M+Na]⁺+23168.1
Potassium Adduct [M+K]⁺+39184.1
Ammonium Adduct [M+NH₄]⁺+18163.1

Q3: What are the major fragment ions of H-Hyp-OMe in tandem mass spectrometry (MS/MS)?

  • m/z 86: This is a major fragment observed in the spectrum of hydroxyproline and likely corresponds to the loss of the methoxycarbonyl group (-COOCH₃) and a molecule of water (-H₂O) from the protonated H-Hyp-OMe.

  • m/z 68: This fragment, also prominent in the hydroxyproline spectrum, likely arises from the further loss of water from the m/z 86 fragment.[2]

  • Loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺) are also common fragmentation pathways for protonated amino acids.[3]

Q4: Are there known stability issues with H-Hyp-OMe during mass spectrometry analysis?

Amino acid methyl esters can be susceptible to hydrolysis back to the carboxylic acid, especially in aqueous solutions at non-neutral pH.[3] While specific in-source stability data for H-Hyp-OMe is limited, proline-containing molecules can sometimes undergo in-source decay, a fragmentation process that occurs within the ion source of the mass spectrometer.[4] To minimize the risk of degradation, it is advisable to prepare fresh solutions and avoid prolonged storage in solution.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound.

No or Low Signal Intensity

Problem: You are not observing the expected ion at m/z 146.1 or the signal intensity is very low.

Troubleshooting Workflow:

A No or Low Signal for H-Hyp-OMe B Check Instrument Performance A->B C Analyze a Known Standard (e.g., Reserpine) B->C D Is Standard Signal OK? C->D E Troubleshoot Instrument: - Check for leaks - Clean ion source - Verify detector function D->E No F Check Sample Preparation and LC Method D->F Yes K Problem Persists: Consult Instrument Manual or Service Engineer E->K G Verify Sample Concentration and Dilution F->G H Review Mobile Phase Composition: - Use volatile buffers (e.g., formic acid) - Ensure proper pH G->H I Optimize ESI Source Parameters: - Capillary voltage - Gas flow - Temperature H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for no or low signal intensity.

Detailed Steps:

  • Verify Instrument Performance: Before troubleshooting your specific analysis, ensure the LC-MS system is functioning correctly.[5]

    • Action: Analyze a well-characterized standard compound (e.g., reserpine) to confirm instrument sensitivity and performance.

  • Check Sample Preparation:

    • Concentration: Ensure the sample is at an appropriate concentration for your instrument's sensitivity.

    • Solvent: Dissolve the sample in a solvent compatible with your mobile phase to ensure good peak shape and solubility.

  • Review LC Method:

    • Mobile Phase: Use volatile mobile phase additives like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate, which can contaminate the mass spectrometer.[5]

    • pH: The pH of the mobile phase can affect the ionization efficiency of your analyte. Experiment with slight adjustments to optimize the signal.

  • Optimize ESI Source Parameters:

    • Systematically adjust the capillary voltage, nebulizing gas flow, drying gas flow, and temperature to maximize the signal for m/z 146.1.[5]

Poor Peak Shape or Tailing

Problem: The chromatographic peak for H-Hyp-OMe is broad, tailing, or splitting.

Troubleshooting Workflow:

A Poor Peak Shape for H-Hyp-OMe B Check for Column Issues A->B C Inspect Column for Voids or Contamination B->C D Is Column OK? C->D E Replace or Clean Column D->E No F Review LC Method D->F Yes K Problem Persists: Consult Chromatography Expert E->K G Ensure Mobile Phase/Sample Solvent Compatibility F->G H Check for Secondary Interactions with Column G->H I Consider a Different Column Chemistry H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Column Health:

    • Action: Inspect the column for any visible signs of voids or discoloration at the inlet. If possible, reverse-flush the column (if permitted by the manufacturer) to remove particulates.

  • Mobile Phase and Sample Solvent Mismatch:

    • Action: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase to prevent peak distortion.

  • Secondary Interactions:

    • Action: H-Hyp-OMe has a basic amine group that can interact with residual silanols on silica-based columns, leading to tailing. Consider adding a small amount of a competing base (e.g., a higher concentration of formic acid or a small amount of ammonium hydroxide, if pH is compatible with your column) to the mobile phase. Alternatively, try a different column chemistry, such as one with end-capping or a different stationary phase.

High Background or Contamination

Problem: The baseline of your chromatogram is noisy, or you observe interfering peaks.

Troubleshooting Workflow:

A High Background or Contamination B Identify Source of Contamination A->B C Run Blank Injections (Solvent and Mobile Phase) B->C D Is Contamination in Blank? C->D E Clean LC System: - Flush with strong solvents - Replace mobile phase and solvent lines if necessary D->E Yes F Check Sample Preparation D->F No J Problem Persists: Clean Mass Spectrometer Source E->J G Use High-Purity Solvents and Reagents F->G H Implement Sample Clean-up (e.g., SPE) G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for high background or contamination.

Detailed Steps:

  • Isolate the Source:

    • Action: Inject a blank solvent to determine if the contamination is coming from the sample or the LC-MS system. If the blank is clean, the issue is with your sample preparation. If the blank shows contamination, the problem lies within the system.[6]

  • System Contamination:

    • Action: Flush the entire LC system with a series of strong, miscible solvents (e.g., isopropanol, acetonitrile, water). If the problem persists, prepare fresh mobile phases and replace solvent lines and filters.[6]

  • Sample Contamination:

    • Action: Always use high-purity, LC-MS grade solvents and reagents for sample preparation.[5] For complex matrices, consider implementing a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

In-Source Fragmentation

Problem: You observe a significant peak for a fragment ion in your full scan MS spectrum, and the intensity of the protonated molecule at m/z 146.1 is lower than expected.

Logical Relationship for Diagnosis:

A Suspected In-Source Fragmentation B Review ESI Source Parameters A->B C Are Source Temperature and Voltages High? B->C D Reduce Source Temperature and Voltages C->D Yes H Fragmentation is Not In-Source. Consider Sample Degradation or Co-eluting Impurity. C->H No E Observe Change in Fragment-to-Precursor Ratio D->E F Ratio Decreases? E->F G In-Source Fragmentation Confirmed. Use Optimized, Milder Conditions. F->G Yes F->H No

Caption: Diagnosing in-source fragmentation.

Detailed Steps:

  • Optimize Source Conditions: In-source fragmentation is often caused by overly harsh conditions in the ESI source.[4]

    • Action: Systematically reduce the source temperature and capillary/fragmentor voltages. Monitor the ratio of the fragment ion to the precursor ion (m/z 146.1). If this ratio decreases with milder conditions, in-source fragmentation is likely occurring. Find a balance that provides good sensitivity for the precursor ion while minimizing fragmentation.

III. Experimental Protocols

Sample Preparation for LC-MS Analysis

This protocol provides a general guideline for preparing this compound for LC-MS analysis.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and methanol) to a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • Dilute the stock solution with the initial mobile phase to a final concentration within the optimal range for your instrument (typically 1-100 ng/mL).

  • Filtration:

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Generic LC-MS Method for H-Hyp-OMe Analysis

This method can be used as a starting point and should be optimized for your specific instrumentation and application.

Parameter Condition
LC Column C18 reverse-phase, 2.1 x 50 mm, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Mode Full Scan (m/z 50-250) or Product Ion Scan of m/z 146.1
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 100 - 150 °C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 50 psi

References

optimizing storage conditions for H-Hyp-OMe hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-Hyp-OMe hydrochloride (Methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of this crucial reagent for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the stability and purity of solid this compound, it is crucial to store it under appropriate conditions. Different suppliers provide slightly varying recommendations, which are summarized in the table below. The key is to keep the compound in a tightly sealed container, protected from moisture and at a low temperature.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored at low temperatures. For short-term storage of one month, -20°C is recommended, and for longer-term storage up to six months, -80°C is advisable.[1] It is critical to use a tightly sealed container to prevent the absorption of moisture, which can degrade the compound.

Q3: My this compound has changed color from white to off-white or yellowish. Can I still use it?

A3: this compound is typically a white to off-white solid.[2][3] A significant color change to yellow or brown may indicate degradation or the presence of impurities. It is recommended to assess the purity of the material using an appropriate analytical method, such as NMR or HPLC, before use. If significant degradation is detected, it is advisable to use a fresh batch of the reagent to ensure the reliability of your experimental results.

Q4: I'm having trouble dissolving this compound. What should I do?

A4: this compound is soluble in water and alcohols like methanol and ethanol.[4] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent.

  • Sonication: Gentle sonication can help to break up solid particles and aid dissolution.

  • Gentle Warming: In some cases, gentle warming can increase solubility. However, be cautious as excessive heat can lead to degradation.

  • pH Adjustment: The hydrochloride salt form enhances solubility in aqueous solutions.[4] Ensure the pH of your solution is compatible with maintaining the protonated form.

Q5: What is the impact of moisture on this compound?

A5: this compound is a hydrochloride salt, and like many such salts of amino acid esters, it is susceptible to moisture.[5][6] Moisture can lead to hydrolysis of the methyl ester, resulting in the formation of the free carboxylic acid and methanol. This degradation will compromise the integrity of the reagent and can lead to failed or low-yield reactions. Therefore, it is critical to store the compound in a desiccated environment and handle it quickly when preparing solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low Yield in Peptide Coupling Reaction

You are performing a peptide coupling reaction using this compound as a building block and observe a lower than expected yield of your desired product.

Potential Causes and Solutions:

  • Degraded Reagent: Improper storage of this compound may have led to its degradation. Verify the purity of your reagent.

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation, especially with potentially sterically hindered amino acids.[7] If you are using a standard carbodiimide-based coupling reagent and observing low yields, consider switching to a more powerful uronium or phosphonium-based reagent like HATU, HBTU, or PyBOP.[8]

  • Incorrect Stoichiometry: Ensure the molar ratios of your coupling reagents and base are optimized for your specific reaction.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency. Ensure your solvent is anhydrous and consider optimizing the reaction temperature and time.

Problem 2: Appearance of Unexpected Byproducts in Reaction Mixture

After your reaction, analysis by LC-MS or NMR shows the presence of unexpected peaks, indicating the formation of byproducts.

Potential Causes and Solutions:

  • Impure Starting Material: The this compound used may contain impurities from its synthesis. Always check the certificate of analysis for the purity of your reagent.

  • Side Reactions: Peptide coupling reactions can be prone to side reactions. For instance, the formation of deletion sequences can occur if the coupling is incomplete.[7]

  • Moisture Contamination: The presence of water can lead to hydrolysis of the ester, creating an undesired carboxylic acid byproduct. Ensure all your reagents and solvents are anhydrous.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

Supplier/SourceRecommended Storage TemperatureAdditional Notes
MedChemExpress4°CSealed storage, away from moisture.
ChemScene2-8°CSealed storage, away from moisture.[2]
TCI ChemicalsRefrigerated (0-10°C)Heat Sensitive.[9]
CsBioChinaCool dry place (≤25°C)
Valence Labs (for similar compound)Cool, dry placeTightly sealed containers, protect from moisture and light.[4]

Experimental Protocols

Representative Experimental Protocol: Use of this compound in PROTAC Synthesis

This protocol provides a general workflow for incorporating this compound as a linker component in the synthesis of a Proteolysis Targeting Chimera (PROTAC).

Objective: To couple this compound to a warhead molecule containing a carboxylic acid functionality.

Materials:

  • This compound

  • Warhead molecule with a free carboxylic acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIEA)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the warhead molecule (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Coupling: To a separate flask, dissolve this compound (1.2 equivalents) and DIEA (1.2 equivalents) in anhydrous DMF. Add this solution to the activated warhead mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product by column chromatography to obtain the desired conjugate.

Visualizations

Storage_Troubleshooting_Workflow cluster_storage Storage Conditions cluster_issue Observed Issue cluster_action Recommended Action storage_solid Solid H-Hyp-OMe HCl color_change Color Change storage_solid->color_change Improper Storage storage_solution Solution of H-Hyp-OMe HCl low_yield Low Reaction Yield storage_solution->low_yield Degradation check_purity Check Purity (NMR, HPLC) color_change->check_purity solubility_issue Solubility Issues use_sonication Use Sonication/Gentle Warming solubility_issue->use_sonication check_reagents Verify Coupling Reagents & Conditions low_yield->check_reagents use_fresh Use Fresh Reagent check_purity->use_fresh If Impure

Caption: Troubleshooting workflow for common issues with this compound.

PROTAC_Synthesis_Workflow start Start: Warhead with COOH dissolve_warhead 1. Dissolve Warhead in Anhydrous DMF start->dissolve_warhead activate 2. Activate with HATU/DIEA dissolve_warhead->activate couple 4. Combine Activated Warhead and Linker Solution activate->couple prepare_linker 3. Prepare H-Hyp-OMe HCl solution with DIEA prepare_linker->couple react 5. React at Room Temperature couple->react workup 6. Work-up and Purify react->workup product Product: Warhead-Linker Conjugate workup->product

Caption: General workflow for PROTAC synthesis using this compound.

References

Validation & Comparative

A Comparative Guide to H-Hyp-OMe Hydrochloride and Other Proline Analogues for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug discovery and development, proline and its analogues represent a critical class of molecules, offering unique structural constraints that are invaluable in the design of novel therapeutics. This guide provides a comprehensive comparison of H-Hyp-OMe hydrochloride (trans-4-hydroxy-L-proline methyl ester hydrochloride) with other key proline analogues, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of appropriate molecular scaffolds.

Introduction to Proline Analogues in Drug Design

Proline is a unique proteinogenic amino acid distinguished by its secondary amine integrated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to peptides and proteins, influencing their folding and stability. Proline analogues, synthetic derivatives of proline, are widely employed to fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. These analogues include modifications such as hydroxylation, fluorination, and the introduction of bicyclic systems.[1][2]

This compound is a derivative of hydroxyproline, a major component of collagen. It has garnered attention as a versatile building block in medicinal chemistry, notably as an inhibitor of matrix metalloproteinases (MMPs) and as a linker in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Performance Comparison: Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them attractive therapeutic targets. Proline analogues, particularly those with a hydroxamic acid zinc-binding group, have been extensively investigated as MMP inhibitors.

A key study by Kalinin et al. (2016) provides a direct comparison of the inhibitory activity of various proline and hydroxyproline-based compounds against several MMPs. The half-maximal inhibitory concentration (IC50) values from this study are summarized below, offering a quantitative measure of their potency.

Compound IDScaffoldR GroupMMP-2 IC50 (nM)MMP-8 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
11g (4R)-4-hydroxy-L-proline4-Fluorobenzyl14 ± 221 ± 311 ± 14.2 ± 0.5
11h (4R)-4-hydroxy-L-proline4-Chlorobenzyl9.8 ± 1.215 ± 28.5 ± 0.93.1 ± 0.4
ent-11d (4S)-4-hydroxy-D-prolineBenzyl25 ± 338 ± 422 ± 28.9 ± 1.1
12g L-proline4-Fluorobenzyl31 ± 445 ± 528 ± 312 ± 1
12h L-proline4-Chlorobenzyl22 ± 332 ± 420 ± 29.1 ± 1.0

Data extracted from Kalinin et al., J. Med. Chem. 2016, 59 (20), 9541–9559.

The data clearly indicates that the (4R)-4-hydroxy-L-proline scaffold, the core of H-Hyp-OMe, generally leads to more potent MMP inhibition across the tested enzymes compared to the parent L-proline scaffold. For instance, compound 11h , a derivative of hydroxyproline, exhibits approximately two-fold greater potency against MMP-2, MMP-8, and MMP-9, and nearly three-fold greater potency against MMP-13 when compared to its proline counterpart, 12h . This suggests that the hydroxyl group at the 4-position of the proline ring plays a crucial role in enhancing the binding affinity to the active site of these MMPs.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, the detailed experimental methodology for the MMP inhibition assay, as adapted from Kalinin et al. (2016), is provided below.

Matrix Metalloproteinase (MMP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MMPs.

Materials:

  • Recombinant human MMP-2, MMP-8, MMP-9, and MMP-13 (catalytic domains)

  • Fluorogenic substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Test compounds (proline analogues) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • The assay is performed in a total volume of 100 µL per well in 96-well black microplates.

  • Add 88 µL of assay buffer to each well.

  • Add 2 µL of the test compound solution in DMSO at various concentrations (typically in a series of 10-fold dilutions, ranging from 1 µM to 0.01 nM). For the control wells (no inhibition), add 2 µL of DMSO.

  • Add 5 µL of the respective MMP enzyme solution (final concentration of 1-5 nM) to each well and incubate for 15 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution (final concentration of 10 µM).

  • Monitor the fluorescence intensity (λex = 320 nm, λem = 405 nm) every minute for 30 minutes at 37 °C using a fluorescence plate reader.

  • The initial reaction rates (slopes of the linear phase of fluorescence increase) are calculated.

  • The percent inhibition for each compound concentration is determined relative to the control (DMSO).

  • The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Biological Pathways

To further aid in the conceptualization of the experimental workflow and the biological context, the following diagrams have been generated using Graphviz.

MMP_Inhibition_Workflow Experimental Workflow for MMP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Plate_Setup Add Assay Buffer and test compounds to 96-well plate Compound_Prep->Plate_Setup Buffer_Prep Prepare Assay Buffer (Tris-HCl, NaCl, CaCl2, Brij-35) Buffer_Prep->Plate_Setup Enzyme_Prep Dilute MMP enzymes in Assay Buffer Enzyme_Add Add MMP enzyme and incubate Enzyme_Prep->Enzyme_Add Substrate_Prep Dilute fluorogenic substrate in Assay Buffer Reaction_Start Add fluorogenic substrate to initiate reaction Substrate_Prep->Reaction_Start Plate_Setup->Enzyme_Add Enzyme_Add->Reaction_Start Fluorescence_Read Measure fluorescence intensity over time Reaction_Start->Fluorescence_Read Rate_Calc Calculate initial reaction rates Fluorescence_Read->Rate_Calc IC50_Calc Determine IC50 values from dose-response curves Rate_Calc->IC50_Calc

Caption: Workflow for determining the IC50 of proline analogues against MMPs.

MMP_Signaling_Pathway Simplified MMP Signaling in Tissue Remodeling cluster_stimuli External Stimuli cluster_cell Cellular Response cluster_ecm Extracellular Matrix Growth_Factors Growth Factors (e.g., TGF-β, FGF) Receptors Cell Surface Receptors Growth_Factors->Receptors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors Signaling_Cascades Intracellular Signaling (e.g., MAPK, NF-κB) Receptors->Signaling_Cascades Gene_Expression MMP Gene Transcription Signaling_Cascades->Gene_Expression Pro_MMP Pro-MMP Synthesis & Secretion Gene_Expression->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation ECM_Components ECM Components (Collagen, Elastin, etc.) ECM_Components->ECM_Degradation Proline_Analogue Proline Analogue Inhibitor (e.g., H-Hyp-OMe derivative) Proline_Analogue->Active_MMP Inhibition

Caption: Role of MMPs in tissue remodeling and the point of intervention for proline analogue inhibitors.

Conclusion

The presented data underscores the potential of this compound and its derivatives as potent inhibitors of matrix metalloproteinases. The inclusion of a hydroxyl group at the 4-position of the proline ring consistently enhances inhibitory activity against a range of MMPs. This comparative guide, supported by detailed experimental protocols and illustrative diagrams, aims to empower researchers in making informed decisions for the design and development of next-generation therapeutics targeting MMP-driven pathologies. Further research into the cellular permeability and in vivo efficacy of these promising analogues is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Hydroxyproline Derivatives in Peptide Synthesis: H-Hyp-OMe vs. Fmoc-Hyp(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for successful peptide synthesis. This guide provides a detailed comparison of two commercially available hydroxyproline derivatives: H-Hyp-OMe (trans-4-Hydroxy-L-proline methyl ester) and Fmoc-Hyp(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-hydroxyproline). We will delve into their respective applications, chemical compatibility with standard synthesis protocols, and potential side reactions, supported by experimental considerations.

Executive Summary

Fmoc-Hyp(tBu)-OH is the industry standard for the incorporation of hydroxyproline in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. Its orthogonal protecting groups—a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the amine and an acid-labile tert-butyl (tBu) ether on the hydroxyl side chain—are fully compatible with the stepwise nature of SPPS. In contrast, H-Hyp-OMe is primarily utilized as a specialized building block, often as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1][][3]. Its direct application as a residue in a growing peptide chain during Fmoc-SPPS is highly problematic due to the incompatibility of its methyl ester and free amine with the standard synthesis cycle.

Chemical Structures and Protecting Group Strategies

The utility of these two molecules in peptide synthesis is dictated by their protecting groups.

G cluster_0 Fmoc-Hyp(tBu)-OH cluster_1 H-Hyp-OMe a Fmoc-NH (Base-labile) d Pyrrolidine Ring a->d N-terminus b COOH (Active) b->d C-terminus c O-tBu (Acid-labile) c->d Side Chain e NH (Nucleophilic) h Pyrrolidine Ring e->h N-terminus f COOMe (Base/Acid-labile) f->h C-terminus g OH (Unprotected) g->h Side Chain

Fig. 1: Protecting group strategies.

Fmoc-Hyp(tBu)-OH is designed for the widely adopted Fmoc-SPPS methodology[4][5][6]. The Fmoc group protects the α-amino group and is removed at the beginning of each coupling cycle with a mild base, typically 20% piperidine in DMF[5]. The tert-butyl ether protects the hydroxyl side chain, preventing unwanted side reactions during synthesis. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final step of peptide cleavage from the resin with a strong acid like trifluoroacetic acid (TFA)[4]. This orthogonal protection scheme is the cornerstone of its utility in SPPS[6].

H-Hyp-OMe , on the other hand, possesses a free secondary amine and a methyl ester at the C-terminus. The hydroxyl group on its side chain is unprotected. This configuration makes it unsuitable for direct, sequential incorporation into a peptide chain via standard Fmoc-SPPS for several reasons:

  • Lack of N-α-Protection: The free amine would need to be protected (e.g., with an Fmoc group) before it could be activated and coupled, a redundant step as pre-Fmoc-protected amino acids are standard.

  • Incompatible C-terminus Protection: The methyl ester is not orthogonal to the Fmoc-SPPS process. It can be cleaved by the basic conditions used for Fmoc removal (saponification), which would expose a free carboxylate and complicate subsequent steps.

  • Unprotected Hydroxyl Group: The free hydroxyl group can undergo side reactions during the activation and coupling of subsequent amino acids.

Performance in Solid-Phase Peptide Synthesis

Direct experimental comparison of coupling efficiency and racemization in a standard SPPS workflow is challenging because H-Hyp-OMe is not a practical building block for this purpose. The comparison is therefore based on the established performance of Fmoc-Hyp(tBu)-OH and the predicted challenges with H-Hyp-OMe.

ParameterFmoc-Hyp(tBu)-OHH-Hyp-OMe
SPPS Compatibility Excellent: Designed for Fmoc/tBu orthogonal strategy.Poor: Lacks orthogonal protecting groups for standard Fmoc-SPPS.
Coupling Efficiency High: Couples efficiently using standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma). May require double coupling in "difficult" sequences[7].Not Applicable (Directly): Would require in-situ N-protection before coupling. The unprotected hydroxyl group could interfere with coupling.
Side Reaction Risk Low to Moderate: Racemization is possible but minimized with appropriate coupling reagents[8][9]. Diketopiperazine formation can occur, especially when proline or hydroxyproline are the first two residues on the resin[10].High: Unprotected hydroxyl can lead to O-acylation. Saponification of the methyl ester under basic conditions is a major side reaction.
Primary Application Incorporation of hydroxyproline into peptide sequences via Fmoc-SPPS (e.g., collagen synthesis)[11][12][13].Building block for linkers in PROTACs and ADCs[1].

Experimental Protocols and Methodologies

Standard Fmoc-SPPS Cycle for Fmoc-Hyp(tBu)-OH Incorporation

The following protocol outlines a standard manual SPPS cycle for coupling Fmoc-Hyp(tBu)-OH to a resin-bound peptide chain.

SPPS_Workflow Resin Peptide-Resin (N-terminus Fmoc-protected) Wash1 Wash (DMF) Resin->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Coupling Couple to Peptide-Resin Wash2->Coupling Activation Activate Fmoc-Hyp(tBu)-OH (e.g., DIC/Oxyma in DMF) Activation->Coupling Wash3 Wash (DMF) Coupling->Wash3 Result Elongated Peptide-Resin (Fmoc-Hyp now at N-terminus) Wash3->Result Logical_Comparison cluster_SPPS Application in Stepwise SPPS cluster_Specialty Specialty Applications FmocHyp Fmoc-Hyp(tBu)-OH Designed for Fmoc-SPPS Orthogonal protection High coupling efficiency Standard protocols available SPPS_Node Solid-Phase Peptide Synthesis FmocHyp->SPPS_Node Ideal Choice HHypOMe H-Hyp-OMe Used in PROTAC/ADC linkers Non-orthogonal for Fmoc-SPPS Requires non-standard steps High risk of side reactions in SPPS HHypOMe->SPPS_Node Problematic / Incompatible Specialty_Node Linker Synthesis (PROTACs/ADCs) HHypOMe->Specialty_Node Primary Use

References

Unveiling the Impact of O-Methylation on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of enhancing their therapeutic potential. A key modification, O-methylation of the hydroxyproline residue (H-Hyp-OMe), has demonstrated a significant impact on the biological activity of peptides, particularly in the context of collagen-like structures. This guide provides an objective comparison of peptides with and without H-Hyp-OMe, supported by experimental data, to illuminate the advantages of this modification.

Enhanced Conformational Stability: A Quantitative Comparison

The introduction of a methyl group to the hydroxyl of hydroxyproline in collagen-like peptides (CLPs) has been shown to substantially increase their conformational stability. This is primarily attributed to stereoelectronic effects rather than hydration.[1] A direct comparison of the triple helix stability of (Pro-Hyp-Gly)10 and its O-methylated analogue, (Pro-Mop-Gly)10 (where Mop represents O-methylated hydroxyproline), reveals a marked increase in the melting temperature (Tm), a key indicator of thermal stability.

PeptideMelting Temperature (Tm) in 50 mM HOAc (°C)[1]Enthalpy Change (ΔH) (kcal/mol)[1]Entropy Change (ΔS) (cal/mol·K)[1]
(Pro-Hyp-Gly)10581.85.4
(Pro-Mop-Gly)10762.26.3

Table 1: Thermodynamic parameters for the triple helix to coil transition of (Pro-Hyp-Gly)10 and (Pro-Mop-Gly)10. Data obtained from circular dichroism and differential scanning calorimetry experiments.[1]

The significant increase in both enthalpy (ΔH) and entropy (ΔS) for the O-methylated peptide suggests that the triple helix of (Pro-Mop-Gly)10 is thermodynamically more stable than its hydroxylated counterpart. This enhanced stability can have profound implications for the peptide's biological function and therapeutic efficacy.

Experimental Protocols

Solid-Phase Peptide Synthesis of (Pro-Mop-Gly)10

The synthesis of collagen-like peptides containing O-methylated hydroxyproline can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Pro-OH

  • Fmoc-Hyp(Me)-OH (Fmoc-(2S,4R)-4-methoxyproline)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Pro-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3, alternating with Fmoc-Hyp(Me)-OH and Fmoc-Pro-OH according to the (Pro-Mop-Gly)10 sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis

CD spectroscopy is a powerful technique to assess the secondary structure and thermal stability of peptides.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 50 mM acetic acid) to a final concentration of 0.2 mg/mL.

  • Instrument Setup: Use a CD spectrometer equipped with a temperature controller. Set the wavelength range to 190-260 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer at the starting temperature (e.g., 4 °C).

    • Record the CD spectrum of the peptide solution at the same temperature.

    • Increase the temperature in increments (e.g., 2 °C/min) and record a spectrum at each temperature point up to a final temperature where the peptide is fully denatured (e.g., 90 °C).

  • Data Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Monitor the change in the CD signal at a characteristic wavelength for the triple helix (e.g., 225 nm) as a function of temperature.

    • The melting temperature (Tm) is determined as the midpoint of the thermal denaturation curve.

Signaling Pathways and Experimental Workflows

The enhanced stability of collagen-like peptides containing H-Hyp-OMe suggests a greater potential to interact with and modulate signaling pathways involved in extracellular matrix (ECM) dynamics, cell adhesion, and tissue regeneration.

Signaling_Pathway cluster_0 Cell Membrane Integrin Integrin FAK FAK Integrin->FAK Recruits & Activates TGF-beta Receptor TGF-beta Receptor Smad Smad TGF-beta Receptor->Smad Phosphorylates Stable CLP (H-Hyp-OMe) Stable CLP (H-Hyp-OMe) Stable CLP (H-Hyp-OMe)->TGF-beta Receptor Potentiates Ligand Binding ECM ECM Stable CLP (H-Hyp-OMe)->ECM Strengthens ECM->Integrin Activates PI3K/Akt PI3K/Akt FAK->PI3K/Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt->Cell Proliferation & Survival ECM Synthesis ECM Synthesis Smad->ECM Synthesis Promotes

Potential Signaling Pathways Modulated by Stable CLPs

The increased stability of H-Hyp-OMe containing peptides could lead to prolonged or enhanced activation of integrin and TGF-beta signaling, promoting cell survival and extracellular matrix deposition.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Stability_Assay Conformational Stability (CD Spectroscopy) Characterization->Stability_Assay Biological_Assay Biological Activity Assays (e.g., Cell Proliferation) Characterization->Biological_Assay Data_Analysis Comparative Data Analysis Stability_Assay->Data_Analysis Biological_Assay->Data_Analysis

General Experimental Workflow for Comparative Analysis

References

Impact of H-Hyp-OMe Incorporation on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of incorporating non-standard amino acids into peptides is critical for designing novel therapeutics and probes. This guide provides a detailed comparison of the structural impact of incorporating 4-hydroxyproline methyl ester (H-Hyp-OMe) on peptide conformation, supported by experimental data and detailed protocols.

The substitution of proline with its derivatives, such as H-Hyp-OMe, can significantly alter the conformational landscape of a peptide. These modifications influence key structural parameters including the pyrrolidine ring pucker, the cis/trans isomerization of the Xaa-Pro bond, and the overall secondary structure. Such conformational control is a powerful tool in peptidomimetic design, enabling the stabilization of desired structures and the modulation of biological activity.

Comparative Analysis of Proline Analogs

The conformational preferences of peptides are delicately balanced by a combination of steric and stereoelectronic effects. The incorporation of a substituent on the proline ring, as in H-Hyp-OMe, introduces new interactions that can tip this balance. A key aspect of proline conformation is the cis/trans isomerization of the preceding peptide bond. The data below, from a study on Ac-Phe-Pro*-NHMe dipeptides, illustrates the impact of various proline substitutions on this equilibrium.

Proline Derivative (Pro*)% Trans Isomer (in D2O at 298 K)Key Structural Feature
L-Proline (Pro)~67%Unsubstituted pyrrolidine ring
L-trans-4-hydroxyproline (Hyp)~83%Hydroxyl group at C4 (trans)
L-cis-4-hydroxyproline (hyp)-Hydroxyl group at C4 (cis)
L-cis-4-methoxyproline (hyp[OMe])~34%Methoxy group at C4 (cis)

Table 1: Influence of Proline Analogs on the Percentage of the Trans Isomer in Ac-Phe-Pro-NHMe Dipeptides.*[1]

As shown in Table 1, the introduction of a trans-hydroxyl group in Hyp significantly stabilizes the trans conformation compared to the parent proline.[1] Conversely, a cis-methoxy group in hyp[OMe] dramatically shifts the equilibrium towards the cis isomer.[1] This highlights the profound influence of the substituent's nature and stereochemistry on the peptide backbone. The methoxy group in H-Hyp-OMe, being an electron-withdrawing group, is expected to influence the pyrrolidine ring pucker and, consequently, the cis/trans isomer ratio.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols for the synthesis and analysis of peptides containing modified proline residues.

Peptide Synthesis and Purification

The synthesis of peptides incorporating H-Hyp-OMe or its analogs typically follows standard solid-phase peptide synthesis (SPPS) protocols.

Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including the desired proline analog) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a specified time.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the conformation of peptides in solution, particularly for determining the cis/trans isomer ratio of Xaa-Pro bonds.

Protocol for NMR Analysis of Cis/Trans Isomerization:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 1-5 mM.

  • 1D ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The signals for the α-protons of the proline and the preceding residue often show distinct peaks for the cis and trans isomers.

  • Integration of Signals: Integrate the well-resolved signals corresponding to the cis and trans conformers. The ratio of the integrals provides the relative populations of the two isomers.

  • 2D NMR Spectroscopy (optional): For more complex spectra, acquire two-dimensional NMR spectra, such as COSY, TOCSY, and NOESY/ROESY, to aid in the assignment of all proton resonances for both the cis and trans isomers. NOESY/ROESY spectra can also provide information on through-space proximities, which can help to define the three-dimensional structure of each conformer.

Structural Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

General Workflow for Peptide Crystallography:

  • Peptide Synthesis and Purification: Synthesize and purify the peptide to a high degree (>95%).

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, buffers, pH, and temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for X-ray diffraction.

  • X-ray Diffraction Data Collection: Mount a single crystal and collect diffraction data using an X-ray diffractometer.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the atomic model against the experimental data to obtain the final structure.

Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for assessing the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.

Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer should not have a high absorbance in the far-UV region.

  • Blank Measurement: Record a CD spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm).

  • Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the data to mean residue ellipticity.

  • Secondary Structure Estimation: Analyze the processed spectrum to estimate the percentage of different secondary structure elements using deconvolution software.

Visualizing the Experimental Workflow

The process of determining the structural impact of H-Hyp-OMe incorporation involves a logical flow of experimental and analytical steps.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spec & Analytical HPLC purification->characterization nmr NMR Spectroscopy characterization->nmr cd Circular Dichroism characterization->cd xray X-ray Crystallography characterization->xray nmr_data Cis/Trans Ratio Dihedral Angles nmr->nmr_data cd_data Secondary Structure Content cd->cd_data xray_data High-Resolution 3D Structure xray->xray_data conclusion Conformational Impact Assessment nmr_data->conclusion cd_data->conclusion xray_data->conclusion

Caption: Experimental workflow for assessing the structural impact of H-Hyp-OMe incorporation.

References

A Comparative Analysis of ADC Linkers: H-Hyp-OMe and Other Key Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Antibody-Drug Conjugates

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides a comparative analysis of different ADC linker technologies, with a focus on the non-cleavable linker H-Hyp-OMe in the context of other prevalent cleavable and non-cleavable systems.

Executive Summary

The choice of an ADC linker is a pivotal decision in the design of a therapeutic candidate. Linkers are broadly categorized as either cleavable or non-cleavable, with each class possessing distinct advantages and disadvantages. Non-cleavable linkers, such as H-Hyp-OMe, generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[1][2] Cleavable linkers, on the other hand, are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, which can result in a potent bystander effect.[3] The selection of an appropriate linker is contingent upon the specific characteristics of the target antigen, the payload, and the desired mechanism of action.

Data Presentation: Comparative Performance of ADC Linkers

Direct comparative quantitative data for H-Hyp-OMe linkers in ADCs is not extensively available in publicly accessible literature. Therefore, this table presents a comparison of representative non-cleavable linkers (of which H-Hyp-OMe is a member) against common cleavable linker types.

Linker TypeRepresentative LinkerCleavage MechanismPlasma StabilityIn Vitro Potency (IC50)In Vivo EfficacyKey AdvantagesKey Considerations
Non-Cleavable H-Hyp-OMe , SMCCProteolytic degradation of the antibody in the lysosomeVery HighGenerally PotentOften shows sustained tumor growth inhibitionHigh stability reduces off-target toxicity; wider therapeutic window.[1]Dependent on ADC internalization and lysosomal processing; limited bystander effect.[2]
Cleavable
PeptideValine-Citrulline (vc)Cathepsin B cleavage in the lysosomeHighVery PotentStrong anti-tumor activityWell-established; efficient intracellular payload release.Potential for premature cleavage by other proteases.
Hydrazone-Acid-catalyzed hydrolysis in the acidic environment of endosomes/lysosomesModeratePotentEffective, but can show variabilitypH-sensitive release mechanism.Can be unstable at physiological pH, leading to premature payload release.[1]
Disulfide-Reduction in the high glutathione environment of the cellModerate to HighPotentSignificant anti-tumor effectExploits the differential redox potential between plasma and the intracellular space.Potential for premature cleavage in the reducing environment of plasma.

Mandatory Visualization

ADC Mechanism of Action: Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption & Cell Cycle Arrest Payload->Microtubule_Disruption

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for ADC Linker Evaluation

ADC_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb_Selection 1. mAb Selection Linker_Selection 2. Linker Selection (H-Hyp-OMe vs. Others) mAb_Selection->Linker_Selection Payload_Selection 3. Payload Selection Linker_Selection->Payload_Selection Conjugation 4. Conjugation & Purification Payload_Selection->Conjugation DAR_Analysis 5. DAR & Purity Analysis (HIC, RP-HPLC) Conjugation->DAR_Analysis Plasma_Stability 6. Plasma Stability Assay (ELISA, LC-MS) DAR_Analysis->Plasma_Stability Cytotoxicity_Assay 7. In Vitro Cytotoxicity (IC50 Determination) Plasma_Stability->Cytotoxicity_Assay PK_Study 8. Pharmacokinetic Study (Animal Model) Cytotoxicity_Assay->PK_Study Efficacy_Study 9. Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study 10. Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Experimental workflow for the comparative evaluation of ADC linkers.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.

Materials:

  • Test ADC (e.g., with H-Hyp-OMe linker)

  • Control ADC (with a different linker, e.g., Valine-Citrulline)

  • Human, mouse, and rat plasma (anticoagulant-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Enzyme-linked immunosorbent assay (ELISA) plates and reagents

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation: Dilute the ADCs to a final concentration of 100 µg/mL in plasma from each species and in PBS (as a control).

  • Incubate all samples at 37°C with gentle agitation.

  • Time Points: Collect aliquots at 0, 24, 48, 96, and 168 hours. Immediately store aliquots at -80°C until analysis.

  • Analysis of Conjugated Antibody (ELISA):

    • Coat ELISA plates with an anti-human IgG antibody.

    • Add plasma samples and standards.

    • Use a horseradish peroxidase (HRP)-conjugated anti-payload antibody for detection.

    • Measure absorbance and calculate the concentration of the antibody-conjugated payload at each time point.

  • Analysis of Free Payload (LC-MS):

    • Precipitate proteins from the plasma samples using acetonitrile.

    • Analyze the supernatant by LC-MS to quantify the concentration of the released, free payload.

  • Data Analysis: Plot the percentage of remaining conjugated ADC and the concentration of free payload over time to determine the stability profile of each linker.

In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profiles of ADCs with different linkers in a murine model.

Materials:

  • Test ADC (e.g., with H-Hyp-OMe linker)

  • Control ADC (with a different linker)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • ELISA and/or LC-MS/MS for sample analysis

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of each ADC (e.g., 5 mg/kg) to a cohort of mice.

  • Blood Sampling: Collect blood samples via the tail vein at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-injection).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.

  • Sample Analysis:

    • Total Antibody: Quantify the concentration of the ADC's antibody component using a generic human IgG ELISA.

    • Conjugated ADC: Measure the concentration of the ADC with the payload still attached using a payload-specific ELISA (as described in the in vitro stability assay).

    • Free Payload: Quantify the concentration of the released payload in the plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for each ADC component.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ADCs with different linkers in a tumor-bearing mouse model.

Materials:

  • ADCs with different linkers

  • Tumor cell line that overexpresses the target antigen

  • Immunocompromised mice (e.g., nude or SCID)

  • Cell culture reagents

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, control mAb, and ADC groups). Administer a single IV dose of the respective treatments.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy of the different ADCs.

Conclusion

The selection of a linker is a multifaceted process that requires careful consideration of the desired therapeutic outcome. Non-cleavable linkers like H-Hyp-OMe offer the advantage of high plasma stability, which can translate to an improved safety profile.[1] However, the lack of a bystander effect may limit their efficacy in heterogeneous tumors. Cleavable linkers provide a mechanism for targeted payload release and can induce bystander killing, but they may be more susceptible to premature cleavage in circulation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, enabling researchers to make data-driven decisions in the development of novel and effective antibody-drug conjugates.

References

A Comparative Guide to the Validation of H-Hyp-OMe Containing Peptides by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the structural integrity of synthetic peptides is paramount. For peptides incorporating modified amino acids, such as the methyl ester of 4-hydroxyproline (H-Hyp-OMe), rigorous validation is essential to ensure that the desired conformation and sequence have been achieved. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for this purpose, offering atomic-level insights into peptide structure, conformation, and purity. This guide provides a comparative analysis of NMR spectroscopy against other common analytical techniques for the validation of H-Hyp-OMe containing peptides, supported by experimental data and detailed protocols.

The Unique Advantages of NMR for Modified Peptide Analysis

NMR spectroscopy is a non-invasive analytical technique that provides a wealth of structural information.[1][2] Unlike other methods that may only confirm mass or purity, NMR can elucidate the three-dimensional structure and dynamics of a peptide in solution.[2][3] For a modified residue like H-Hyp-OMe, this is critical for confirming its incorporation, determining the stereochemistry, and understanding its influence on the overall peptide conformation, such as the proline ring pucker and the cis/trans isomerization of the peptide bond.[4][5]

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for comprehensive validation:

  • 1D ¹H NMR: Provides a rapid assessment of the sample's overall integrity and purity. The chemical shifts and coupling constants of the protons offer a unique fingerprint of the peptide.[6][7]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.[3][8] They allow for the confirmation of the amino acid sequence and provide detailed conformational data, such as the torsion angles within the hydroxyproline ring, which are inferred from coupling constants.[4]

Comparative Analysis of Validation Techniques

While NMR is indispensable for detailed structural analysis, a multi-faceted approach employing orthogonal techniques is often necessary for complete characterization of therapeutic peptides.[1] The following table compares NMR with other standard analytical methods.

Technique Information Provided Sensitivity Strengths Limitations
NMR Spectroscopy Atomic-level 3D structure, conformation (e.g., ring pucker, cis/trans isomers), sequence confirmation, purity, and quantification.[1][4][9]ModerateProvides the most detailed structural and conformational data in solution; non-destructive.[2]Lower sensitivity compared to MS; spectra can be complex for larger peptides.[1]
Mass Spectrometry (MS) Molecular weight confirmation, amino acid sequence (via MS/MS fragmentation), and impurity identification.HighExcellent for verifying identity and detecting low-level impurities; requires minimal sample.Provides little to no information on conformation or higher-order structure.
HPLC Purity assessment, quantification, and separation of isomers.HighRobust and widely used for determining the purity of the final product and for purification.[10]Does not provide structural information beyond retention time comparison.[1]
Amino Acid Analysis (AAA) Determines the relative abundance of each amino acid after peptide hydrolysis.ModerateConfirms the amino acid composition of the peptide.Destroys the sample; does not provide sequence or conformational information.
Circular Dichroism (CD) Information on the peptide's secondary structure (e.g., α-helix, β-sheet, random coil) in solution.[5]ModerateUseful for assessing the overall fold and stability of the peptide.Provides low-resolution structural information; not suitable for detailed atomic-level validation.

Experimental Data: NMR Fingerprinting of H-Hyp-OMe

The conformation of the 4-hydroxyproline ring is a critical determinant of a peptide's structure. The chemical shifts of the ring protons are sensitive to the local environment and ring pucker (Cγ-endo vs. Cγ-exo). 1D and 2D NMR spectra provide the necessary data to analyze these features.

Below is a table of representative ¹H NMR chemical shifts for an Ac-Hyp-OMe model compound, which serves as a reference for identifying this residue within a larger peptide sequence. The specific values can vary depending on the solvent and neighboring amino acids.

Proton Typical Chemical Shift (ppm) in CDCl₃ Multiplicity
N-H (amide)Variable (often broad)s (br)
~4.55m
Hβ / Hβ'~2.2 - 2.7m
~5.3 - 5.4m
Hδ / Hδ'~3.6 - 3.9m
OCH₃ (ester)~3.75 - 3.80s
CH₃ (acetyl)~2.0 - 2.1s
Data derived from similar compounds reported in the literature.[5][6]

Key Experimental Protocols

Peptide Sample Preparation for NMR

A well-prepared sample is crucial for acquiring high-quality NMR data.

Materials:

  • Lyophilized H-Hyp-OMe containing peptide (typically 1-5 mg)

  • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

  • NMR tube (5 mm)

  • Internal standard (optional, e.g., TSP or TMS)

Procedure:

  • Weigh approximately 1-5 mg of the lyophilized peptide directly into a clean, dry vial.

  • Add 0.5-0.6 mL of the chosen deuterated solvent to the vial. The choice of solvent depends on the peptide's solubility.

  • Gently vortex or sonicate the sample until the peptide is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard for chemical shift referencing.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.

Standard 1D and 2D NMR Data Acquisition

The following outlines a general procedure for acquiring standard ¹H and ¹H-¹³C HSQC spectra.

Spectrometer Setup:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.[1]

  • Probe: Standard or cryogenic probe.

Protocol:

  • Tuning and Matching: Tune and match the probe for the ¹H (and ¹³C for HSQC) frequency.

  • Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity and achieve sharp spectral lines.

  • 1D ¹H Spectrum Acquisition:

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the spectral width to cover all expected proton signals (e.g., 12-16 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression sequence if necessary (e.g., for samples in H₂O/D₂O).

  • 2D ¹H-¹³C HSQC Spectrum Acquisition:

    • Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcetgpsisp2.2').

    • Set the ¹H spectral width as in the 1D experiment.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Acquire a suitable number of scans (e.g., 8-32) for each increment in the indirect dimension. The total experiment time can range from a few hours to overnight.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired data.

    • Perform phase correction and baseline correction.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

    • Integrate the peaks in the 1D spectrum and pick peaks in the 2D spectrum for further analysis.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating an H-Hyp-OMe containing peptide.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation SPPS Solid-Phase Peptide Synthesis (Incorporate Fmoc-Hyp-OH) Modification Methylation of Hyp (On-resin or post-cleavage) SPPS->Modification Cleavage Cleavage & Deprotection Modification->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification MS Mass Spectrometry (Confirm Mass) Purification->MS Identity Check HPLC Analytical HPLC (Assess Purity) Purification->HPLC Purity Check NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Definitive Structure & Conformation

Fig 1. Experimental workflow for peptide synthesis and validation.

G cluster_data NMR Data Acquisition cluster_analysis Structural Analysis H1 1D ¹H NMR ProtonID Identify Proton Signals (Fingerprint) H1->ProtonID COSY 2D COSY SpinSystems Assign ¹H Spin Systems (e.g., Proline Ring) COSY->SpinSystems HSQC 2D ¹H-¹³C HSQC CH_Correlation Correlate Protons to Attached Carbons HSQC->CH_Correlation FinalStructure Confirm H-Hyp-OMe Structure & Conformation ProtonID->FinalStructure SpinSystems->FinalStructure CH_Correlation->FinalStructure

References

A Comparative Guide to Assessing the Purity of Synthetic H-Hyp-OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic H-Hyp-OMe hydrochloride (trans-4-hydroxy-L-proline methyl ester hydrochloride), ensuring high purity is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, supported by experimental data and detailed protocols.

Comparison with an Alternative: The Cis Isomer

A common alternative and potential impurity in the synthesis of this compound is its diastereomer, H-cis-Hyp-OMe hydrochloride. The spatial arrangement of the hydroxyl group relative to the carboxyl group distinguishes these two isomers and can influence their biological activity and physical properties. Effective analytical methods must be able to distinguish and quantify both the desired trans isomer and the potential cis impurity.

Quantitative Purity Analysis: A Multi-faceted Approach

A comprehensive assessment of this compound purity involves a combination of techniques to identify and quantify various potential impurities, including the cis-isomer, residual solvents, water content, and other related substances.

Table 1: Typical Purity Specifications for this compound

ParameterMethodTypical Specification
Purity (Assay)1H-NMR Spectroscopy≥97.0%
HPLC≥97%
GC≥98.0%
Enantiomeric PurityChiral HPLCReport Value
Water ContentKarl Fischer Titration≤0.5%
Specific Optical RotationPolarimetry-27.0° to -31.0° (c=4, H₂O)

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
¹H-NMR Spectroscopy Structural confirmation and quantification of the main component against a certified internal standard.High precision, non-destructive, provides structural information.May not resolve all impurities, lower sensitivity compared to chromatographic methods.
HPLC (Reversed-Phase) Separation and quantification of the main component and related organic impurities.High sensitivity and resolution, widely available.Requires a suitable chromophore for UV detection, method development can be time-consuming.
Chiral HPLC Separation and quantification of enantiomeric impurities (e.g., D-Hyp-OMe HCl).Essential for determining stereochemical purity.Requires specialized chiral columns and method development.
GC-MS Identification and quantification of volatile organic impurities and residual solvents.High sensitivity for volatile compounds, provides mass information for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Karl Fischer Titration Accurate determination of water content.High accuracy and precision for water quantification.Specific for water content only.

Experimental Protocols

Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To accurately determine the purity of this compound using an internal standard.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.

  • Dissolution: Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and vortex until both the sample and the internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full signal relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methyl ester protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

HPLC Method for Purity and Impurity Profiling

Objective: To separate and quantify this compound and its potential organic impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

  • Analysis: Inject the sample and a blank onto the HPLC system. Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas relative to a reference standard.

Water Content Determination by Karl Fischer Titration

Objective: To determine the water content in the this compound sample.

Methodology:

  • Apparatus: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Anhydrous methanol and a suitable Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel containing anhydrous methanol.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the amount of titrant consumed. For amino acids that are poorly soluble in methanol, a solvent mixture containing formamide can be used to improve solubility[1].

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_initial_assessment Initial Assessment cluster_specific_tests Specific Impurity Tests cluster_results Results start H-Hyp-OMe HCl Sample nmr ¹H-NMR Spectroscopy start->nmr hplc HPLC (Purity) start->hplc chiral_hplc Chiral HPLC start->chiral_hplc kf Karl Fischer Titration start->kf gc_ms GC-MS start->gc_ms purity Purity Assay (%) nmr->purity impurities Impurity Profile hplc->impurities enantiomeric_purity Enantiomeric Purity (%) chiral_hplc->enantiomeric_purity water_content Water Content (%) kf->water_content residual_solvents Residual Solvents (ppm) gc_ms->residual_solvents

Caption: Workflow for the comprehensive purity assessment of this compound.

Synthesis_and_Impurity_Pathway trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline Esterification Esterification trans-4-Hydroxy-L-proline->Esterification Methanol Methanol Methanol->Esterification Thionyl Chloride Thionyl Chloride Thionyl Chloride->Esterification H-Hyp-OMe HCl (Product) H-Hyp-OMe HCl (Product) Esterification->H-Hyp-OMe HCl (Product) Unreacted Starting Material Unreacted Starting Material Esterification->Unreacted Starting Material cis-isomer cis-isomer Esterification->cis-isomer Side-reaction Products Side-reaction Products Esterification->Side-reaction Products

Caption: Potential impurity sources during the synthesis of this compound.

References

H-Hyp-OMe Hydrochloride in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

H-Hyp-OMe hydrochloride (trans-4-hydroxy-L-proline methyl ester hydrochloride) is a versatile molecule utilized in various facets of drug discovery. Its applications range from serving as a key building block in organic synthesis to acting as an inhibitor of specific enzyme classes and a linker in advanced therapeutic modalities. This guide provides a comparative overview of its performance and applications, supported by available data and experimental context.

Role as a Matrix Metalloproteinase (MMP) Inhibitor

This compound has been identified as an inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, such as collagen.[1] Their overactivity is implicated in various pathological conditions, including cardiovascular diseases like restenosis (the re-narrowing of an artery after angioplasty).[1]

Mechanism of Action: By inhibiting MMPs, this compound can prevent the breakdown of the extracellular matrix. This action is believed to contribute to a decrease in restenosis following cardiovascular interventions.[1] Furthermore, it has demonstrated activity against chemokine receptors, including the CCR5 receptor, and can inhibit the production of inflammatory cytokines like TNFα by interfering with inflammatory signaling pathways.[1]

Experimental Workflow for MMP Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant Human MMP Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Fluorogenic MMP Substrate Reaction Add Substrate to Initiate Reaction Substrate->Reaction Inhibitor H-Hyp-OMe HCl (or other inhibitors) Inhibitor->Incubation Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement Plot Plot Fluorescence vs. Time Measurement->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for an in vitro MMP inhibition assay.

Application as a Linker in Advanced Therapeutics

This compound serves as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[2]

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies consisting of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. Non-cleavable linkers like this compound release the payload upon lysosomal degradation of the antibody, offering stability in circulation.

  • PROTACs: PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker's nature is crucial for the ternary complex's stability and degradation efficiency.[2]

Comparative Table of ADC Linker Technologies:

Linker TypeMechanism of Payload ReleaseExampleStability in Circulation
Cleavable Enzymatic cleavage or hydrolysis in the tumor microenvironment or within the cellVal-CitModerate
Non-cleavable Proteolytic degradation of the antibody in the lysosomeH-Hyp-OMe High

PROTAC Synthesis Workflow:

E3_Ligase_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Covalent Bonding Linker H-Hyp-OMe based Linker Linker->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Covalent Bonding

Caption: Conceptual workflow of PROTAC synthesis.

Relevance to Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

While this compound is a derivative of hydroxyproline, the core structure of interest in a related class of drugs, the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors (HIF-PHIs), it is not itself a marketed HIF-PHI. However, understanding HIF-PHIs provides a valuable comparative context for targeting prolyl hydroxylase enzymes.

HIF-PHIs are a class of oral medications that treat anemia associated with chronic kidney disease.[3] They function by inhibiting HIF prolyl hydroxylase, an enzyme that, under normal oxygen conditions, hydroxylates the alpha subunit of HIF, marking it for degradation.[4][5] By inhibiting this enzyme, HIF-α is stabilized, mimicking a hypoxic state and leading to the transcription of genes like erythropoietin (EPO), which stimulates red blood cell production.[3][4][5]

HIF Signaling Pathway:

cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition HIFa_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIFa_N->PHD Hydroxylation (requires O2) VHL VHL PHD->VHL Binds Hydroxylated HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIFa_H HIF-1α HIF_Complex HIF-1α/β Complex (Active Transcription Factor) HIFa_H->HIF_Complex HIFb HIF-1β HIFb->HIF_Complex HRE Hypoxia Response Element (in DNA) HIF_Complex->HRE Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression

Caption: Simplified HIF signaling pathway.

Comparative Data of Marketed HIF-PHIs:

A study comparing four HIF-PHIs in patients with renal anemia provides the following data after three months of treatment.[6]

DrugMean Hemoglobin (g/dL)Mean Dose Increase from InitialHIF-PHI Potency Index (HPI)Mean Daily Cost (JPY)
Daprodustat11.7110%0.168345
Enarodustat11.8177%0.307434
Molidustat12.2125%0.184206
Vadadustat11.3152%0.254565

Data from a 2024 study on patients in Japan.[6]

Experimental Protocols

Preparation of this compound for In Vivo Experiments:

For reliable experimental outcomes, proper solution preparation is critical. The following protocols are suggested for formulating this compound for in vivo studies, though the optimal vehicle may vary by application.[2] It is recommended to prepare fresh working solutions daily.[2]

Protocol 1:

  • Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

Protocol 2:

  • Add solvents sequentially: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • This protocol also results in a clear solution with a solubility of ≥ 2.5 mg/mL.[2]

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Storage Conditions:

  • Stock Solution: Store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[2]

Conclusion

This compound is a multifaceted compound with established roles and potential in drug discovery. As a matrix metalloproteinase inhibitor, it shows promise in cardiovascular applications. Its utility as a stable, non-cleavable linker is valuable in the design of advanced therapeutics like ADCs and PROTACs. While not a direct HIF prolyl hydroxylase inhibitor itself, the study of this class of drugs offers a powerful case study in targeting prolyl hydroxylation for therapeutic benefit. Further research with direct comparative studies and detailed quantitative data will be necessary to fully elucidate the performance of this compound relative to other alternatives in each of its diverse applications.

References

A Comparative Guide to the Applications of H-Hyp-OMe Hydrochloride in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

H-Hyp-OMe hydrochloride, or trans-4-Hydroxy-L-proline methyl ester hydrochloride, is a versatile chiral building block derived from the non-proteinogenic amino acid hydroxyproline.[1][2] Its unique structural features, including a protected carboxylic acid in the form of a methyl ester and a free hydroxyl group, make it a valuable tool in various scientific disciplines, most notably in peptide synthesis and medicinal chemistry.[1] This guide provides a comparative overview of its primary applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Peptide Synthesis: Crafting Collagen Mimetic Peptides

A significant application of this compound is in the synthesis of collagen mimetic peptides (CMPs).[3] Collagen, the most abundant protein in animals, possesses a characteristic triple helix structure stabilized by hydroxyproline residues.[4][5][6] Synthetic CMPs are crucial for studying collagen structure, stability, and its interactions with other molecules.[3]

Comparison with Alternatives:

The stability of CMPs is a critical parameter, often measured by their melting temperature (Tm), the temperature at which the triple helix denatures. The incorporation of hydroxyproline derivatives significantly impacts this stability. This compound serves as a key precursor for introducing the vital 4-hydroxyproline (Hyp) residue into the peptide chain.

Alternatives to the standard 4-hydroxyproline include other protected hydroxyproline derivatives like Fmoc-Hyp(tBu)-OH and Boc-Hyp(Bzl)-OH, as well as proline analogs such as 3-hydroxyproline (3-Hyp) and 4-fluoroproline (Flp).[4][5][7][8][9]

Quantitative Data Summary:

The following table summarizes the thermal stability (Tm) of various collagen mimetic peptides, demonstrating the impact of different proline analogs compared to the standard 4-hydroxyproline.

Peptide SequenceGuest TripletMelting Temperature (Tm) in °CReference
(Pro-Hyp -Gly)₁₀Pro-Hyp -Gly69[10]
(Pro-Pro -Gly)₁₀Pro-Pro -Gly41[10]
(Pro-Flp -Gly)₁₀Pro-Flp -Gly91[10]
(Pro-Hyp-Gly)₃-Pro-Pro -Gly-(Pro-Hyp-Gly)₃Pro-Pro -Gly39.5[4]
(Pro-Hyp-Gly)₃-3-Hyp-Hyp -Gly-(Pro-Hyp-Gly)₃3-Hyp-Hyp -Gly38.5[4]
(Pro-Hyp-Gly)₃-Pro-3-Hyp -Gly-(Pro-Hyp-Gly)₃Pro-3-Hyp -Gly30.5[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Collagen Mimetic Peptide

This protocol outlines the manual synthesis of a generic (Gly-Pro-Hyp)n peptide using Fmoc/tBu chemistry, incorporating this compound after appropriate N-terminal protection (e.g., Fmoc).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Hyp(OH)-OH (prepared from this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the resin, followed by the activated amino acid solution. c. Agitate the reaction vessel for 2 hours. Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For incorporating hydroxyproline, an appropriately N-Fmoc protected version derived from this compound would be used.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase HPLC.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH Deprotection1->Coupling_Gly Deprotection2 Fmoc Deprotection Coupling_Gly->Deprotection2 Coupling_Hyp Couple Fmoc-Hyp(OH)-OH Deprotection2->Coupling_Hyp Deprotection3 Fmoc Deprotection Coupling_Hyp->Deprotection3 Coupling_Pro Couple Fmoc-Pro-OH Deprotection3->Coupling_Pro Repeat Repeat n times Coupling_Pro->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Medicinal Chemistry: A Scaffold for Drug Discovery

This compound is a valuable starting material in medicinal chemistry for the synthesis of peptidomimetics and as a linker in more complex drug delivery systems.

a) Peptidomimetics:

By incorporating this compound into peptide-like structures, medicinal chemists can create molecules with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The hydroxyl group provides a convenient handle for further chemical modifications.

b) Antibody-Drug Conjugates (ADCs) and PROTACs:

This compound is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][10][11] In these applications, the hydroxyproline derivative serves as a rigid spacer to connect the targeting moiety (an antibody for ADCs, a target-binding ligand for PROTACs) to the payload (a cytotoxic drug for ADCs, an E3 ligase ligand for PROTACs).

Comparison with Alternatives:

The choice of linker is critical for the efficacy and safety of ADCs and PROTACs. Linkers can be broadly classified as cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell (e.g., acidic pH of lysosomes, presence of specific enzymes). Examples include hydrazone, disulfide, and peptide linkers.

  • Non-cleavable Linkers: These remain attached to the payload. The entire antibody-linker-drug conjugate is internalized and degraded, releasing the payload with the linker and a part of the antibody attached. This compound falls into this category.

Quantitative Data Summary:

Linker TypeCleavage MechanismPlasma StabilityReference(s)
HydrazoneAcid-labileModerate[12]
DisulfideReductionVariable[12]
Peptide (e.g., Val-Cit)Enzymatic cleavage (e.g., by Cathepsin B)High[13]
Silyl etherAcid-labileHigh[13]
Non-cleavable (e.g., H-Hyp-OMe based) Proteolytic degradation of the antibodyVery High[12]

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Other Applications

While less documented with extensive comparative data, this compound also finds applications in:

  • Asymmetric Synthesis: As a chiral building block, it can be used to introduce stereocenters in the synthesis of complex organic molecules. Its rigid pyrrolidine ring can influence the stereochemical outcome of reactions.

  • Cosmetic Formulations: Due to the presence of the hydroxyl group, hydroxyproline and its derivatives are used in skincare products for their moisturizing and potential collagen-boosting properties. However, specific quantitative data on the performance of this compound in cosmetic formulations is limited.

References

cost-benefit analysis of using H-Hyp-OMe hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that balances cost, efficiency, and final product purity. (2S,4R)-4-Hydroxyproline methyl ester hydrochloride, commonly known as H-Hyp-OMe hydrochloride, is a frequently used chiral building block, particularly in the synthesis of peptidomimetics and collagen analogs. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its N-protected alternatives, primarily Fmoc-Hyp(tBu)-OH and Boc-Hyp-OH, supported by experimental considerations and data.

Cost-Benefit Analysis

The primary trade-off when selecting a hydroxyproline derivative lies between the initial cost of the reagent and the complexity of the synthetic workflow. This compound is often a more economical option in terms of direct purchase price. However, its use necessitates an additional neutralization step, which can introduce complexities and downstream costs.

Cost Comparison of Hydroxyproline Derivatives

The following table summarizes the approximate market prices for this compound and its commonly used N-protected alternatives. Prices are based on data from various chemical suppliers and are subject to change.

ReagentCAS NumberMolecular Weight ( g/mol )Typical Price (USD/g) - Small Scale (1-5g)Typical Price (USD/g) - Bulk Scale (>25g)
This compound 40216-83-9181.62$10 - $20$2 - $9
Fmoc-Hyp(tBu)-OH 122996-47-8409.47$80 - $100$12 - $22
Boc-Hyp-OH 13726-69-7231.25$12 - $15$3 - $7

Disclaimer: Prices are estimates and can vary significantly between suppliers and based on purity.

Benefit Analysis

The "benefit" of each reagent is multi-faceted, encompassing not just reaction yield but also ease of use, compatibility with standard protocols, and potential for side reactions.

  • This compound:

    • Benefit: Significantly lower direct cost, making it attractive for large-scale synthesis.

    • Drawback: The free amine is protonated as a hydrochloride salt. This requires an in-situ neutralization step before the coupling reaction can proceed, typically through the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). This additional step can complicate the procedure and the presence of tertiary amine salts can sometimes interfere with purification.

  • Fmoc-Hyp(tBu)-OH:

    • Benefit: Ready to use in standard Fmoc-based solid-phase peptide synthesis (SPPS) without a separate neutralization step. The tert-butyl (tBu) ether protects the hydroxyl group, preventing potential side reactions. This streamlined workflow is highly advantageous for automated synthesis.

    • Drawback: Substantially higher purchase price compared to this compound.

  • Boc-Hyp-OH:

    • Benefit: Cost-effective for Boc-based SPPS. The workflow is well-established, though Boc-SPPS is now less common than Fmoc-SPPS in many research labs.

    • Drawback: Requires the use of strong acids like trifluoroacetic acid (TFA) for deprotection, which can be harsh on sensitive peptides.

Performance Comparison

Direct quantitative comparisons of yields between these reagents in the literature are scarce, as research groups typically optimize one synthetic route. However, a qualitative comparison based on the required synthetic steps provides valuable insight.

The key performance differentiator is the workflow. For Fmoc-SPPS, the direct use of Fmoc-Hyp(tBu)-OH leads to a more efficient and often more reproducible process, especially in automated synthesizers. The necessity of a pre-activation or in-situ neutralization for this compound adds a variable that can influence the final yield and purity, depending on the specific reaction conditions and the efficacy of the neutralization. In solution-phase synthesis, where manual control is greater, the cost savings of this compound may outweigh the inconvenience of the additional step.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for coupling an N-protected amino acid to this compound.

Materials:

  • N-Boc-Alanine

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in a mixture of DCM and DMF. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.

  • Activation: In a separate flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Add EDC-HCl (1.1 eq) to this solution and stir at 0°C for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated N-Boc-Alanine solution to the neutralized H-Hyp-OMe solution at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction with water. Extract the peptide into an organic solvent (e.g., ethyl acetate), wash with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Hyp(tBu)-OH

This protocol outlines a standard manual SPPS cycle for adding Fmoc-Hyp(tBu)-OH to a growing peptide chain on a resin support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Hyp(tBu)-OH

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a second 15-minute agitation. This removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing the free amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate tube, dissolve Fmoc-Hyp(tBu)-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

The following diagrams illustrate the key workflows and decision points discussed in this guide.

G cluster_0 Workflow A: Using H-Hyp-OMe HCl cluster_1 Workflow B: Using Fmoc-Hyp(tBu)-OH A1 Start with H-Hyp-OMe HCl A2 Dissolve in Solvent A1->A2 A3 Add Base (DIPEA) for Neutralization A2->A3 A4 Couple with Activated Amino Acid A3->A4 A5 Purification A4->A5 B1 Start with Fmoc-Hyp(tBu)-OH B2 Couple Directly with Deprotected Peptide-Resin B1->B2 B3 Purification B2->B3 G node_rect node_rect start Project Goal? cost Is Cost the Primary Driver? start->cost scale Large Scale Synthesis? cost->scale Yes automation Using Automated SPPS? cost->automation No scale->automation No use_hcl Consider H-Hyp-OMe HCl scale->use_hcl Yes use_fmoc Use Fmoc-Hyp(tBu)-OH automation->use_fmoc Yes use_boc Consider Boc-Hyp-OH (for Boc-SPPS) automation->use_boc No

Safety Operating Guide

Proper Disposal of H-Hyp-OMe Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of H-Hyp-OMe hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in research and development settings.

Chemical Profile and Hazard Identification

This compound, also known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a derivative of the amino acid hydroxyproline used in biochemical and pharmaceutical research.[1] While specific hazard data is not fully detailed in all public documents, it is imperative to handle this and all laboratory chemicals with care, assuming potential hazards in the absence of complete information. Standard precautionary statements for chemicals of this type include avoiding contact with skin and eyes, and preventing inhalation of dust.[2][3]

Key Chemical Information:

PropertyValueSource
Chemical Name (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride[1]
Synonyms H-Hyp-OMe HCl, 4-Hydroxy-L-Proline Methyl Ester HCl[1]
Appearance White solid[2][4]
CAS Number 40216-83-9 (for trans isomer)[5][6]
Molecular Formula C6H12ClNO3[1]
Molecular Weight 181.62 g/mol [1][6]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use chemically resistant gloves and a lab coat. For larger quantities or potential for significant contact, impervious clothing may be necessary.[3][7]

  • Respiratory Protection: If there is a risk of generating dust, use a dust respirator or work in a well-ventilated area, such as a fume hood.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local environmental regulations.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10][11]

Step 1: Waste Classification

  • Classify this compound waste as hazardous chemical waste. This is a standard precautionary measure for laboratory reagents unless explicitly stated otherwise by a safety data sheet (SDS).

Step 2: Waste Segregation

  • Do not mix this compound waste with incompatible materials.[12] Store it separately from strong oxidizing agents, acids, and bases to prevent unintended reactions.

  • Collect halogenated and non-halogenated solvent wastes in separate containers if applicable.[12]

Step 3: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for solid waste. Ensure the container is in good condition and has a secure lid.[13]

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date when the waste was first added to the container.

    • Appropriate hazard warnings (e.g., "Irritant").

Step 4: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

  • This area must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Ensure secondary containment for the waste container to prevent spills from reaching the environment.[14]

  • Keep the waste container closed at all times, except when adding waste.[12][14]

Step 5: Disposal of Empty Containers

  • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[12]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[14] For this compound, it is prudent to collect at least the first rinse with a suitable solvent (e.g., water or methanol) and dispose of it as liquid hazardous waste.

  • After thorough rinsing and air-drying, deface the original label on the empty container before disposing of it in the regular trash or recycling, in accordance with institutional policies.[11]

Step 6: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9][14]

  • Do not exceed the accumulation limits (e.g., 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste) for your satellite accumulation area.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow start Start: H-Hyp-OMe HCl Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate container Select Leak-Proof, Compatible Container segregate->container label_waste Label Container Correctly: 'Hazardous Waste', Chemical Name, Date container->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store close_container Keep Container Securely Closed store->close_container ehs_pickup Contact EHS for Waste Pickup close_container->ehs_pickup end End: Waste Properly Disposed ehs_pickup->end

Figure 1: this compound Disposal Workflow

This workflow provides a clear, step-by-step process for the safe handling and disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling H-Hyp-OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

I. Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a crucial first step is the consistent and correct use of personal protective equipment. As a hydrochloride salt of an amino acid derivative, this compound is acidic and can pose risks if not handled properly.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Always wear tightly fitting safety goggles or a face shield to protect against potential splashes.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.

  • Protective Clothing: A lab coat or a protective suit should be worn to shield the body from accidental spills. For handling larger quantities or in situations with a higher risk of exposure, fire or flame-resistant and impervious clothing is recommended.[1][2]

  • Respiratory Protection: When handling the solid, powdered form of the compound, especially outside of a ventilated enclosure, a dust respirator or a full-face respirator should be used to prevent inhalation of airborne particles.[1][2]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for minimizing exposure and preventing contamination.

Step-by-Step Handling Protocol:

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder weighing station, to minimize inhalation risks.

    • Avoid the formation of dust during handling.

    • Use disposable bench covers to easily manage any minor spills.

  • Dissolving the Compound:

    • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

    • If diluting, always add acid to water, never the other way around.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed to prevent moisture absorption and degradation.

    • For long-term stability of stock solutions, store at -20°C for up to one month or -80°C for up to six months.

III. Disposal Plan

Proper disposal of this compound and its containers is essential to ensure laboratory safety and environmental protection. The primary hazard stems from its acidic nature.

Disposal Protocol:

  • Unused or Waste Solid Material:

    • If in solid form, dissolve in water in a well-ventilated area to a low concentration.

    • Neutralize the acidic solution by slowly adding a weak base, such as sodium bicarbonate (baking soda), until the pH is between 6 and 8. The cessation of fizzing can indicate the completion of the reaction.

    • Collect the neutralized solution in a sealed and properly labeled hazardous waste container for disposal according to local, state, and federal regulations.

  • Contaminated Materials:

    • Disposable items such as gloves, bench covers, and pipette tips that have come into contact with the compound should be collected in a designated, sealed waste bag and disposed of as chemical waste.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and neutralized as described above.

    • Once decontaminated, the containers can be disposed of according to institutional guidelines for chemical waste containers.

IV. Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits (OELs) for this compound have not been established. In the absence of a specific OEL, it is crucial to handle the compound with care to minimize any potential exposure.

PropertyValue
Molecular Weight 181.62 g/mol
Appearance White to off-white solid/crystals
Storage Temperature (Stock Solution) -20°C (1 month) or -80°C (6 months)
Occupational Exposure Limit (OEL) Not Established

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood or Powder Weighing Station) A->B C Weigh this compound B->C D Prepare Solution (Add solid to solvent) C->D E Conduct Experiment D->E F Collect Waste (Solid, Liquid, Contaminated Materials) E->F G Dissolve Solid Waste in Water F->G For Solid Waste H Neutralize with Weak Base (pH 6-8) F->H For Liquid Waste G->H I Dispose as Hazardous Waste (Follow Institutional Guidelines) H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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